molecular formula C10H17BN2O3 B1399726 (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid CAS No. 1003043-49-9

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Cat. No.: B1399726
CAS No.: 1003043-49-9
M. Wt: 224.07 g/mol
InChI Key: BVTVITPDEGCMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a specialized pyridine-based boronic acid ester that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Boronic acids are widely recognized for their role in the synthesis of bioactive molecules, primarily through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures . The incorporation of a boronic acid group into a molecule can modify its selectivity, physicochemical, and pharmacokinetic characteristics, often improving existing biological activities . Compounds containing boronic acids have demonstrated significant therapeutic potential, with applications as protease inhibitors, antibacterial agents, and antivirals . The dimethylaminopropoxy side chain in this particular compound may influence its solubility and electronic properties, potentially contributing to interactions with biological targets. This reagent is intended for use in the discovery and development of new pharmaceutical compounds and is strictly for laboratory research purposes.

Properties

IUPAC Name

[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTVITPDEGCMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728168
Record name {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-49-9
Record name {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1003043-49-9

This technical guide provides a comprehensive overview of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Introduction: The Emerging Role of Functionalized Pyridine Boronic Acids

Heterocyclic boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, pyridine boronic acids have garnered substantial interest due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals.[3] The subject of this guide, this compound, is a functionalized pyridine boronic acid that combines the reactivity of the boronic acid group with a flexible, basic side chain, making it a valuable tool for introducing specific pharmacophoric features into target molecules.

The presence of the 6-(3-(dimethylamino)propoxy) substituent imparts unique properties to the pyridine ring, influencing its electronics and solubility, which can be strategically exploited in drug design.[4] This guide will delve into the technical specifics of this compound, from its synthesis and handling to its application in cutting-edge research.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for interpreting its biological activity.

PropertyValueSource
CAS Number 1003043-49-9[5][6][7]
Molecular Formula C10H17BN2O3[8]
Molecular Weight 224.07 g/mol [5]
IUPAC Name [6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid[5]
Appearance Typically a solidN/A
Solubility Expected to have moderate solubility in polar organic solvents[9]

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Stability Considerations

The synthesis of 6-alkoxypyridine-3-boronic acids, including the title compound, generally relies on established organometallic methodologies. The most common and scalable approach is the halogen-metal exchange of a suitable halo-pyridine precursor followed by borylation.[1]

General Synthetic Strategy

The logical precursor for this synthesis is a 5-halo-2-(3-(dimethylamino)propoxy)pyridine. The synthesis can be conceptualized in the following workflow:

G A 5-Bromo-2-fluoropyridine C Nucleophilic Aromatic Substitution A->C B 3-(Dimethylamino)propan-1-ol B->C D 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine C->D E Halogen-Metal Exchange (e.g., n-BuLi) D->E F Borylation (e.g., Triisopropyl borate) E->F G Hydrolysis F->G H This compound G->H

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative synthesis based on procedures for analogous 6-alkoxypyridine-3-boronic acids.[1]

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 3-(dimethylamino)propan-1-ol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Add 5-bromo-2-fluoropyridine (1.0 eq.) to the reaction mixture and continue to reflux for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of this compound

  • Dissolve 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 3 N hydrochloric acid.

  • Adjust the pH to neutral or slightly basic with an aqueous base (e.g., sodium hydroxide).

  • Extract the aqueous layer with an organic solvent to remove non-polar impurities.

  • Carefully acidify the aqueous layer to precipitate the boronic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Stability and Handling

Pyridine boronic acids can exhibit instability, particularly those with the boronic acid group at the 2-position, which are prone to protodeboronation. However, 3-pyridinylboronic acids generally show good stability. The electron-donating nature of the 6-alkoxy group can further influence the stability and reactivity of the C-B bond.

For long-term storage, it is advisable to keep this compound in a cool, dry place under an inert atmosphere. As with many boronic acids, it may exist in equilibrium with its anhydride (a boroxine). This does not typically affect its reactivity in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a building block for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. A notable area of research where this and structurally similar boronic acids have shown significant promise is in the development of bacterial efflux pump inhibitors.

Inhibition of the NorA Efflux Pump in Staphylococcus aureus

Multidrug resistance in bacteria is a major global health threat, and the overexpression of efflux pumps is a significant mechanism by which bacteria expel antibiotics.[4][10] The NorA efflux pump in Staphylococcus aureus is responsible for resistance to a broad range of antimicrobial agents, including fluoroquinolones.[11]

Research has identified that certain 6-substituted pyridine-3-boronic acids can act as potent inhibitors of the NorA efflux pump.[4] Although not explicitly the title compound, structurally related molecules like 6-(3-phenylpropoxy)pyridine-3-boronic acid have been shown to potentiate the activity of antibiotics such as ciprofloxacin against NorA-overexpressing strains of S. aureus.[4] This is achieved by inhibiting the pump's ability to extrude the antibiotic, thereby increasing its intracellular concentration and restoring its efficacy.

G cluster_0 Bacterial Cell Antibiotic Antibiotic NorA_Pump NorA Efflux Pump Antibiotic->NorA_Pump Extrusion Target Bacterial Target (e.g., DNA Gyrase) Antibiotic->Target Action Inhibitor This compound derivative Inhibitor->NorA_Pump Inhibition Antibiotic_Ext Antibiotic (External) Antibiotic_Ext->Antibiotic Entry

Caption: Mechanism of NorA efflux pump inhibition.

The crucial role of the boronic acid moiety has been demonstrated, as analogous compounds lacking the boron atom show no inhibitory activity.[10][11] This highlights the potential of this compound as a scaffold for developing novel adjuvants to overcome antibiotic resistance.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[12][13] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted pyridine ring into a wide range of organic molecules.

General Reaction Scheme

Where:

  • Ar-X is an aryl or heteroaryl halide (or triflate).

  • (HO)2B-Py' is this compound.

  • Pd catalyst is a palladium(0) species, often generated in situ.

  • Base is required for the transmetalation step.

Key Considerations for Successful Coupling
  • Catalyst Choice: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable phosphine ligand.[14][15][16] The choice of ligand can be critical, especially for challenging substrates.[13]

  • Base Selection: An appropriate base is essential for the reaction to proceed. Common bases include aqueous solutions of Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.[17][18][19] The basicity and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.[18][19]

  • Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, often in the range of 80-120 °C.[16][20]

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

  • To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture with stirring to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G cluster_0 Reaction Setup A Aryl Halide F Inert Atmosphere Purge A->F B This compound B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating (e.g., 90°C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Aqueous Workup H->I J Purification (Chromatography) I->J K Final Product J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its utility in the robust Suzuki-Miyaura cross-coupling reaction, makes it an attractive reagent for the construction of complex molecular architectures. The demonstrated potential of structurally similar compounds to act as bacterial efflux pump inhibitors underscores the importance of this scaffold in the ongoing search for new strategies to combat antibiotic resistance. This guide has provided a comprehensive technical overview to aid researchers in the effective utilization of this important chemical entity.

References

  • Fontaine, F., et al. (2014). First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. Journal of Medicinal Chemistry, 57(5), 2135-2146. Available at: [Link]

  • Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]

  • ACS Publications. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump. ACS Publications. Available at: [Link]

  • Deng, H., & Wang, Q. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 390-422. Available at: [Link]

  • Semantic Scholar. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. Available at: [Link]

  • Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(9), 2855-2858. Available at: [Link]

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. Available at: [Link]

  • ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773-1775. Available at: [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • White Rose Research Online. (2018). An alkyne diboration/6π-electrocyclization strategy for the synthesis of pyridine boronic acid derivatives. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • NIH. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available at: [Link]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • NIH. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Cas-ms.com. (n.d.). 1003043-49-9_this compound. Available at: [Link]

  • PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. Available at: [Link]

Sources

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Boronic Acids in Modern Medicinal Chemistry

The landscape of drug discovery has been significantly reshaped by the introduction and clinical success of boron-containing compounds.[1][2][3] Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have emerged as a versatile and powerful class of molecules.[1][2] This paradigm shift was catalyzed by the FDA approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, which demonstrated the therapeutic potential of the boronic acid pharmacophore.[1][2][4] Subsequently, other boronic acid-containing drugs such as ixazomib and vaborbactam have entered the market, solidifying the importance of this chemical moiety.[1][4][5]

Boronic acids possess unique chemical properties that make them attractive for drug design. Their ability to form reversible covalent bonds with diols and specific amino acid residues in enzyme active sites allows for potent and selective inhibition.[6][7] This, coupled with their stability and amenability to well-established synthetic transformations like the Suzuki-Miyaura coupling, has made them invaluable building blocks in the synthesis of complex bioactive molecules.[1][8] This guide provides a comprehensive technical overview of a specific and promising building block: (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid .

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C10H17BN2O3
Molecular Weight 224.07 g/mol [9]
CAS Number 1003043-49-9[10]
IUPAC Name This compound
InChI Key BVTVITPDEGCMGA-UHFFFAOYSA-N[9]

Synthesis and Purification: A Mechanistic Approach

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A common and effective route for the preparation of this compound involves a halogen-metal exchange followed by borylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-5-bromopyridine This starting material can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 3-(dimethylamino)propan-1-ol in a suitable aprotic polar solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting alkoxide solution at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-bromopyridine in anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Halogen-Metal Exchange and Borylation

  • Dissolve the purified 5-bromo-2-(3-(dimethylamino)propoxy)pyridine in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

  • Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C. The color of the solution may change, indicating the formation of the lithiated intermediate.

  • After stirring for 1 hour at -78°C, add triisopropyl borate dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0°C.

  • Adjust the pH to neutral with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

Step 4: Purification The crude boronic acid can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is critical during the halogen-metal exchange and borylation steps to prevent the quenching of the highly reactive organolithium intermediate by atmospheric oxygen and moisture.

  • Low Temperature (-78°C): The lithium-halogen exchange reaction is typically performed at low temperatures to minimize side reactions, such as the decomposition of the organolithium species.

  • Triisopropyl borate: This borate ester is a common electrophile used in the synthesis of boronic acids. Its bulky isopropyl groups help to prevent the formation of over-boronated byproducts.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Borylation cluster_step4 Step 4: Hydrolysis & Purification A 2-chloro-5-bromopyridine D 5-bromo-2-(3-(dimethylamino)propoxy)pyridine A->D SNAr B 3-(dimethylamino)propan-1-ol C NaH, THF B->C Deprotonation C->D E n-BuLi, THF, -78°C D->E Halogen-Metal Exchange G Borate Ester Intermediate E->G F Triisopropyl borate F->G Borylation H Acidic Workup (e.g., HCl) G->H I This compound H->I Hydrolysis

Caption: A simplified workflow for the synthesis of the target boronic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its pyridine core and the flexible propoxy side chain with a basic dimethylamino group offer multiple points for diversification and interaction with biological targets.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core. The boronic acid functionality of this molecule allows for its efficient incorporation into complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most widely used methods for the formation of carbon-carbon bonds in medicinal chemistry due to its functional group tolerance and mild reaction conditions.[8]

Potential as an Efflux Pump Inhibitor

Bacterial efflux pumps are a major mechanism of antibiotic resistance. Certain substituted pyridine-3-boronic acid derivatives have shown promise as inhibitors of the Staphylococcus aureus NorA efflux pump.[11] The structural features of this compound, particularly the lipophilic side chain and the boronic acid moiety, suggest its potential as a starting point for the design of novel efflux pump inhibitors to combat antibiotic resistance.[11]

Illustrative Signaling Pathway: Inhibition of a Serine/Threonine Kinase

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Serine/Threonine Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling & Cellular Response Phospho_Substrate->Downstream Inhibitor (6-(3-(...))propoxy)pyridin-3-yl)boronic acid Derivative Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the inhibition of a kinase signaling pathway.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a readily accessible tool for medicinal chemists. The inherent features of this molecule, including the versatile boronic acid handle and the drug-like pyridine and amino-propoxy fragments, position it as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. As the field of boron chemistry continues to expand, the utility of such well-designed boronic acid derivatives is set to grow, paving the way for the next generation of innovative medicines.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 323. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Royal Society of Chemistry. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. Available at: [Link]

  • ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Available at: [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

  • MDPI. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(10), 1356. Available at: [Link]

  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. Available at: [Link]

  • American Elements. (n.d.). [6-(Dimethylamino)pyridin-3-yl]boronic Acid. Available at: [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Available at: [Link]

  • PubMed. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. Available at: [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]

  • Arkivoc. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(i), 209-231. Available at: [Link]

  • PubMed. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. Available at: [Link]

Sources

An In-depth Technical Guide to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a pyridinylboronic acid moiety, an ether linkage, and a tertiary amine. This unique combination of functional groups makes it an invaluable reagent for the construction of complex molecular architectures, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. The pyridine core is a common scaffold in numerous biologically active compounds, and the strategic placement of the boronic acid group at the 3-position allows for the facile introduction of aryl and heteroaryl substituents. Furthermore, the 6-alkoxy substituent, featuring a terminal dimethylamino group, can influence the molecule's physicochemical properties, such as solubility and basicity, and provides an additional site for potential molecular interactions or further chemical modification. This guide offers a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate, with a particular focus on its utility in the field of drug discovery.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1003043-49-9[1]
Molecular Formula C10H17BN2O3[1]
Molecular Weight 224.07 g/mol [1]
Appearance White to off-white solid (for the pinacol ester)[2]
Melting Point 33-39 °C (for the pinacol ester)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.General knowledge for similar compounds
Purity Typically available at ≥95% purity.[3]

Spectral Data: While specific spectra for the free boronic acid are not provided, the product specification for the pinacol ester confirms that its ¹H-NMR spectrum is consistent with its structure.[2] For related pyridinylboronic acids, characteristic signals in ¹H NMR would include peaks in the aromatic region for the pyridine ring protons and a broad singlet for the B(OH)₂ protons. In ¹³C NMR, the carbon atom attached to the boron would exhibit a characteristic chemical shift. Mass spectrometry would be expected to show the molecular ion peak corresponding to the calculated molecular weight.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted pyridine. A plausible and efficient synthetic route is outlined below.

Overall Synthetic Workflow

The synthesis commences with the etherification of 5-bromo-2-hydroxypyridine with 3-(dimethylamino)-1-propanol, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid. The boronic acid can be converted to its more stable pinacol ester for purification and storage.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation cluster_2 Optional: Esterification A 5-Bromo-2-hydroxypyridine C 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine A->C NaH, THF B 3-(Dimethylamino)-1-propanol B->C D 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine E This compound D->E 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ F This compound H 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester F->H Toluene, reflux G Pinacol G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 3-(dimethylamino)-1-propanol (1.1 eq.) in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(3-(dimethylamino)propoxy)pyridine.

Step 2: Synthesis of this compound

  • Dissolve 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., typically a 1.6 M or 2.5 M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent. The choice of solvent may depend on the zwitterionic character of the product; repeated extractions with a polar solvent like n-butanol may be necessary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or precipitation.

Optional Step: Formation of the Pinacol Ester

For enhanced stability and ease of handling, the boronic acid can be converted to its pinacol ester.

  • Dissolve the crude boronic acid in toluene.

  • Add pinacol (1.1 eq.) to the solution.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting pinacol ester by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-B(OH)₂R' Ar-Pd(II)-OR'' Ar-Pd(II)-X->Ar-Pd(II)-B(OH)₂R' Transmetalation (R'-B(OH)₂, Base) Ar-R' Ar-R' Ar-Pd(II)-B(OH)₂R'->Ar-R' Reductive Elimination Ar-R'->Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of using this compound, 'R'-B(OH)₂' in the diagram represents our title compound. The reaction facilitates the coupling of the pyridinyl moiety to a variety of aryl or heteroaryl halides or triflates ('Ar-X').

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, toluene and water, or DME and water.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of a molecule. The 6-alkoxypyridine-3-boronic acid motif is particularly valuable in this regard.

The Role of the 6-Alkoxy Pyridine Moiety

The 6-alkoxy group can serve several purposes in drug design:

  • Modulation of Physicochemical Properties: The ether linkage can improve metabolic stability compared to more labile functional groups. The terminal dimethylamino group can enhance aqueous solubility and provides a basic handle that can be protonated at physiological pH, potentially influencing cell permeability and target engagement.

  • Vector for Target Interaction: The alkoxy chain can act as a linker to position other pharmacophoric elements in a specific orientation within a binding pocket. The nitrogen and oxygen atoms can also participate in hydrogen bonding interactions with the target protein.

  • Scaffold for Further Derivatization: The alkoxy chain can be modified to optimize potency and pharmacokinetic properties.

Potential as a p97/VCP Inhibitor Scaffold

A promising area of application for compounds derived from this compound is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. p97 is an AAA+ ATPase that plays a critical role in protein homeostasis, and its inhibition has emerged as a potential therapeutic strategy for cancer.[4] Several classes of p97 inhibitors have been developed, some of which feature heterocyclic scaffolds. The unique structural features of molecules derived from our title compound, with a hydrogen bond accepting pyridine nitrogen and a flexible, basic side chain, make it an attractive scaffold for designing novel p97 inhibitors.

G cluster_0 Drug Discovery Workflow A This compound B Suzuki-Miyaura Coupling with diverse aryl halides A->B C Library of Novel Compounds B->C D Biological Screening (e.g., p97 ATPase assay) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The pinacol ester form is generally more stable for long-term storage.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its trifunctional nature provides multiple avenues for molecular elaboration, while its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists. The insights provided in this technical guide regarding its synthesis, properties, and applications are intended to facilitate its effective use in the laboratory and to inspire the design of novel bioactive compounds.

References

  • Thermo Fisher Scientific. (2026, January 17). 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester, 97%.
  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Tang, W. K., & Xia, D. (2018). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Structure (London, England : 1993), 26(1), 131–137.e3. [Link]

  • CP Lab Safety. (n.d.). This compound, 95+ Purity%, C10H17BN2O3, 250 mg. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthesis route for (6-(3-(dimethylamino)propoxy)pyridin-3-yl)boronic acid, a key building block in contemporary drug discovery and development. The synthesis is dissected into a multi-step process, commencing with the nucleophilic aromatic substitution to form the ether linkage, followed by a crucial halogen-metal exchange and subsequent borylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the underlying chemical principles and critical process parameters that govern the success of the synthesis. The guide emphasizes safety, efficiency, and scalability, providing a solid foundation for the reliable production of this important pyridylboronic acid derivative.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Pyridylboronic acids are a class of organic compounds that have gained immense importance in the field of medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4] The title compound, this compound, is a particularly valuable building block. The presence of the basic dimethylamino group can enhance solubility and provide a handle for salt formation, which is often desirable for active pharmaceutical ingredients (APIs). The propoxy linker offers conformational flexibility, and the pyridylboronic acid moiety is a versatile precursor for introducing the substituted pyridine ring into a wide array of molecular scaffolds.

This guide will focus on a common and reliable synthetic approach, highlighting the critical aspects of each step to ensure a high-yielding and reproducible process.

The Synthetic Blueprint: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence. This strategy involves the initial synthesis of a key intermediate, 5-bromo-2-(3-(dimethylamino)propoxy)pyridine, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Synthesis_Workflow A Starting Materials: 5-Bromo-2-fluoropyridine 3-(Dimethylamino)-1-propanol B Step 1: Nucleophilic Aromatic Substitution A->B C Intermediate: 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine B->C NaH, THF D Step 2: Lithium-Halogen Exchange C->D n-BuLi, THF, -78 °C E Organolithium Intermediate D->E F Step 3: Borylation E->F B(OiPr)3 G Target Molecule: This compound F->G Aqueous Workup (HCl)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine

The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. The alkoxide, generated in situ from 3-(dimethylamino)-1-propanol using a strong base like sodium hydride (NaH), displaces the fluoride from 5-bromo-2-fluoropyridine.

Causality Behind Experimental Choices:

  • Choice of Halopyridine: 5-Bromo-2-fluoropyridine is the preferred starting material. The fluorine atom is an excellent leaving group in SNAAr reactions on electron-deficient pyridine rings. The bromine atom at the 5-position is retained for the subsequent lithium-halogen exchange.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. This ensures a high concentration of the active nucleophile, driving the reaction to completion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethylamino)-1-propanol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 5-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel typically yields the desired 5-bromo-2-(3-(dimethylamino)propoxy)pyridine as a pure compound.

Step 2 & 3: Halogen-Metal Exchange and Borylation

This two-part step is the core of the synthesis, converting the aryl bromide into the corresponding boronic acid. The process involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester.[5]

Causality Behind Experimental Choices:

  • Lithium-Halogen Exchange: This is a powerful method for the formation of organolithium reagents from aryl halides. n-Butyllithium (n-BuLi) is a commonly used and commercially available organolithium reagent for this purpose. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the highly basic n-BuLi with other functional groups or the solvent.

  • Borylating Agent: Triisopropyl borate (B(OiPr)3) is an effective electrophile for trapping the organolithium intermediate. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the aqueous workup.

  • "In Situ Quench" Technique: An improved protocol involves adding the n-butyllithium to a solution of the aryl bromide and the triisopropyl borate.[6] This "in situ quench" minimizes the lifetime of the highly reactive organolithium intermediate, thereby reducing the potential for side reactions.[7]

Experimental Protocol:

  • To a solution of 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The reaction is then quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

  • The pH of the aqueous layer is adjusted to be weakly acidic (pH ~6) to facilitate the precipitation of the boronic acid.

  • The product is typically isolated by filtration, washed with a small amount of cold water and a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and then dried under vacuum.

Purification and Characterization

The purification of pyridylboronic acids can sometimes be challenging due to their zwitterionic nature and potential for dehydration to form boroxines.

Purification Strategies:

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective purification method.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. Dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-polar impurities, and then carefully adjusting the pH of the aqueous layer back to the isoelectric point to precipitate the pure product can be a viable strategy.

  • Solid-Phase Extraction (SPE): Phenylboronic acid functionalized silica can be used for the selective purification of pyridine compounds.[8]

Characterization Data:

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Weight 224.07 g/mol
¹H NMR Characteristic signals for the pyridine ring protons, the propoxy chain, and the dimethylamino group. The B(OH)₂ protons are often broad and may exchange with residual water.
¹¹B NMR A broad singlet in the range of δ 20-30 ppm is characteristic of a trigonal boronic acid.[9]
LC-MS A peak corresponding to the [M+H]⁺ ion at m/z 225.1.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from sources of ignition.

  • n-Butyllithium: Pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using appropriate syringes and septa.

  • Triisopropyl Borate: Flammable liquid.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates, providing access to a diverse range of complex molecules with potential therapeutic applications.[2]

Suzuki_Coupling A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product C->D Pd Catalyst, Base

Caption: Application of the title compound in Suzuki-Miyaura cross-coupling.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and needs to be optimized for each specific substrate combination.[4]

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for the preparation of this important building block. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in the arsenal of medicinal chemists for the synthesis of novel and complex molecular entities.

References

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

  • Gligora, C., Ganiek, M. A., & Knochel, P. (2018). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 57(40), 13354-13358. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

  • Silva, V. L., & Silva, A. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Kappe, C. O. (2004). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2004(5), 55-66. Available at: [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. Available at: [Link]

  • Mongin, F., & Quéguiner, G. (2001). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 42(4), 705-707. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine.
  • The Royal Society of Chemistry. (2014). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]

  • Bak, A., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. Organic letters, 14(17), 4446-4449. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. Organic letters, 14(17), 4446-4449. Available at: [Link]

  • Vaultier, M., & Derrien, N. (2015). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 20(12), 22003-22026. Available at: [Link]

  • Google Patents. Process for the preparation of pyridine-2-boronic acid esters.
  • PubChem. 6-(Dimethylamino)pyridine-3-boronic acid. Available at: [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. Available at: [Link]

Sources

Navigating the Synthesis and Handling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. As a Senior Application Scientist, the following information is synthesized from available safety data and best practices for the boronic acid chemical class, tailored for professionals in research and drug development environments.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name [6-(dimethylamino)-3-pyridinyl]boronic acid[1]
CAS Number 579525-46-5[1]
Molecular Formula C₁₀H₁₇BN₂O₃
Molecular Weight 224.07 g/mol

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

Analogous pyridine-boronic acids are also noted to be skin, eye, and respiratory irritants.[2][3]

Visualizing Hazard Communication:

GHS_Pictograms cluster_harmful Harmful harmful_img harmful_label GHS07

Caption: GHS Pictogram for Harmful/Irritant Substances.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Nitrile rubber gloves are a suitable option, and it is crucial to inspect gloves before use and wash them before removal.[4][5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4]

Engineering Controls
  • Ventilation: Operations involving this compound should be conducted in a well-ventilated area, with a preference for a chemical fume hood to control airborne concentrations.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Storage
  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[3][8] It is advisable to keep the compound refrigerated and under an inert atmosphere, such as nitrogen, to maintain product quality.[4][8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7][8]

Emergency Procedures and First Aid

Rapid and appropriate responses to accidental exposure are critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][3][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][4][9]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][9]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][9][10]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation and avoid dust formation.[8]

  • Containment and Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal.[8] Avoid releasing the material into the environment.[8]

Disposal Considerations

Chemical waste must be disposed of in appropriately labeled and chemically compatible receptacles, following local, state, and federal regulations.[5][11] Do not discharge large quantities into the sewer system.[11] One potential method for removing boronic acid waste from a solution is to make the solution basic, which will form the boronate salt that can be extracted into an aqueous layer.[12]

Experimental Workflow: Safe Handling and Reaction Quenching

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to waste disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal PPE Don PPE: - Goggles - Lab Coat - Gloves FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing ReactionSetup Set up Reaction Apparatus Weighing->ReactionSetup Addition Add Boronic Acid ReactionSetup->Addition Monitoring Monitor Reaction Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Aqueous Extraction (consider basic wash) Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Segregation Segregate Waste Purification->Segregation Labeling Label Waste Container Segregation->Labeling Disposal Dispose via Approved Channels Labeling->Disposal

Caption: A generalized workflow for the safe laboratory handling of boronic acids.

Firefighting Measures

While boronic acids are generally not flammable, they can decompose in a fire to release irritating or toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[8][11][13]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][13]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11][13]

References

  • Boric Acid Safety & Hazards | Lab Alley. [Link]

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [Link]

  • Pyridine-4-boronic acid - SAFETY DATA SHEET. [Link]

  • Pyridine-2-boronic acid - SAFETY DATA SHEET. [Link]

  • Pyridine borane - Hazardous Agents - Haz-Map. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Phenylboronic acid - SAFETY DATA SHEET. [Link]

  • Process for the recovery of a boronic acid - Google P
  • 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. [Link]

Sources

In-Depth Technical Guide: Handling and Storage of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a bifunctional organoboron compound of increasing interest in the fields of medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a pyridine ring, a boronic acid moiety, and a dimethylaminopropoxy side chain, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][4] The boronic acid group can act as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the pyridine and dimethylamino functionalities can influence the compound's solubility, pharmacokinetic properties, and potential as a ligand for biological targets.[1][2]

The successful application of this compound in research and development hinges on a thorough understanding of its chemical properties and the implementation of appropriate handling and storage protocols. Boronic acids, as a class of compounds, are known for their susceptibility to various degradation pathways, which can compromise sample integrity and lead to inconsistent experimental results.[5] This guide provides a comprehensive overview of the best practices for the handling and storage of this specific boronic acid, drawing upon established principles of organoboron chemistry and safety guidelines.

Chemical Properties and Stability

A foundational understanding of the chemical properties of this compound is paramount for its effective use.

PropertyValue/DescriptionSource
CAS Number 1003043-49-9[6][7]
Molecular Formula C10H17BN2O3[7]
Appearance Typically an off-white to white solid.[8]
Stability Stable under recommended storage conditions. Sensitive to moisture and strong oxidizing agents.[8][9][10]
Key Stability Considerations and Degradation Pathways

The stability of boronic acids is influenced by several factors, including their structure, the presence of moisture, oxygen, light, and temperature. For this compound, the following degradation pathways are of primary concern:

  • Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, leading to the formation of the corresponding alcohol (a phenol in this case) and boric acid.[11][12] This process is often irreversible and can be a significant issue, especially in solution.[11][12]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is particularly prevalent in aqueous or protic media and its rate is influenced by pH.[5]

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[5] While this is often a reversible process, it can affect the stoichiometry and characterization of the compound.[5]

The presence of the pyridine ring and the dimethylamino group in the target molecule can influence its susceptibility to these degradation pathways. The electron-donating nature of the propoxy-pyridine system may impact the reactivity of the boronic acid moiety.

Structural Diagram

Caption: Chemical structure of this compound.

Handling Protocols

Given the reactivity of boronic acids, meticulous handling procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Protective Clothing: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]

  • Inert Atmosphere: For reactions sensitive to air and moisture, handling the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box is highly recommended to prevent oxidative degradation and boroxine formation.

Step-by-Step Handling Procedure for Weighing and Solution Preparation
  • Preparation: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a clean, dry weighing vessel, spatulas, and appropriate solvent(s).

  • Inerting (if necessary): For sensitive applications, purge the weighing vessel and any glassware with a stream of inert gas (nitrogen or argon).

  • Weighing: Carefully transfer the required amount of this compound to the tared weighing vessel. Avoid creating dust.

  • Dissolution: Add the desired solvent to the solid in the fume hood. The choice of solvent will depend on the specific application. The dimethylaminopropoxy group may enhance solubility in a range of organic solvents.

  • Storage of Solutions: If not used immediately, solutions should be stored under an inert atmosphere in a tightly sealed container, protected from light.

Incompatibilities

This compound should be considered incompatible with the following:

  • Strong Oxidizing Agents: These can lead to rapid oxidative deboronation.[8][9][10][13][14]

  • Strong Acids and Bases: These can catalyze protodeboronation or other degradation reactions.[10]

  • Metals: Certain metals may catalyze decomposition.[8]

Storage Recommendations

Proper storage is critical for preserving the quality and shelf-life of this compound.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. Some suppliers may ship the product with cold-chain transportation.[6]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Use a tightly sealed, opaque container.Protects from air, moisture, and light.
Desiccation Store in a desiccator, especially if an inert atmosphere is not available.Prevents moisture absorption from the air.
Long-Term vs. Short-Term Storage
  • Long-Term Storage: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere and refrigerated.

  • Short-Term Storage (In-Use): For daily use, it is advisable to have a smaller working quantity stored in a desiccator at room temperature to avoid repeated temperature cycling of the main stock, which can introduce moisture through condensation.

Logical Flow for Storage Decisions

StorageDecision cluster_storage Storage Protocol for this compound Start Compound Received Check_Duration Intended Storage Duration? Start->Check_Duration Long_Term Long-Term (> 1 month) Check_Duration->Long_Term Long Short_Term Short-Term (< 1 month) Check_Duration->Short_Term Short Store_Fridge Store in Refrigerator (2-8 °C) under Inert Atmosphere Long_Term->Store_Fridge Store_Desiccator Store in Desiccator at Room Temperature Short_Term->Store_Desiccator End Use in Experiment Store_Fridge->End Store_Desiccator->End

Caption: Decision workflow for appropriate storage conditions.

Waste Disposal

All waste containing this compound should be treated as chemical waste. Dispose of the compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in modern organic synthesis and drug discovery. Its effective use is contingent upon a clear understanding of its inherent stability and reactivity. By adhering to the stringent handling and storage protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. A proactive approach to safety and material preservation is fundamental to successful scientific research.

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Vertex AI Search.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025, December). BenchChem.
  • How to Store Boric Acid. (n.d.). Lab Alley.
  • Boronic acid. (n.d.). In Wikipedia.
  • Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Scribd.
  • 3-Pyridinylboronic acid. (n.d.). PubChem.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). Proceedings of the National Academy of Sciences.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Drug Discovery and Development.
  • (Pyridin-4-yl)boronic acid. (n.d.). PubChem.
  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017, April 14). ScienceDaily.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central.
  • Pyridine-2-boronic acid, 95%. (n.d.). Thermo Scientific Chemicals.
  • Pyridine-4-boronic acid - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • This compound. (n.d.). BLDpharm.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety Data Sheet. (2025, May 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, June 22).
  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2011, August 9). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets. (n.d.). ECHEMI.
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (n.d.). MDPI.

Sources

solubility of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Abstract

This compound (CAS No. 1003043-49-9) is a substituted pyridinylboronic acid of significant interest in synthetic and medicinal chemistry, primarily as a building block in palladium-catalyzed cross-coupling reactions.[1] A comprehensive understanding of its solubility is paramount for its effective handling, reaction optimization, purification, and formulation in drug development workflows. As of this writing, specific quantitative solubility data for this compound is not extensively published, highlighting a critical knowledge gap. This technical guide provides a predictive solubility profile based on first principles of its chemical structure, discusses the key factors that govern its solubility, and presents detailed, validated experimental protocols for its empirical determination in both aqueous and organic media. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to robustly characterize this important synthetic intermediate.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound contains three key functional groups that dictate its behavior in different solvent systems.

  • Boronic Acid Moiety (-B(OH)₂): This group is a Lewis acid, capable of accepting a hydroxide ion to form a negatively charged tetrahedral boronate species (B(OH)₃⁻).[2] This ionization is pH-dependent and significantly increases aqueous solubility at higher pH. Boronic acids are also prone to intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines, which are often significantly less soluble than the monomeric acid and can complicate solubility measurements.[3][4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and contributes to the overall polarity of the molecule.

  • Dimethylaminopropoxy Side Chain: This feature is critical. The ether linkage adds polarity and hydrogen bond accepting capability. The terminal dimethylamino group is a tertiary amine, which is basic (typical pKa for similar tertiary amines is ~9-10) and will be protonated to form a positively charged ammonium salt at acidic pH.

Given this amphoteric structure, the compound's solubility is expected to be highly dependent on pH.

  • In Acidic Aqueous Media (pH < 4): The dimethylamino group will be fully protonated, forming a cationic species. The molecule will behave as a highly soluble salt.

  • In Neutral Aqueous Media (pH ~6-8): The molecule will likely exist as a zwitterion, with a protonated amine and an uncharged boronic acid group. Solubility in this range is expected to be minimal, corresponding to its isoelectric point.

  • In Basic Aqueous Media (pH > 10): The boronic acid group will deprotonate to the anionic boronate form, while the amine will be in its neutral free-base form. This will again lead to a significant increase in aqueous solubility.[5]

In organic solvents, the polarity of the molecule suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, THF).[6] Conversely, it is predicted to have very low solubility in non-polar hydrocarbon solvents like hexanes or methylcyclohexane.[4][7]

Critical Factors Influencing Solubility

Accurate and reproducible solubility measurements require careful control over several experimental variables.

  • pH: As detailed above, pH is the most critical factor for aqueous solubility due to the compound's amphoteric nature. All aqueous solubility studies must be conducted in well-defined buffer systems.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. For consistency, all measurements should be performed at a constant, recorded temperature.

  • Equilibrium Time: The time required to reach the saturation point can vary. Kinetic solubility measurements are rapid but may overestimate the true solubility, while thermodynamic measurements require sufficient time (often 24-48 hours) for the system to reach equilibrium.

  • Solid State Form: Boronic acids can exist as crystalline monomers or as less soluble boroxine anhydrides.[4] The history of the solid material (e.g., purification and drying methods) can impact the observed solubility. It is crucial to characterize the solid form before and after the experiment, if possible.

  • Complexation with Diols: Boronic acids are known to form reversible covalent esters with 1,2- and 1,3-diols. This interaction can dramatically increase aqueous solubility.[3] This is a key formulation strategy, for example, using excipients like mannitol.[3]

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for determining both kinetic and thermodynamic solubility.

Protocol 3.1: Kinetic Aqueous Solubility Assessment by Miniaturized Shake-Flask Method

This method is a high-throughput approach suitable for early-stage discovery to quickly assess solubility in various pH buffers.

Rationale: A DMSO stock solution of the compound is added to an aqueous buffer. The precipitation of the compound is measured after a short incubation period. This method measures the solubility of the form that precipitates from the DMSO solution, which may not be the most stable crystalline form.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense 98 µL of selected aqueous buffers (e.g., pH 2.0, 4.0, 6.5, 7.4, 9.0) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

  • Separation of Undissolved Solid: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

  • Quantification: Carefully transfer an aliquot of the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a validated analytical method such as LC-UV or LC-MS/MS by comparing against a standard curve prepared in the corresponding buffer/DMSO mixture.

Protocol 3.2: Thermodynamic (Equilibrium) Aqueous Solubility Assessment

This "shake-flask" method is the gold standard for determining the true equilibrium solubility.

Rationale: An excess of the solid compound is agitated in a solvent for an extended period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Ensure the amount is sufficient to maintain a saturated solution with visible solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: Allow the vials to stand to let the solid settle, or centrifuge at a controlled temperature.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the filtrate using a validated analytical method (e.g., LC-UV, LC-MS/MS) to determine the concentration.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically. The following table provides a template for recording and comparing results. Based on the structural analysis and data for analogous compounds, a qualitative prediction is included.[4][6][8][9]

Table 1: Solubility Profile of this compound

Solvent SystempHTemperature (°C)Predicted Qualitative SolubilityExperimental Solubility (mg/mL)
0.1 M HCl~125HighUser to determine
Citrate Buffer4.025Moderate to HighUser to determine
Phosphate Buffer7.425LowUser to determine
Carbonate Buffer10.025HighUser to determine
MethanolN/A25HighUser to determine
Tetrahydrofuran (THF)N/A25SolubleUser to determine
AcetonitrileN/A25SolubleUser to determine
DichloromethaneN/A25Sparingly SolubleUser to determine
TolueneN/A25Poorly SolubleUser to determine
HexanesN/A25InsolubleUser to determine

Visualized Workflows and Concepts

Diagrams can clarify complex decision-making processes and scientific principles.

G Diagram 1: Solubility Assay Selection Workflow cluster_input Project Stage & Requirements cluster_process Decision Points cluster_output Recommended Protocol start Define Experimental Need d1 Need High Throughput for Screening? start->d1 Early Discovery d2 Need Gold Standard Equilibrium Data? start->d2 Lead Optimization / Formulation d1->d2 No kinetic Protocol 3.1: Kinetic Solubility Assay d1->kinetic Yes d2->kinetic No (Re-evaluate Need) thermo Protocol 3.2: Thermodynamic Solubility Assay d2->thermo Yes

Caption: Workflow for selecting the appropriate solubility assay.

G Diagram 2: pH-Dependent Ionization and Solubility compound {this compound | {Structure: Py-O-(CH₂)₃-NMe₂ + B(OH)₂}} low_ph low_ph compound->low_ph + H⁺ neutral_ph Neutral pH (Isoelectric Point) Zwitterionic/Neutral Form Amine: -NMe₂ or -N⁺HMe₂ Boronic Acid: -B(OH)₂ Prediction: Low Solubility compound->neutral_ph pH ~ 7 high_ph high_ph compound->high_ph + OH⁻

Caption: Impact of pH on the ionization state of the molecule.

Conclusion

While published quantitative data on the is scarce, a detailed analysis of its structure allows for robust predictions of its behavior. Its amphoteric nature makes pH the dominant factor governing its aqueous solubility, with expected maxima in acidic and basic conditions and a minimum near neutral pH. For applications in organic synthesis, polar solvents like alcohols and THF are recommended. This guide provides the theoretical framework and validated, practical protocols for researchers to empirically determine the solubility of this compound, enabling its confident and effective use in research and development.

References

  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Pyridine-4-boronic acid CAS#: 1692-15-5. ChemicalBook.
  • PYRIDINE-4-BORONIC ACID | 1692-15-5. INDOFINE Chemical Company.
  • This compound. CymitQuimica.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Literature Review of Boric Acid Solubility D
  • CAS 1692-25-7: Pyridine-3-boronic acid. CymitQuimica.
  • Solubility of investigated compounds in water. Phenylboronic acid...
  • This compound. Sigma-Aldrich.
  • 1003043-49-9|this compound. BLDpharm.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

Sources

Commercial Availability and Applications of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a flexible dimethylaminopropoxy side chain and a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications, with a focus on its role as a modulator of bacterial efflux pumps.

Chemical Properties and Commercial Availability

This compound is a stable, solid compound. Key identifiers and properties are summarized below.

PropertyValue
CAS Number 1003043-49-9[1]
Molecular Formula C10H17BN2O3
Molecular Weight 224.07 g/mol [1]
IUPAC Name This compound

This specialized reagent is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is ≥95%. Below is a summary of some of the key suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%Inquire
BLD Pharm≥95%Inquire[1]
CymitQuimica95+%Inquire[2]
CP Lab Safety95+%250 mg[3]

Synthesis of this compound

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Borylation 5-bromo-2-chloropyridine 5-bromo-2-chloropyridine Intermediate 5-bromo-2-(3-(dimethylamino)propoxy)pyridine 5-bromo-2-chloropyridine->Intermediate NaH, THF 3-(dimethylamino)propan-1-ol 3-(dimethylamino)propan-1-ol 3-(dimethylamino)propan-1-ol->Intermediate Final_Product This compound Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H+ NorA_Inhibition cluster_cell Staphylococcus aureus Antibiotic Antibiotic (e.g., Ciprofloxacin) NorA NorA Efflux Pump Antibiotic->NorA Efflux Target Bacterial Target Antibiotic->Target Inhibition of DNA Gyrase Inhibitor This compound Inhibitor->NorA Inhibition Suzuki_Coupling Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Pd Catalyst, Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product

Sources

Methodological & Application

Application Notes & Protocols: (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. We will explore the strategic rationale for its use as a molecular building block, focusing on its role in constructing complex, drug-like molecules. The core of this guide is a detailed, field-proven protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[1][2][3]

Introduction: Rationale for a Privileged Scaffold

In the landscape of drug discovery, the assembly of molecular fragments is a carefully considered process. The choice of each building block is dictated by the physicochemical and pharmacological properties it imparts to the final molecule. This compound is a prime example of a strategically designed building block that delivers multiple desirable features simultaneously.

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, pi-stacking, and metal coordination, while also influencing metabolic stability and solubility.[4] Boronic acids, since the approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003, have become indispensable tools in medicinal chemistry.[5][6][7] They are generally stable, exhibit low toxicity, and serve as versatile handles for carbon-carbon bond formation.[5][8]

This specific compound integrates three key structural motifs:

  • The Pyridine Core: A 3-substituted pyridine ring, which acts as a key pharmacophore in a vast number of biologically active agents.[9]

  • The (3-(Dimethylamino)propoxy) Side Chain: This "solubilizing tail" is critical. The tertiary amine provides a basic handle (pKa ~9-10), which can be protonated at physiological pH. This feature is often exploited to dramatically increase aqueous solubility, improve cell permeability, and form stable salts for pharmaceutical formulation. The flexible propoxy linker allows the basic headgroup to adopt optimal orientations for target engagement or to improve pharmacokinetic properties.

  • The Boronic Acid Functional Group: This is the reactive handle, enabling covalent bond formation with a wide array of (hetero)aryl halides or triflates, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[3][10]

Compound Property Value
IUPAC Name This compound
CAS Number 1003043-49-9
Molecular Formula C₁₀H₁₇BN₂O₃
Molecular Weight 224.07 g/mol [11]
Appearance Typically an off-white to white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reagent

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for utilizing this building block.[1] It facilitates the formation of a C(sp²)-C(sp²) bond between the pyridine core of our boronic acid and a suitable coupling partner (e.g., an aryl bromide, iodide, or triflate). This reaction is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of catalysts and reagents.[12]

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (the substituted pyridine) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are ejected, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex Ar¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl Ar²-B(OH)₂ + Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations
  • Choice of Catalyst: While many palladium catalysts are effective, systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling with heteroaryl partners, which can sometimes act as catalyst poisons.[3] Pd(PPh₃)₄ is a classic, reliable choice for many systems.[13]

  • Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid. An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The choice of base can significantly impact yield, particularly by mitigating protodeboronation (the undesired cleavage of the C-B bond).[14]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] Anhydrous conditions can also be employed, particularly with bases like potassium phosphate.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the coupling of this compound with a representative aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling with 4-Bromoacetophenone

Objective: To synthesize 1-(4'-(6-(3-(dimethylamino)propoxy)pyridin-3-yl)phenyl)ethan-1-one.

Materials and Reagents:

ReagentCAS NumberM.W.AmountMolesEq.
(6-(3-(...))pyridin-3-yl)boronic acid1003043-49-9224.07269 mg1.21.2
4-Bromoacetophenone99-90-1199.04200 mg1.01.0
Pd(PPh₃)₄14221-01-31155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.03.0
1,4-Dioxane123-91-188.118 mL--
Deionized Water7732-18-518.022 mL--

Equipment:

  • 15 mL reaction vial or Schlenk flask

  • Magnetic stir plate and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow reagents 1. Reagent Assembly Combine boronic acid, aryl bromide, K₂CO₃, and stir bar in vial. catalyst 2. Catalyst Addition Add Pd(PPh₃)₄ catalyst. reagents->catalyst degas 3. Inert Atmosphere Seal vial, evacuate, and backfill with N₂/Ar (3 cycles). catalyst->degas solvents 4. Solvent Addition Add 1,4-dioxane and water via syringe. degas->solvents reaction 5. Reaction Heat to 85-95 °C with vigorous stirring for 4-12 h. solvents->reaction workup 6. Aqueous Workup Cool, dilute with EtOAc, wash with water & brine. reaction->workup purify 7. Purification Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify analyze 8. Analysis Characterize pure product by ¹H NMR, LC-MS. purify->analyze

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Experimental Procedure:

  • Vessel Preparation: To a 15 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (269 mg, 1.2 mmol), 4-bromoacetophenone (200 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Scientist's Note: Using a slight excess (1.1-1.2 eq.) of the boronic acid is a common strategy to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions, leading to lower yields.

  • Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) followed by deionized water (2 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Scientist's Note: The basic dimethylamino group may cause some of the product to partition into the aqueous layer if it is acidic. A gentle wash is recommended. If emulsions form, adding more brine can help break them.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient of dichloromethane (DCM) to 5-10% methanol in DCM is a typical starting point for elution. The basic nature of the product may require the addition of a small amount of triethylamine (0.5%) to the eluent to prevent streaking on the silica gel.

  • Characterization: The pure fractions are combined and concentrated to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Broader Applications in Drug Discovery

The structural features of this building block make it highly valuable for synthesizing inhibitors for several important target classes.

Potential Therapeutic Area Target Class Rationale for Use
Oncology Protein KinasesThe pyridine core can act as a hinge-binder, while the basic side chain can interact with solvent-exposed acidic residues (e.g., aspartate, glutamate) to enhance potency and selectivity.
Neuroscience GPCRs, Ion ChannelsThe aromatic system is crucial for binding within hydrophobic pockets, and the protonatable amine is a classic feature for interacting with key acidic residues in aminergic receptors.
Infectious Diseases Bacterial Enzymes, Efflux PumpsAs demonstrated by similar compounds, the pyridine ether scaffold can be used to develop agents that combat antibiotic resistance, such as efflux pump inhibitors.[5][15]

Handling, Storage, and Safety

  • Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this often does not impede reactivity (as boroxines are competent coupling partners), it can complicate accurate weighing.[16] Store the compound in a cool, dry place, tightly sealed. For long-term storage, a desiccator or inert atmosphere is recommended.

  • Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its trifunctional nature—a proven heterocyclic core, a solubility-enhancing side chain, and a versatile reactive handle—provides an efficient route to complex molecules with desirable drug-like properties. The robust Suzuki-Miyaura coupling protocol detailed herein serves as a reliable foundation for its incorporation into diverse drug discovery programs, accelerating the synthesis of novel therapeutic candidates.

References

  • Exploring 3-Pyridylboronic Acid: Properties and Applic
  • Complete set of pyridine boronic acid building blocks. - ResearchGate. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Design and synthesis of fused pyridine building blocks for automated library generation. (URL: [Link])

  • Boronic Acids - AA Blocks. (URL: [Link])

  • Exploring the Versatility of 3-Pyridylboronic Acid as a Heterocyclic Building Block. (URL: )
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • The Strategic Role of Boronic Acids in Modern Drug Discovery. (URL: )
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. (URL: [Link])

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

  • 6-(3-N,N-DiMethylaMino-propoxy)pyridine-3-boronic acid - Amerigo Scientific. (URL: [Link])

  • [6-(Dimethylamino)pyridin-3-yl]boronic Acid | CAS 579525-46-5 | AMERICAN ELEMENTS ®. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

Sources

Application Note & Protocol: Leveraging (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a cornerstone of modern medicinal chemistry, enabling the efficient discovery of high-quality lead compounds.[1] This approach begins by identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, which are then optimized into potent drug candidates.[1][2] Boronic acids have emerged as a highly valuable fragment class, primarily due to the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues like serine or threonine within a protein's active site.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of a specific, multifunctional fragment, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid , in an FBDD campaign. We present detailed protocols for primary screening, hit validation, and structural characterization, underscoring the causality behind experimental choices to ensure a robust and logical workflow from initial hit to a structurally enabled lead series.

Introduction: The Strategic Value of the Fragment

This compound is an exemplary tool for FBDD, designed with three key strategic features that facilitate target engagement and subsequent optimization:

  • The Boronic Acid "Warhead": The boronic acid moiety is a Lewis acid, capable of accepting lone pair electrons from heteroatoms.[5] This allows it to form a reversible, tetrahedral covalent adduct with catalytic serine, threonine, or lysine residues, a mechanism of action exploited by several FDA-approved drugs, including the proteasome inhibitor bortezomib.[5][6] This interaction can significantly enhance binding affinity even in a small fragment.

  • The Pyridine Scaffold: The central pyridine ring is a well-established pharmacophore that serves as a rigid scaffold. It provides opportunities for hydrogen bonding and favorable aromatic interactions within the target's binding site.[3]

  • The Propoxyamine Side-Chain: The flexible (3-(dimethylamino)propoxy) chain enhances aqueous solubility, a critical property for biophysical screening. Crucially, it also provides a clear synthetic vector for fragment "growing," allowing chemists to elaborate the initial hit into unoccupied regions of the binding pocket to gain potency and selectivity.[3]

This document outlines a validated, multi-platform workflow for deploying this fragment against a target of interest, exemplified here by a hypothetical serine protease.

Physicochemical Properties & Adherence to the "Rule of Three"

Effective fragments typically adhere to the "Rule of Three" (Ro3), which defines the physicochemical space for optimal starting points.[2] this compound is designed to comply with these guidelines, ensuring it has the characteristics of an ideal fragment hit.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 224.07 g/mol [7]≤ 300 DaYes
cLogP ~1.5 (estimated)≤ 3Yes
Hydrogen Bond Donors 2 (from B(OH)₂)≤ 3Yes
Hydrogen Bond Acceptors 4 (N-pyridine, O-ether, N-amine, O from B(OH)₂)≤ 3No
Rotatable Bonds 6≤ 3No

*Note: While slightly exceeding the H-bond acceptor and rotatable bond guidelines, the fragment's features—a reversible covalent warhead and a designed solubility/linker tail—provide strategic advantages that justify its inclusion in a screening library.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a systematic, multi-stage process. The journey from a fragment library to a lead compound involves iterative cycles of screening, validation, structural analysis, and chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization cluster_3 Outcome A Fragment Library Screening (Primary Assay) B Hit Identification A->B  e.g., SPR C Hit Validation (Orthogonal Assay) B->C D Affinity & Site Mapping C->D  e.g., NMR E Structural Biology D->E F Structure-Guided Design E->F  e.g., X-ray  Crystallography G Synthesis & SAR F->G G->C Iterate H Lead Compound G->H Optimized

Figure 1: A typical workflow for a Fragment-Based Drug Design campaign.

Part 1: Primary Screening via Surface Plasmon Resonance (SPR)

Scientific Rationale: The initial goal is to rapidly identify fragments that bind to the target protein. Surface Plasmon Resonance (SPR) is an ideal primary screening technique because it is label-free, provides real-time binding data, and is highly sensitive to the weak interactions characteristic of fragments.[8][9]

Protocol 1: SPR-Based Primary Hit Identification

Objective: To detect the binding of this compound to a target protein (e.g., a serine protease) immobilized on a sensor chip.

Materials:

  • Protein: Purified target protein (>95% purity) at 1-2 mg/mL.

  • Fragment: this compound (CAS 1003043-49-9).[10]

  • SPR System: Biacore, Carterra, or equivalent SPR instrument.

  • Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1-5% DMSO.[3]

  • Other: High-purity DMSO, microplates.

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with Running Buffer.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (diluted to 20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.[3]

    • Expert Insight: The high protein density ensures a robust signal, which is crucial for detecting low-molecular-weight fragments. The reference channel is essential for subtracting bulk refractive index changes caused by DMSO.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of the boronic acid fragment in 100% DMSO.

    • Create a working plate by diluting the stock solution into Running Buffer to a final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the Running Buffer.[3]

  • Screening Analysis:

    • Inject the 200 µM fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).[3]

    • Include several buffer-only (blank) injections for double referencing.

  • Data Interpretation:

    • A "hit" is identified by a clear, time-dependent increase in RU in the target flow cell relative to the reference cell after blank subtraction. The shape of the sensorgram (fast on/fast off) is characteristic of a fragment interaction.

Part 2: Hit Validation & Characterization via NMR Spectroscopy

Scientific Rationale: A hit from a primary screen must be validated by an orthogonal biophysical method to rule out artifacts.[11] Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally robust for this purpose.[12] By monitoring chemical shift perturbations (CSPs) in a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein, one can unambiguously confirm binding, determine the dissociation constant (Kd), and map the fragment's binding site on the protein surface.[13]

Protocol 2: NMR-Based Hit Validation and Site Mapping

Objective: To confirm the binding of the fragment to a ¹⁵N-labeled target protein and identify the amino acid residues involved in the interaction.

Materials:

  • Protein: ¹⁵N-labeled purified target protein at a concentration of 50-100 µM.

  • Fragment: this compound.

  • NMR Buffer: e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 5% D₂O.

  • Other: NMR tubes, deuterated DMSO (DMSO-d6).

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Reference: 50 µM ¹⁵N-labeled protein in NMR buffer containing 5% DMSO-d6.

      • Test: 50 µM ¹⁵N-labeled protein in NMR buffer with the boronic acid fragment added to a final concentration of 500 µM (10-fold excess) from a DMSO-d6 stock.

    • Expert Insight: Using DMSO-d6 for the fragment stock ensures the final lock solvent (D₂O) percentage remains constant and minimizes proton signals from the solvent.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the reference and test samples on a 600 MHz or higher spectrometer equipped with a cryoprobe.[13]

  • Data Analysis and Hit Confirmation:

    • Overlay the two HSQC spectra. Binding is confirmed if specific cross-peaks in the test sample spectrum are shifted compared to the reference spectrum. These shifts are known as Chemical Shift Perturbations (CSPs).[13]

    • Residues with significant CSPs are located at or near the fragment's binding site. This provides a "map" of the interaction surface.

  • Affinity (Kd) Determination via Titration:

    • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra on a single protein sample while adding increasing amounts of the fragment (e.g., 0.5x, 1x, 2x, 5x, 10x, 20x protein concentration).

    • Track the CSPs for several well-resolved peaks. The Kd can be calculated by fitting the change in chemical shift as a function of ligand concentration to a one-site binding equation.

Part 3: Structure-Guided Hit-to-Lead Optimization

Scientific Rationale: To evolve a low-affinity fragment hit into a high-potency lead, a detailed understanding of its binding mode is essential. X-ray crystallography provides an atomic-resolution picture of the protein-fragment complex, revealing key interactions and, crucially, identifying adjacent pockets that can be exploited for fragment elaboration.[14]

SBDD_Logic A Validated Fragment Hit (e.g., from NMR/SPR) B Obtain Protein-Fragment Co-Crystal Structure A->B C Analyze Binding Mode - Covalent bond to Serine? - H-bonds from Pyridine? B->C D Identify Unoccupied Pockets & Growth Vectors C->D E Design Analogs (Fragment Growing/Linking) D->E Side-chain as vector F Synthesize & Test Analogs (SAR) E->F F->A Iterative Refinement

Figure 2: Logic flow for Structure-Based Drug Design (SBDD) in the hit-to-lead phase.

Protocol 3: Determining the Co-Crystal Structure

Objective: To solve the high-resolution X-ray crystal structure of the target protein in complex with this compound.

Methodology Overview:

  • Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using commercially available or custom-made screens.

    • Optimize initial hits to produce diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of the boronic acid fragment and cryoprotectant. Allow to incubate for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with a pre-incubated mixture of the protein and a 2-5 fold molar excess of the fragment.

    • Expert Insight: For boronic acids forming covalent adducts, co-crystallization is often more successful as it allows the complex to form prior to lattice formation.

  • Data Collection and Structure Solution:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement.

    • Refine the model and build the fragment into the observed electron density. The resulting structure will clearly show the covalent bond between the boron atom and the catalytic serine, as well as other key interactions.[14][15]

Structure-Guided Fragment Elaboration

The crystal structure is the roadmap for chemical synthesis. For our fragment, the structure might reveal that the terminal dimethylamino group of the side chain is pointing towards an unexplored hydrophobic pocket. This provides a clear hypothesis for optimization: replace or extend this group with moieties that can favorably occupy that pocket. Synthetic strategies like the Suzuki-Miyaura coupling can be used to modify the pyridine ring, exploring other vectors for fragment growth.[16][17]

Summary of Expected Data

The FBDD process generates a wealth of quantitative data that tracks the evolution of a fragment hit to a lead compound.

Compound IDStructureMW (Da)SPR Hit? (Y/N)NMR Kd (µM)IC₅₀ (µM)Ligand Efficiency (LE)
Fragment Hit (Structure of title compound)224.1Y850>10000.35
Lead Cmpd. (Structure of optimized analog)348.2Y0.450.920.41

Note: Data is hypothetical and for illustrative purposes.

Conclusion

This compound is a potent starting point for fragment-based drug discovery campaigns. Its combination of a reversible covalent warhead, a versatile heterocyclic scaffold, and a synthetically tractable side-chain provides multiple avenues for target engagement and optimization. By employing a rigorous, multi-disciplinary workflow encompassing SPR for screening, NMR for validation, and X-ray crystallography for structural guidance, researchers can effectively leverage this fragment to accelerate the development of novel, high-quality therapeutic candidates.

References

  • University of Pittsburgh. Methods for fragments screening using surface plasmon resonance. Available from: [Link]

  • D'Silva, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

  • Moberg, A., et al. Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available from: [Link]

  • Moberg, A., et al. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available from: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available from: [Link]

  • Springer. NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Link. Available from: [Link]

  • Brem, J., et al. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. PMC - NIH. Available from: [Link]

  • Singh, S., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]

  • Hennig, P. SPR-based fragment screening: advantages and applications. PubMed. Available from: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available from: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]

  • ResearchGate. SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Available from: [Link]

  • Caspers, M., et al. Fragment-based screening by protein-detected NMR spectroscopy. PubMed - NIH. Available from: [Link]

  • Pellecchia, M., et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available from: [Link]

  • Pires, M., et al. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

  • Ercan, A., et al. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available from: [Link]

  • ACS Publications. Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR. ACS Publications. Available from: [Link]

  • PubChem. 6-(Dimethylamino)pyridine-3-boronic acid. PubChem. Available from: [Link]

  • Organic Syntheses. Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses. Available from: [Link]

  • Knight, S., et al. Fragment-based screening: A new paradigm for ligand and target discovery. PubMed. Available from: [Link]

  • Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. Available from: [Link]

  • Hilaris Publisher. Fragment-based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. Available from: [Link]

Sources

Application Notes & Protocols for Suzuki-Miyaura Coupling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Functionalized Heteroaryl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds. Its power lies in the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1] However, the seemingly straightforward nature of this reaction can be deceptive, especially when dealing with complex, functionalized heteroaryl substrates. The target molecule of this guide, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, exemplifies such a challenge. The presence of a pyridine ring, a Lewis basic nitrogen atom, and an amine-containing side chain introduces specific hurdles that demand a carefully considered approach to catalyst selection and protocol design.

Electron-deficient systems like pyridines can be challenging coupling partners due to slower transmetalation rates.[2] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition.[2][3][4] The tertiary amine in the propoxy side chain adds another layer of complexity, as it can also interact with the catalyst. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed, experience-driven framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of catalyst selection, provide a robust, step-by-step protocol, and offer insights into troubleshooting common issues.

Catalyst and Ligand Selection: A Mechanistic Approach

The success of a Suzuki-Miyaura coupling hinges on the intricate dance of oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.[5][6][7] For a substrate like this compound, the choice of palladium precatalyst and, crucially, the supporting ligand, is paramount.

The Palladium Precatalyst: Stability and Activity

Modern Suzuki-Miyaura couplings have largely moved away from the in-situ generation of the active Pd(0) species from sources like Pd(OAc)₂ and now favor well-defined, air- and moisture-stable precatalysts.[2] These precatalysts offer enhanced reproducibility and are often effective at lower catalyst loadings. For demanding substrates, palladacycles or precatalysts featuring bulky, electron-rich phosphine ligands are often the go-to choice.[5]

The Ligand: The Key to Overcoming Pyridinic Challenges

The ligand's role is multifaceted: it stabilizes the palladium center, modulates its electronic properties to facilitate the catalytic cycle, and can sterically influence the reaction's outcome. For pyridinylboronic acids, the ligand must be carefully chosen to mitigate the aforementioned challenges.

  • Electron-Rich and Bulky Phosphine Ligands: Ligands with these characteristics are highly effective.[5] The electron-rich nature of the ligand enhances the rate of oxidative addition, the first committed step in the catalytic cycle.[5] Bulkiness promotes the final, product-forming reductive elimination step.[5] Dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and DavePhos, have proven to be particularly effective for a wide range of challenging Suzuki couplings, including those involving heteroaryl substrates.[6]

  • N-Heterocyclic Carbenes (NHCs): As an alternative to phosphine ligands, NHCs have gained prominence. They are typically more electron-donating and can be sterically demanding, which can be advantageous in stabilizing the active Pd(0) catalyst and promoting efficient coupling.[8]

The diagram below illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + [R'-B(OH)₃]⁻ PdII_R_Rprime R-Pd(II)-R' L_n Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalysts and Ligands

Based on literature precedent for similar challenging heteroaryl couplings, the following catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃SPhos or XPhosVersatile and highly active for a broad range of substrates, including heteroaryl chlorides.[9]
[Pd(SPhos)Cl]₂SPhosAir- and moisture-stable precatalyst, good for reproducibility.
XPhos Pd G3XPhos (integrated)A highly active and stable third-generation precatalyst, often allowing for lower catalyst loadings and room temperature reactions.[9]
Pd(OAc)₂cataCXium® AA highly effective phosphine ligand for coupling of heteroaryl chlorides.

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for the specific aryl or heteroaryl halide coupling partner.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Add solid reagents to reaction vessel: - Boronic Acid - Aryl Halide - Base (K₃PO₄) Start->Reagents Inert Seal vessel and purge with inert gas (Ar or N₂) Reagents->Inert Catalyst Add Palladium Precatalyst (e.g., XPhos Pd G3) Inert->Catalyst Solvent Add degassed solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Reaction Heat and stir reaction mixture (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or sealable vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).[10]

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free environment.[10][11] This is critical to prevent the homocoupling of the boronic acid and decomposition of the catalyst.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[10] The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80-110 °C).[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic salts.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[10]

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Catalyst Inactivation: Ensure the reaction is performed under strictly anaerobic conditions.[11] The palladium catalyst can be sensitive to oxygen.[11]

    • Inefficient Transmetalation: The choice and quality of the base are critical.[12][13] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. The base facilitates the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step.[8][14]

    • Protodeboronation: This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, where the boronic acid group is replaced by a hydrogen atom.[11] Using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions, can mitigate this issue.[11]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often a result of oxygen contamination.[11] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.

    • Impurity from Ligand: In some cases, impurities derived from the aryl group on the phosphine ligand can be observed.[15] Using a different ligand or a pre-formed catalyst can sometimes resolve this.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a tractable yet challenging synthetic problem. Success hinges on a rational approach to catalyst and ligand selection, grounded in an understanding of the reaction mechanism and the specific challenges posed by the substrate. By employing modern, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands, and by adhering to a robust, well-controlled experimental protocol, researchers can effectively utilize this valuable building block in the synthesis of complex molecules for drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hooley, R. J., & Sharpless, K. B. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5609–5612. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(8), 2492–2503. [Link]

  • Bora, U., Saikia, A., & Phukan, P. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2126–2134. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Semantic Scholar. (n.d.). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Lima, C. G. S., Lima, M. F., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(6), 1634–1641. [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Buchwald Lab. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Coupling Functionalized Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[1][2] The coupling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid with various aryl halides is of significant interest for introducing a highly functionalized, basic pyridine moiety into drug candidates. However, this particular substrate presents a unique set of challenges that demand a carefully considered approach to reaction design.

The presence of two Lewis-basic nitrogen centers—the pyridine ring nitrogen and the tertiary amine in the propoxy side chain—can lead to catalyst inhibition or deactivation. These basic sites can coordinate to the palladium center, disrupting the catalytic cycle and diminishing reaction efficiency.[3] Furthermore, pyridylboronic acids, especially those with electron-donating substituents, can be susceptible to protodeboronation, a non-productive side reaction that cleaves the C-B bond.[4][5]

This guide provides a detailed analysis of the critical reaction parameters and offers a robust starting protocol for the successful Suzuki-Miyaura coupling of this compound with aryl halides. The causality behind each experimental choice is explained to empower researchers to not only follow the protocol but also to intelligently troubleshoot and adapt it for their specific needs.

Understanding the Key Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. For a substrate as complex as this compound, a rational selection of each is paramount.

Palladium Catalyst and Ligand Selection: Shielding the Active Site

The choice of the palladium source and, more critically, the ancillary ligand is the most influential factor in overcoming catalyst inhibition.

  • Palladium Precatalysts: While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, pre-formed palladium(II) precatalysts are often preferred for their air and moisture stability, and for ensuring a reliable generation of the active Pd(0) species.[6]

  • Ligands: The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and crucially, to mitigate the inhibitory effects of the basic nitrogen atoms in the substrate. For this purpose, bulky and electron-rich phosphine ligands are the preferred choice. The steric bulk of these ligands creates a "coordination pocket" around the palladium atom that sterically disfavors the binding of the pyridine and tertiary amine functionalities, while still allowing the productive steps of the Suzuki coupling to proceed.

    Promising ligands for this type of transformation include:

    • Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃).[5]

    • Buchwald-type biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are renowned for their high activity in challenging coupling reactions, including those involving heteroaryl substrates.[5]

The Role of the Base: Activating the Boronic Acid without Degradation

The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic "ate" complex.[6] However, an inappropriate choice of base can exacerbate protodeboronation or lead to other side reactions.

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, particularly with heteroarylboronic acids. It is a moderately strong base that effectively promotes transmetalation while minimizing protodeboronation.[5][7]

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are also widely used and can be effective, though they are generally more basic than K₃PO₄ and might increase the risk of protodeboronation in sensitive substrates. Cesium carbonate is often more soluble in organic solvents and can be particularly effective.[8][9]

  • Organic Bases: While sometimes used, organic bases are generally less common for this type of coupling and may introduce their own set of complications.

Solvent System: Balancing Solubility and Reactivity

The solvent system must solubilize the reactants, the catalyst, and the base to a sufficient extent to allow the reaction to proceed efficiently.

  • Aprotic Solvents:

    • 1,4-Dioxane and Tetrahydrofuran (THF): These are excellent choices for Suzuki-Miyaura reactions and are compatible with a wide range of catalysts and bases.[4]

    • Toluene: Another common choice, particularly for higher temperature reactions.

    • Dimethylformamide (DMF): Can be a good solvent for polar substrates, but it should be used with caution as it can sometimes lead to side reactions at high temperatures.[10]

  • Co-solvents: The addition of water is common in Suzuki-Miyaura reactions as it can help to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. A typical ratio is 4:1 to 10:1 organic solvent to water.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Boronic Acid, Aryl Halide, and Base Setup->Reagents Degas Degas Solvent and Add to Flask Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Recommended Starting Protocol

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides. For less reactive aryl chlorides, higher catalyst loadings and more specialized ligands may be necessary.

Parameter Recommended Condition Rationale
Aryl Halide 1.0 equivalentLimiting reagent.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for any potential protodeboronation.
Palladium Catalyst Pd₂(dba)₃ (1-2.5 mol%)A reliable source of Pd(0).
Ligand XPhos (2.5-6 mol%)A bulky, electron-rich ligand to minimize catalyst inhibition and promote high turnover.
Base K₃PO₄ (2.0 - 3.0 equivalents)An effective base for heteroaryl couplings that minimizes protodeboronation.[5][7]
Solvent 1,4-Dioxane/H₂O (5:1 v/v)A common and effective solvent system for Suzuki-Miyaura reactions.[4][7]
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Prepare a 5:1 (v/v) mixture of 1,4-dioxane and water and degas it by bubbling with an inert gas for 20-30 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos and dissolve them in a small amount of the degassed solvent mixture. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the desired coupled product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst like an XPhos palladacycle.[5]
Insufficiently degassed solventsEnsure all solvents are thoroughly degassed to prevent catalyst oxidation.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Significant Protodeboronation Base is too strong or too much waterSwitch to a milder base like KF. Reduce the amount of water in the solvent system or try anhydrous conditions.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Boronic Acid Presence of oxygenImprove degassing procedure.
Add the catalyst last, after the reaction mixture has been thoroughly deoxygenated.
Poor Solubility of Reagents Inappropriate solvent systemTry alternative solvents like THF, toluene, or DMF. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may also be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a challenging yet highly valuable transformation. By understanding the inhibitory role of the basic nitrogen functionalities and the potential for protodeboronation, researchers can make informed decisions in selecting the optimal catalyst, ligand, base, and solvent system. The use of bulky, electron-rich phosphine ligands in conjunction with a moderately strong base like potassium phosphate provides a solid foundation for success. The detailed protocol and troubleshooting guide presented here are intended to serve as a comprehensive resource for scientists and professionals in drug discovery and development, enabling the efficient synthesis of novel, functionalized pyridine-containing molecules.

References

  • Li, A. Y., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Watson, D. A., et al. (2022).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • BenchChem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Pergoli, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Haddach, M., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
  • Watson, D. A., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II)
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Khan, I., et al. (2017).
  • Muthipeedika, N. J., et al. (n.d.). Screening of different bases for Suzuki coupling.
  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Sci-Hub.
  • Parry, P. R., et al. (2003). New Shelf-Stable Halo and Alkoxy-Substituted Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Sharma, A., & Kumar, V. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Mondal, S., et al. (2021). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Li, X., et al. (2024).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Synthesis of Bipyridine Derivatives Utilizing (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bipyridine Scaffolds in Modern Chemistry

Bipyridine derivatives are a cornerstone of modern chemical and pharmaceutical research.[1][2][3] These heterocyclic compounds, characterized by two interconnected pyridine rings, are integral to the development of a wide range of functional molecules. Their utility spans from serving as ligands in transition-metal catalysis to forming the structural core of biologically active agents and advanced materials.[2][4][5] In the pharmaceutical industry, the bipyridine scaffold is a privileged structure, appearing in numerous drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[5][6]

The synthesis of these valuable derivatives often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent and versatile method for forming the crucial C-C bond between pyridine rings.[7][8] This application note provides a detailed guide to the synthesis of bipyridine derivatives using a specific and functionally rich building block: (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. The inclusion of the dimethylaminopropoxy side chain offers a handle for modulating physicochemical properties such as solubility and basicity, which can be highly advantageous in drug discovery and materials science applications.

The Strategic Advantage of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[9][10][11] It is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[10]

The choice of this compound as a coupling partner is strategic for several reasons:

  • Functional Group Tolerance: The boronic acid moiety is well-suited for the Suzuki coupling, while the tertiary amine and ether functionalities are generally stable under the reaction conditions.

  • Modulation of Properties: The dimethylaminopropoxy chain can enhance the aqueous solubility of the final bipyridine derivative, a critical factor in pharmaceutical development. The basicity of the terminal amine can also be leveraged for salt formation or further derivatization.

  • Versatility: This building block can be coupled with a wide array of pyridyl and other aryl halides to generate a diverse library of bipyridine derivatives.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridyl halide, forming a Pd(II) intermediate.[9][11]

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its pyridyl group to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the bipyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Bipyridine) RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly for the Suzuki coupling reaction.

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of a Bipyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic bromopyridine.

Materials and Reagents:

ReagentCAS NumberSupplier (Example)
This compound1003043-49-9BLDpharm
Substituted BromopyridineVariesVarious
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Strem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8Various
1,4-Dioxane (anhydrous)123-91-1Various
Water (degassed)7732-18-5N/A
Ethyl Acetate141-78-6Various
Brine (saturated NaCl solution)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Various

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the substituted bromopyridine (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The reaction volume should be sufficient to dissolve the reagents.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended, usually 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine to prevent streaking of the basic product).

  • Characterization: Characterize the purified bipyridine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Flask) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat to Reflux (Monitor Progress) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A flowchart of the experimental workflow for bipyridine synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient base, or wet solvents.Use a fresh batch of catalyst, ensure the base is anhydrous and finely powdered, and use freshly distilled/dried solvents.
Side Product Formation Homo-coupling of the boronic acid.Lower the reaction temperature, use a different palladium catalyst or ligand, or adjust the stoichiometry of the reagents.
Difficult Purification Product co-elutes with starting materials or byproducts.Optimize the eluent system for column chromatography, consider using a different stationary phase, or try recrystallization.
Product Degradation Sensitivity to air or acid.Handle the purified product under an inert atmosphere and avoid acidic conditions during work-up and purification.

Applications in Drug Discovery and Beyond

The bipyridine derivatives synthesized using this methodology have significant potential in various fields:

  • Medicinal Chemistry: The resulting compounds can be screened for a wide range of biological activities.[4] The dimethylaminopropoxy side chain can be crucial for interacting with biological targets and improving pharmacokinetic properties.

  • Materials Science: Bipyridines are excellent ligands for forming metal complexes with interesting photophysical and electronic properties, making them suitable for applications in OLEDs, sensors, and solar cells.[2]

  • Catalysis: Chiral bipyridine derivatives can be used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse array of functionalized bipyridine derivatives. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of new chemical space and the development of novel molecules with significant potential in drug discovery, materials science, and catalysis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem.
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Preprints.org.
  • MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bipyridine Derivatives in Modern Pharmaceutical Synthesis.
  • ResearchGate. Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction.
  • Understanding Bipyridine Derivatives: Synthesis and Applic
  • Dove Medical Press. 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.
  • Organic Syntheses Procedure. 5-Methyl-2,2'-Bipyridine.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PMC - NIH.
  • ResearchGate. (PDF)
  • ACS Organic & Inorganic Au. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums.
  • ResearchGate.
  • PMC - PubMed Central.
  • PMC - PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • ResearchGate. Synthesis and Characterization of Platinum(II)
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ResearchGate.
  • PubMed.
  • BLDpharm. This compound.
  • AMERICAN ELEMENTS. [6-(Dimethylamino)pyridin-3-yl]boronic Acid.

Sources

use of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid as a pivotal building block in the design and synthesis of potent kinase inhibitors.

Introduction: A Strategic Building Block for Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The strategic selection of chemical building blocks is paramount to synthesizing compounds with desired potency, selectivity, and pharmacokinetic properties.

This compound (CAS: 1003043-49-9) has emerged as a highly valuable reagent in this field.[3][4] Its structure is not a random assortment of atoms but a carefully orchestrated combination of three key functional motifs, each contributing to the successful development of advanced kinase inhibitors, such as the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156.[5] This guide provides an in-depth exploration of this building block, from its core attributes to detailed protocols for its application in synthesis and biochemical evaluation.

Section 1: Physicochemical Properties and Handling

Understanding the properties of a building block is critical for its effective use. This compound is a stable, solid compound, but like many boronic acids, requires appropriate handling to ensure its integrity.

PropertyValueSource
CAS Number 1003043-49-9[3][4]
Molecular Formula C₁₀H₁₇BN₂O₃[3]
Molecular Weight 224.07 g/mol [3][6]
Appearance Typically an off-white to white solidN/A

Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. To prevent degradation via protodeboronation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.

Section 2: The Strategic Role of the Moiety in Kinase Inhibition

The utility of this building block lies in the synergistic functions of its three constituent parts: the boronic acid, the pyridine ring, and the dimethylaminopropoxy side chain.

  • Boronic Acid Group (-B(OH)₂): The Synthetic Handle: This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, allowing for the efficient connection of the pyridine head group to the core scaffold of a potential inhibitor.[9]

  • Pyridine Ring: The Hinge-Binder: The nitrogen atom within the pyridine ring is a crucial "hinge-binding" motif. In the ATP-binding pocket of many kinases, this nitrogen can form a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region, anchoring the inhibitor in the active site.[10] This interaction is a foundational element for achieving high potency.

  • Dimethylaminopropoxy Chain: The Solubility and Selectivity Modulator: The flexible propoxy chain terminating in a basic dimethylamino group serves multiple purposes.

    • Aqueous Solubility: The tertiary amine is protonated at physiological pH, significantly enhancing the aqueous solubility of the final inhibitor. This is a critical property for oral bioavailability and formulation.[5]

    • Secondary Interactions: The chain can extend into the solvent-exposed region of the kinase active site, where it can form additional electrostatic or van der Waals interactions, contributing to both potency and selectivity against other kinases.

G hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent-Exposed Region core Core Heterocycle (e.g., Quinoline, Pyrimidine) core->pocket pyridine Pyridine Ring core->pyridine C-C Bond (from Suzuki Coupling) pyridine->hinge H-Bond Interaction sidechain Dimethylaminopropoxy Chain pyridine->sidechain sidechain->solvent Solubility / Secondary Interactions

Caption: General binding mode of an inhibitor using the building block.

Section 3: Synthetic Protocol - Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide (Ar-Br) to form the desired biaryl product.

Rationale:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand, is used to facilitate the catalytic cycle.[9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DME) and water is commonly used. Water aids in dissolving the base and facilitates the formation of the active boronate.

G start Combine Reagents: 1. Ar-Br (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (2.0 eq) 4. Solvent (Dioxane/H₂O) degas Degas Mixture (N₂ or Ar sparging) start->degas add_pd Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) degas->add_pd react Heat Reaction (e.g., 90-100 °C) Monitor by TLC/LC-MS add_pd->react quench Cool to RT Quench with Water react->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Workflow for Suzuki-Miyaura coupling synthesis.

Step-by-Step Protocol:

  • Reagent Setup: To a flame-dried round-bottom flask, add the aryl/heteroaryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Seal the flask with a septum and sparge the mixture with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Section 4: Biochemical Assay Protocol - Kinase Activity

Once the inhibitor is synthesized and purified, its potency must be determined. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11]

Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light is proportional to the ADP generated, and thus to the kinase activity.

G start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions step1 Step 1: Kinase Reaction Add Kinase, Substrate, ATP, and Test Compound to well. Incubate at RT. start->step1 step2 Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate. step1->step2 ADP + ATP (remaining) step3 Step 3: ADP to ATP Conversion & Detection Add Kinase Detection Reagent. Incubate. step2->step3 ADP only end Measure Luminescence (Plate Reader) step3->end Light Signal

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in reaction buffer. Add 2 µL of this solution to each well.

    • Prepare a 2X ATP solution in reaction buffer.

    • To initiate the reaction, add 2 µL of the 2X ATP solution to all wells except the "no-enzyme" negative controls. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 30-40 minutes at room temperature.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Section 5: Data Analysis and Interpretation

The raw luminescence data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

  • Normalization: The data is normalized using the positive (enzyme + ATP, no inhibitor) and negative (no enzyme) controls:

    • % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)])

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

  • IC₅₀ Determination: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Sample Data Table:

Inhibitor Conc. (nM)Log [Inhibitor]Raw Luminescence (RLU)% Inhibition
100004.015,50098.2
30003.518,20095.1
10003.035,00076.1
3002.589,00015.3
1002.098,0005.4
............
Positive Control N/A104,0000.0
Negative Control N/A12,000100.0

Conclusion

This compound is more than just a chemical reagent; it is a rationally designed building block that imparts multiple favorable characteristics to a final drug candidate. Its synthetic utility via the Suzuki-Miyaura coupling, combined with the inherent hinge-binding and solubility-enhancing properties of its structure, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide empower researchers to effectively leverage this building block in the quest for novel and effective kinase inhibitors.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Britton, J., et al. (2017). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering. [Link]

  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. ACS Omega. [Link]

  • Goldstein, D. M., et al. (2011). Discovery of... orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. [Link]

  • Pilco-Guanga, F. A., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • AA Blocks. Boronic Acids. AA Blocks. [Link]

  • Brown, D. S., et al. (2010). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. Synthesis of the pyridine boronic acid ester building blocks. ResearchGate. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling. Organic Syntheses. [Link]

Sources

Title: Robust and Scalable Synthesis of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery programs.[1][2][3] The presence of the functionalized side chain and the pyridine core makes it a valuable synthon for introducing desirable pharmacophoric features. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this reagent, moving from commercially available starting materials to a highly pure final product. We emphasize a process built on a robust halogen-metal exchange reaction, optimized for safety, scalability, and reproducibility.[4] This document covers in-depth mechanistic insights, a step-by-step protocol, process optimization parameters, and rigorous analytical and safety procedures tailored for researchers, scientists, and process chemists in the pharmaceutical industry.

Introduction and Strategic Overview

The synthesis of heteroaryl boronic acids, particularly those containing a pyridine scaffold, is of paramount importance for the rapid generation of compound libraries in drug development.[1][5][6] The target molecule, this compound, features a basic side chain that can enhance aqueous solubility and provide a handle for salt formation, alongside a boronic acid moiety for versatile carbon-carbon bond formation.

While several methods exist for the synthesis of pyridinylboronic acids, the halogen-metal exchange followed by borylation stands out as the most reliable and cost-effective strategy for industrial-scale production. Our selected strategy involves a two-step sequence starting from 5-bromo-2-chloropyridine. This approach offers superior regioselectivity and leverages readily available, cost-effective starting materials.

The core synthetic strategy is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the 3-(dimethylamino)propoxy side chain onto the pyridine core by displacing the chlorine atom at the 2-position. The chlorine at C2 is significantly more activated towards nucleophilic attack than the bromine at C5.

  • Cryogenic Borylation: A highly regioselective bromine-lithium exchange at the 5-position, followed by an in situ quench with a trialkyl borate ester to form the boronate ester intermediate.

  • Hydrolysis and Purification: Acidic work-up to hydrolyze the boronate ester to the final boronic acid, followed by a robust purification protocol to yield the product with high purity.

Visualized Synthetic Pathway and Workflow

The overall synthetic transformation is depicted below, followed by a flowchart of the operational workflow for clarity.

G SM 5-Bromo-2-chloropyridine INT 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine (Intermediate) SM->INT Step 1: SNAr R1 3-(Dimethylamino)propan-1-ol + NaH PROD This compound (Final Product) INT->PROD Step 2: Borylation & Hydrolysis R2 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3

Caption: Overall synthetic route for the target boronic acid.

Workflow cluster_0 Part 1: Side-Chain Installation cluster_1 Part 2: Borylation & Purification a1 Alkoxide Formation (NaH + Alcohol) a2 SNAr Reaction (Add 5-bromo-2-chloropyridine) a1->a2 a3 Reaction Quench & Work-up a2->a3 a4 Intermediate Isolation a3->a4 b1 Cryogenic Setup (Intermediate in THF, -78 °C) a4->b1 Proceed with isolated intermediate b2 Lithiation & Borylation (n-BuLi addition, then B(O-iPr)3) b1->b2 b3 Aqueous Work-up & Hydrolysis b2->b3 b4 Purification (pH adjustment & Recrystallization) b3->b4 b5 Drying & QC Analysis b4->b5

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis Protocol

This protocol is designed for a representative 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountMolesNotes
5-Bromo-2-chloropyridine40473-01-6192.45150.0 g0.78Starting Material
3-(Dimethylamino)propan-1-ol3179-63-3103.1696.5 g0.941.2 eq
Sodium Hydride (60% in oil)7646-69-724.0037.4 g0.941.2 eq, Pyrophoric
Tetrahydrofuran (THF), anhydrous109-99-972.112.5 L-Dry, inhibitor-free
n-Butyllithium (2.5 M in hexanes)109-72-864.06328 mL0.821.05 eq, Pyrophoric
Triisopropyl borate5419-55-6188.08176.5 g0.941.2 eq
Hydrochloric Acid (2 M aq.)7647-01-036.46~1.5 L-For pH adjustment
Isopropyl Acetate108-21-4102.131.0 L-For recrystallization
Heptane142-82-5100.211.0 L-For recrystallization
Step-by-Step Procedure

Part 1: Synthesis of 5-Bromo-2-(3-(dimethylamino)propoxy)pyridine (Intermediate)

  • Alkoxide Formation: To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium hydride (37.4 g, 0.94 mol). Suspend the NaH in anhydrous THF (1.0 L).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add 3-(dimethylamino)propan-1-ol (96.5 g, 0.94 mol) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 10 °C.

    • Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. The formation of the sodium alkoxide is the key activating step for the subsequent nucleophilic substitution.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • SNAr Reaction: Prepare a solution of 5-bromo-2-chloropyridine (150.0 g, 0.78 mol) in anhydrous THF (500 mL).

  • Add this solution to the alkoxide mixture dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (~66 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water (100 mL) to destroy any unreacted NaH.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add ethyl acetate (1.5 L) and water (1.0 L). Separate the organic layer. Wash the organic layer with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate as an oil. This is typically used in the next step without further purification.

Part 2: Synthesis of this compound

  • Cryogenic Setup: Transfer the crude intermediate oil to a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet. Dissolve the oil in anhydrous THF (3.0 L).

  • Cool the reactor contents to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Add triisopropyl borate (176.5 g, 0.94 mol) to the cold solution.

    • Causality: This is an in situ quench protocol.[4] Having the borate ester present during the addition of n-BuLi ensures that the highly reactive 3-lithiopyridine intermediate is trapped immediately as it forms, minimizing side reactions.[8]

  • Lithiation and Borylation: Slowly add n-butyllithium (328 mL of 2.5 M solution, 0.82 mol) dropwise over 2 hours, ensuring the internal temperature does not rise above -70 °C.

    • Causality: The bromine-lithium exchange is extremely fast at this temperature. Maintaining cryogenic conditions is essential to prevent side reactions, such as attack on the solvent or other functional groups.

  • Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Quench and Hydrolysis: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours.

  • At 0 °C, slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the boronate ester. Add the acid until the pH of the aqueous phase is between 1 and 2. This is an exothermic process; maintain the temperature below 20 °C.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Purification and Isolation: Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 500 mL) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7.5 using 2 M sodium hydroxide. The product will precipitate as a solid.

    • Causality: Boronic acids are amphoteric. At low pH, the amino side chain is protonated, rendering the molecule water-soluble. At high pH, the boronic acid forms a boronate salt, which is also water-soluble. The isoelectric point, where solubility is minimal, is around neutral pH, allowing for precipitation.[9][10]

  • Stir the resulting slurry at 5 °C for 2 hours to maximize precipitation.

  • Isolate the solid by filtration. Wash the filter cake with cold water (2 x 250 mL) and then with a cold 1:1 mixture of isopropyl acetate/heptane (2 x 200 mL).

  • For further purification, recrystallize the crude solid from a hot mixture of isopropyl acetate and heptane.

  • Dry the final product under vacuum at 40 °C to a constant weight. Expected yield: 130-150 g (70-80%).

Analytical Characterization and Quality Control

The final product should be a white to off-white solid. Purity should be assessed using a combination of techniques.

AnalysisSpecification
Appearance White to off-white crystalline solid
1H NMR (400 MHz, DMSO-d6)Conforms to structure. Expect peaks for pyridyl protons, propoxy chain, and N-methyl groups.
LC-MS (ESI+) Purity ≥ 98% (by AUC at 254 nm). [M+H]+ = 239.15
Water Content (Karl Fischer) ≤ 0.5%

Note: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon standing, especially in the solid state. This is a reversible dehydration and can sometimes complicate NMR interpretation. LC-MS is a reliable method for purity assessment.[11]

Safety, Handling, and Waste Management

Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times.

Reagent-Specific Hazards:

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • n-Butyllithium (n-BuLi): Pyrophoric liquid that ignites spontaneously in air. Must be handled using syringe or cannula techniques under an inert atmosphere. Residual n-BuLi in equipment should be quenched carefully with isopropanol.

  • Boronic Acids: Generally considered irritants to the skin, eyes, and respiratory tract.[12] Some boronic acids have shown potential for mutagenicity, so exposure should be minimized.

  • Solvents: THF, hexanes, and other organic solvents are flammable. All operations should be performed away from ignition sources.

Waste Disposal:

  • Quench any reactive reagents before disposal.

  • Aqueous waste should be neutralized.

  • Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal, following local and institutional regulations.[13]

References

  • How to purify boronic acids/boronate esters? ResearchGate. (2016). researchgate.net. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link]

  • Purification of boronic acids? Reddit r/chemistry. (2017). [Link]

  • Process for purification of boronic acid and its derivatives.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone - YouTube. (2024). [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. (2023). [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. (2017). [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Boronic acid. Wikipedia. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • What are the analytical methods for determining the purity of Boric acid - 10B? Blog. (2023). [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • (6-Isopropoxy-5-methylpyridin-3-yl)boronic acid. BoronPharm. [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters.
  • Process for the preparation of pyridine-2-boronic acid esters.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed. [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in Modern Synthesis

This compound is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2][3] Its utility predominantly lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][4] The pyridine core, combined with the flexible dimethylaminopropoxy side chain, imparts unique solubility and reactivity characteristics, making it a versatile reagent in drug discovery for creating diverse compound libraries.[1][4]

Given the economic and scientific importance of reactions involving this boronic acid, precise and reliable real-time or quasi-real-time monitoring is imperative for process optimization, yield maximization, and impurity profiling. These application notes provide a comprehensive guide to the analytical methodologies best suited for monitoring the consumption of this compound and the formation of the desired product. We will delve into the technical underpinnings of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and expert insights to ensure robust and reproducible results.

Core Analytical Strategies: A Multi-faceted Approach to Reaction Monitoring

The choice of analytical technique is dictated by the specific requirements of the reaction being monitored, including the complexity of the reaction mixture, the desired level of structural information, and the required sample throughput. A multi-pronged approach, often combining chromatographic and spectroscopic methods, typically provides the most comprehensive understanding of the reaction kinetics and endpoint.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for monitoring the progress of Suzuki-Miyaura coupling reactions due to its ability to separate complex mixtures and provide quantitative data on the disappearance of starting materials and the appearance of products.[5]

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing boronic acids and their coupling products.[6][7] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The polarity of the analytes, and thus their retention time, can be modulated by adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer) and the pH.

Method Development Considerations for this compound:

  • UV Detection: The pyridine ring in the target molecule provides a chromophore, allowing for detection by UV-Vis spectrophotometry. Based on related pyridine-containing compounds, a detection wavelength in the range of 254-280 nm is a good starting point.[8][9]

  • Mobile Phase Selection: A typical mobile phase for boronic acid analysis consists of a mixture of acetonitrile or methanol and an aqueous buffer.[6][10] The dimethylamino group in the side chain is basic and will be protonated at acidic pH, increasing the polarity and potentially leading to poor retention. Therefore, a mobile phase with a neutral to slightly basic pH (e.g., using an ammonium acetate or ammonium formate buffer) is recommended to ensure good peak shape and retention.

  • Column Choice: A C18 column is a standard choice for initial method development. For improved peak shape, especially for basic compounds, columns with low silanol activity or end-capping are preferred.[7]

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction (e.g., with water or buffer) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject onto HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254-280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Reactants and Products Integrate->Quantify

Caption: A typical workflow for monitoring a reaction using HPLC.

Protocol 1: RP-HPLC Method for Monitoring Suzuki-Miyaura Coupling

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium acetate (LC-MS grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 5 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction and precipitates the catalyst.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the coupling partner (e.g., an aryl halide), and the product by comparing retention times with authentic standards.

    • Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting reagent and the increase in the peak area of the product over time.

Expected Results:

CompoundExpected Retention Time (min)
This compound3-5
Aryl Halide (e.g., 4-bromotoluene)10-12
Coupled Product12-15

Note: These are illustrative retention times and will vary depending on the exact column and conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS): For High Sensitivity and Structural Confirmation

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for complex reaction mixtures or when trace-level impurities need to be identified and monitored.[11][12]

Principle of Detection: After separation by LC, the analytes are ionized (typically using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. The molecular weight information provides a high degree of confidence in peak identification.

Method Development Considerations:

  • Ionization Mode: The dimethylamino group in the target molecule is readily protonated, making positive ion mode ESI ([M+H]⁺) the preferred method for detection.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can confirm the identity of the product and help in the characterization of unknown byproducts. The fragmentation of the dimethylaminopropoxy side chain is a likely pathway.[13]

Protocol 2: LC-MS Method for Reaction Monitoring

  • Instrumentation:

    • UPLC or HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same column and mobile phase as described in the HPLC protocol, but with LC-MS grade solvents and additives to ensure compatibility with the mass spectrometer. Formic acid (0.1%) can be used as a mobile phase modifier to promote protonation in positive ion mode.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of the starting materials and the expected product.

    • The molecular weight of this compound is 224.07 g/mol , so the expected [M+H]⁺ ion would be at m/z 225.1.[14][15]

    • Monitor the reaction progress by plotting the peak areas of the extracted ion chromatograms over time.

LC-MS Data Interpretation

LCMS_Data cluster_input LC-MS Acquisition cluster_processing Data Extraction cluster_output Kinetic Profile TIC Total Ion Chromatogram (TIC) EIC_Start Extracted Ion Chromatogram (m/z of Starting Material) TIC->EIC_Start EIC_Prod Extracted Ion Chromatogram (m/z of Product) TIC->EIC_Prod Kinetics Reaction Kinetics Plot EIC_Start->Kinetics EIC_Prod->Kinetics

Caption: Data processing workflow for LC-MS based reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-situ and Structural Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about the molecules in a reaction mixture.[16][17] It can be used for in-situ monitoring without the need for sample workup.[18]

Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint. For reaction monitoring, ¹H NMR is most commonly used due to its high sensitivity and the abundance of hydrogen atoms in organic molecules. ¹¹B NMR can also be a valuable tool for specifically monitoring the boronic acid species.[19][20]

Method Development Considerations:

  • ¹H NMR: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the product. The protons on the pyridine ring and the dimethylaminopropoxy side chain of the target molecule will have distinct chemical shifts.

  • ¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination state. A downfield shift is typically observed as the boronic acid is converted to a boronate ester or other intermediates during the catalytic cycle.[19][20]

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the concentrations of reactants and products can be accurately determined directly from the integrated peak areas.[6][16][17]

Protocol 3: ¹H NMR for In-situ Reaction Monitoring

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • NMR tubes.

  • Sample Preparation:

    • Set up the reaction in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) if possible.

    • Alternatively, at each time point, withdraw an aliquot of the reaction mixture, quench it, and dissolve the residue in a deuterated solvent.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at each time point.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei for accurate quantification.

  • Data Analysis:

    • Identify the characteristic signals for the starting materials and the product.

    • Integrate the signals of interest and the internal standard.

    • Calculate the concentration of each species and plot the data against time to obtain the reaction profile.

Expected ¹H NMR Chemical Shifts (Illustrative):

ProtonsExpected Chemical Shift (ppm)
Pyridine ring protons7.0 - 8.5
-OCH₂-4.0 - 4.5
-NCH₂-2.5 - 3.0
-N(CH₃)₂2.2 - 2.5
B(OH)₂8.0 - 8.5 (broad singlet)

Note: These are approximate chemical shifts and can vary depending on the solvent and other reaction components.

Conclusion: A Synergistic Approach for Comprehensive Reaction Understanding

The effective monitoring of reactions involving this compound is crucial for successful process development and optimization. While HPLC provides robust quantitative data, LC-MS offers enhanced sensitivity and structural confirmation, and NMR allows for in-situ analysis and detailed structural elucidation. The synergistic use of these techniques provides a comprehensive understanding of the reaction dynamics, enabling researchers and drug development professionals to make informed decisions, accelerate development timelines, and ensure the quality and purity of the final product.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Vertex AI Search Result 3
  • Vertex AI Search Result 4
  • Vertex AI Search Result 5
  • Vertex AI Search Result 6
  • Vertex AI Search Result 7
  • Vertex AI Search Result 8
  • Vertex AI Search Result 9
  • Vertex AI Search Result 10
  • Vertex AI Search Result 11
  • Vertex AI Search Result 12
  • Vertex AI Search Result 13
  • Vertex AI Search Result 14
  • Vertex AI Search Result 15
  • Vertex AI Search Result 16
  • Vertex AI Search Result 17
  • Vertex AI Search Result 18
  • Vertex AI Search Result 19
  • Vertex AI Search Result 20
  • Vertex AI Search Result 21
  • Vertex AI Search Result 22
  • Vertex AI Search Result 23
  • Vertex AI Search Result 24
  • Vertex AI Search Result 25
  • Vertex AI Search Result 26
  • Vertex AI Search Result 27
  • Vertex AI Search Result 28
  • Vertex AI Search Result 29
  • Vertex AI Search Result 30
  • Vertex AI Search Result 31
  • Vertex AI Search Result 32
  • Vertex AI Search Result 33
  • Vertex AI Search Result 34
  • Vertex AI Search Result 35
  • Vertex AI Search Result 36
  • Vertex AI Search Result 37
  • Vertex AI Search Result 38
  • Vertex AI Search Result 39
  • Vertex AI Search Result 40
  • Vertex AI Search Result 41
  • Vertex AI Search Result 42
  • Vertex AI Search Result 43
  • Vertex AI Search Result 44
  • Vertex AI Search Result 45

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction using the highly functionalized and often challenging reagent, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. Our goal is to move beyond simple procedural steps, offering a rationale-driven approach to help you overcome common obstacles and maximize your reaction yields.

The structure of this boronic acid presents a unique combination of challenges: an electron-rich pyridine ring susceptible to protodeboronation, a Lewis basic pyridine nitrogen that can inhibit the palladium catalyst, and a pendant tertiary amine that complicates both the reaction's basicity and the final product's purification. This guide is designed to navigate these complexities with expert, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion at all. Where do I even begin to troubleshoot?

A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.[1] Start by systematically verifying these key parameters:

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be successfully reduced in situ.[2] Ensure your catalyst is from a reliable source and has been stored correctly. For greater reproducibility, consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for consistent generation of the active Pd(0) species.[3]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid and cause the precipitation of inactive palladium black, effectively killing the catalyst.[2][4] Ensure all solvents are thoroughly degassed (e.g., via sparge-freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[5]

  • Reagent Quality: Verify the purity and integrity of your starting materials. The boronic acid, in particular, can degrade over time or contain impurities from its synthesis that poison the catalyst.[6][7]

Q2: I'm observing significant protodeboronation of my boronic acid. What's causing this and how can I stop it?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a hydrogen atom, is a very common side reaction for heteroaryl boronic acids, especially electron-rich pyridines like this one.[8][9] The primary culprit is the presence of a proton source (typically water) combined with conditions that facilitate the cleavage.

To mitigate this:

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[9] Avoid strong hydroxides (NaOH, KOH). Instead, opt for milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[10][11]

  • Consider Anhydrous Conditions: Since water is the proton source, switching to a rigorously anhydrous solvent system can significantly suppress this side reaction.[2]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, the most robust solution is often to convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[5][12] These are generally more resistant to hydrolysis.[13]

Q3: My crude analysis shows a complex mixture, including homocoupling of my boronic acid. How can I improve selectivity?

A3: Homocoupling of the boronic acid (forming a symmetrical bipyridine) is typically a sign of oxygen in the reaction mixture, which facilitates an alternative catalytic cycle leading to this byproduct.[2] The primary solution is meticulous degassing of your solvents and ensuring a robust inert atmosphere. Additionally, the choice of palladium catalyst and ligand can influence this; some systems are more prone to side reactions than others.

Q4: The reaction works, but my yield is consistently low (<50%). What are the most important parameters to screen for optimization?

A4: Low but consistent yield suggests the reaction is viable but sub-optimal. The interaction between the base, ligand, and solvent is the most critical area for optimization with this specific substrate.

  • Ligand Choice: The pyridine nitrogen and the pendant amine can coordinate to the palladium center, inhibiting catalysis.[14] Using a bulky, electron-rich phosphine ligand is essential to prevent this and to accelerate the slow reductive elimination step common with electron-rich heteroaryls.[3][11]

  • Base Selection: The base must be strong enough to promote transmetalation but not so strong that it causes protodeboronation or other side reactions.[1] The presence of the internal dimethylamino group means you must use a sufficient excess of an inorganic base to overcome any buffering effects.

  • Solvent System: The polarity of your substrate requires a solvent system that can fully solubilize all components. A mixture of an ethereal or aromatic solvent with a polar co-solvent (or water) is often a good starting point.[8]

In-Depth Troubleshooting Guides

Problem 1: Catalyst System Inefficiency

Q: Which palladium catalyst and ligand combination is best suited for the this compound?

A: For this electron-rich, sterically accessible, and potentially chelating heteroaryl boronic acid, standard catalysts like Pd(PPh₃)₄ often fail. Success hinges on using a modern catalyst system designed for challenging substrates.

Expert Recommendation: Employ a bulky, electron-rich biaryl monophosphine ligand. These ligands create a sterically crowded palladium center that favors the desired C-C bond-forming reductive elimination and discourages catalyst inhibition.[11]

Catalyst / LigandRationale & Key AdvantagesRecommended Loading
XPhos, SPhos, RuPhos These Buchwald-type ligands are the gold standard for difficult couplings. They are highly active, promote fast reaction rates, and are effective for coupling electron-rich heteroaryls.[2][3]1-3 mol % Pd
tBu₃P (Tri-tert-butylphosphine) A very bulky and electron-donating ligand. It can be highly effective but is also air-sensitive. Often used with Pd₂(dba)₃ as the palladium source.[15]2-5 mol % Pd
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable palladium complexes. They can be highly effective, especially for aryl chloride electrophiles.[3]1-3 mol % Pd

Implementation Strategy: We recommend using an air-stable palladium precatalyst, such as XPhos Pd G3 . These complexes provide a reliable 1:1 ratio of palladium to ligand and ensure the consistent, controlled generation of the active Pd(0) catalyst in solution.[3]

Problem 2: Sub-optimal Base Selection

Q: The boronic acid contains a basic dimethylamino group. How does this impact the choice of inorganic base for the reaction?

A: This is a critical consideration. The pendant amine (pKa of the conjugate acid is ~9-10) can neutralize a portion of the added base or buffer the reaction medium, potentially stalling the catalytic cycle at the transmetalation step, which requires a base.[1]

Expert Recommendation: Use a moderate-strength inorganic base and ensure a sufficient excess is used.

BaseEquivalentsRationale & Considerations
K₃PO₄ (Potassium Phosphate) 2.0 - 3.0Often an excellent choice for heteroaryl couplings. It has sufficient basicity to promote transmetalation but is often milder than hydroxides, reducing the risk of protodeboronation.[3]
K₂CO₃ (Potassium Carbonate) 2.0 - 3.0A common, cost-effective, and reliable base. It is generally less aggressive than K₃PO₄, making it a good first choice when protodeboronation is a major concern.[15][16]
Cs₂CO₃ (Cesium Carbonate) 2.0Often provides enhanced reactivity due to the higher solubility of cesium salts in organic solvents, but it is more expensive.[10]

Avoid: Strong bases like NaOH, KOH, and alkoxides (e.g., NaOtBu), especially in aqueous media, as they significantly increase the rate of protodeboronation.[2] Also, avoid organic amine bases (e.g., Et₃N), as they are generally less effective than inorganic bases and can complicate the reaction.[17]

Problem 3: Solvent & Temperature Issues

Q: What is the ideal solvent system for this polar, functionalized substrate, and how critical is temperature?

A: Solubility is key. Poor solubility of any reagent will lead to low yields. Given the polar nature of the boronic acid and likely many of its coupling partners, a solvent system capable of dissolving these polar compounds is required.

Expert Recommendation: Start with a polar ethereal or aromatic solvent, often in a mixture with water.

Solvent SystemTemperature RangeRationale & Considerations
Dioxane / H₂O (e.g., 4:1) 80 - 110 °CA classic and highly effective system for many Suzuki couplings. Dioxane has excellent solvent properties, and the water aids in dissolving the base and facilitating the catalytic cycle.[5][8]
2-MeTHF / H₂O (e.g., 9:1) 70 - 90 °CA greener alternative to dioxane and THF. It often provides good solubility and allows for easy phase separation during workup.[5]
Toluene / H₂O (e.g., 9:1) 90 - 110 °CA good non-polar option that, when heated, can drive reactions effectively. Often used with bulky ligands.[16]
DMF or Acetonitrile (MeCN) 80 - 120 °CThese polar aprotic solvents can be excellent for substrates with poor solubility in other systems.[5][8] However, be aware that solvent choice can sometimes alter reaction selectivity.[18]

Temperature Control: Elevated temperatures are almost always necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[3] A good starting point is 80-100 °C. If the reaction is slow, increasing the temperature may improve the rate, but be mindful that higher temperatures can also accelerate decomposition pathways like protodeboronation.

Problem 4: Product Purification Challenges

Q: My final product contains the basic dimethylamino group, which causes severe streaking on silica gel chromatography. What is the best purification strategy?

A: This is a common issue when purifying basic compounds. The free amine interacts strongly with the acidic silanol groups on the surface of standard silica gel.

Expert Recommendation: A multi-step approach involving an acidic workup followed by modified chromatography is most effective.

  • Acid-Base Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Perform an acid wash by extracting the organic layer with dilute aqueous HCl (e.g., 1 M). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Isolation: Separate the aqueous layer, cool it in an ice bath, and then basify it with NaOH or Na₂CO₃ until pH > 10. This will regenerate the free base form of your product.

  • Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12] This procedure alone often provides a significant increase in purity.

  • Modified Chromatography: If chromatography is still needed, treat the eluent with a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites on the silica gel and allows for sharp, symmetrical elution of your basic product.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to effective troubleshooting.[19]

Suzuki_Cycle cluster_trans Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Ar-X Boronate [R'-B(OH)₃]⁻ OxAdd->Boronate Transmetal Ar-Pd(II)-R' (Di-organo Complex) Transmetal->Pd0 Reductive Elimination Ar-R' Boronic R'-B(OH)₂ Boronic->Boronate + Base (OH⁻) Boronate->Transmetal Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a logical diagnostic process can quickly identify the root cause.

Troubleshooting_Workflow start Reaction Yield is Low/Zero check_reagents Are Reagents & Catalyst OK? start->check_reagents check_atmosphere Is System Rigorously Inert? check_reagents->check_atmosphere Yes replace_reagents Replace/Purify Boronic Acid Use Fresh Catalyst/Ligand check_reagents->replace_reagents No check_conditions Are Base/Solvent/Ligand Optimal? check_atmosphere->check_conditions Yes degas_solvents Improve Degassing Protocol Ensure Positive Ar/N₂ Pressure check_atmosphere->degas_solvents No optimize Screen Ligands (e.g., XPhos) Screen Bases (e.g., K₃PO₄) Screen Solvents (e.g., Dioxane/H₂O) check_conditions->optimize No success High Yield Achieved check_conditions->success Yes replace_reagents->start degas_solvents->start optimize->start

Caption: A decision tree for systematically troubleshooting a failed Suzuki coupling.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous grade

  • Deionized Water

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inerting: Seal the vial with the septum cap. Evacuate the vial under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Using a syringe, add the degassed solvent to the reaction vial to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and pass it through a small plug of silica to remove baseline salts before analysis.[12]

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 volumes) and water (5 volumes).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer with 1 M HCl (aq). Separate the layers. Cool the aqueous layer in an ice bath and basify to pH > 10 with 3 M NaOH (aq). Extract the product with ethyl acetate (3x). Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by chromatography if necessary, using an eluent containing 1-2% Et₃N.[12]

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • MilliporeSigma. (2026). Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health (NIH). (2015).
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Bunev, A. S., et al. (2014). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2014). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing upon extensive experience in synthetic and medicinal chemistry, this document provides in-depth troubleshooting advice and practical protocols to ensure the successful isolation of high-purity material.

The structure of this compound, featuring a polar boronic acid group, a basic tertiary amine, and a flexible ether linkage, presents a distinct set of purification hurdles. This guide will address these challenges head-on, providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.

Issue 1: Product Instability and Degradation

Q: My NMR analysis shows a significant amount of a byproduct that appears to be 2-(3-(dimethylamino)propoxy)pyridine. What is happening and how can I prevent it?

A: This is a classic case of protodeboronation, a common degradation pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For pyridinyl boronic acids, the stability is highly dependent on the position of the boronic acid group and the pH of the solution. While 3-pyridinylboronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the electron-donating alkoxy group on your molecule can increase the electron density on the pyridine ring, potentially making it more susceptible to protodeboronation under certain conditions.

Causality and Prevention:

  • pH-Dependent Stability: The tertiary amine in your molecule can be protonated at acidic pH, and the boronic acid can form a boronate anion at basic pH. The zwitterionic form, which may be present at neutral pH, can be particularly unstable for some heteroaromatic boronic acids.[2] It is crucial to maintain the optimal pH to minimize degradation.

  • Acid/Base Catalysis: Both strong acids and strong bases can catalyze protodeboronation.[1] During workup and purification, it is advisable to use mild acidic and basic conditions and to avoid prolonged exposure.

  • Minimizing Water and Heat: The presence of water and elevated temperatures can accelerate protodeboronation.[3] Therefore, it is recommended to use anhydrous solvents when possible and to minimize heating during purification steps.

Recommended Actions:

  • pH Control During Workup: After synthesis, carefully adjust the pH of the aqueous workup to be mildly acidic (pH 4-5) before extraction. This will protonate the tertiary amine, increasing its water solubility and potentially stabilizing the boronic acid.

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (<40 °C).

  • Use of Boronic Esters: For particularly challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, before purification.[4][5] These can often be purified by chromatography and then deprotected under mild conditions.

Issue 2: Chromatographic Purification Challenges

Q: I'm having trouble purifying my compound by silica gel chromatography. It's either sticking to the column or streaking badly.

A: This is a very common problem for polar, basic compounds like this compound on standard silica gel. The issue arises from a combination of factors:

  • Zwitterionic Nature: At the near-neutral pH of a standard silica gel slurry, your molecule can exist as a zwitterion, which is highly polar and can interact strongly with the acidic silanol groups on the silica surface. This leads to poor elution and band broadening.

  • Lewis Acid-Base Interactions: The boronic acid is a Lewis acid, and the silanol groups on silica are Lewis bases. This interaction can cause strong adsorption.[6]

  • Ionic Interactions: The protonated tertiary amine can interact ionically with deprotonated silanol groups.

Troubleshooting Strategies for Chromatography:

Problem Probable Cause Recommended Solution Rationale
Streaking/Tailing on Silica Gel Strong interaction of the basic amine and/or boronic acid with acidic silanol groups.1. Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine or ammonia in methanol).2. Use boric acid-treated silica gel. [7]1. The basic modifier competes for the acidic sites on the silica, reducing the interaction with your compound.2. Boric acid deactivates the Lewis basic sites on the silica surface, preventing strong adsorption of the boronic acid.
Poor Retention on C18 Reversed-Phase The compound is too polar and exists in a charged state, leading to rapid elution with the solvent front.1. Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate buffer at pH 4-6).2. Employ an ion-pairing reagent (e.g., trifluoroacetic acid, TFA), though this can make product isolation difficult.3. Consider Mixed-Mode Chromatography. [8][9][10]1. Buffering the mobile phase controls the ionization state of your molecule, leading to more consistent retention.2. The ion-pairing reagent forms a neutral complex with your charged molecule, increasing its retention on the nonpolar stationary phase.3. Mixed-mode columns have both reversed-phase and ion-exchange character, providing better retention and selectivity for polar, charged molecules.
Product Degradation on Column Protodeboronation catalyzed by the acidic silica gel surface.1. Use deactivated silica gel (e.g., treated with a base or boric acid).2. Perform chromatography quickly and at room temperature.1. Deactivation minimizes the catalytic effect of the silica.2. Reducing the contact time and avoiding heat minimizes the extent of degradation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization can be a highly effective method for purifying this compound, particularly for removing non-polar impurities and the protodeboronated byproduct.

Step-by-Step Methodology:

  • Solvent Screening: Due to the polar and zwitterionic nature of the compound, a polar solvent or a mixed-solvent system is likely to be effective. Good starting points for screening include:

    • Water[11]

    • Ethanol or Isopropanol[12]

    • Acetonitrile

    • Mixed solvents such as Ethanol/Water, Isopropanol/Water, or Acetonitrile/Water.[13]

  • Procedure: a. Place the crude material in a flask. b. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) to dissolve the solid completely. c. If using a mixed solvent, add the anti-solvent (the one in which the compound is less soluble, e.g., water) dropwise to the hot solution until a slight turbidity persists. d. Reheat the mixture until it becomes clear again. e. Allow the solution to cool slowly to room temperature. f. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

For particularly challenging purifications where chromatography and recrystallization are ineffective, derivatization to a crystalline diethanolamine adduct can be a powerful strategy.[2][11]

Step-by-Step Methodology:

  • Adduct Formation: a. Dissolve the crude this compound in a suitable solvent such as diethyl ether or a mixture of polar and non-polar solvents. b. Add a slight excess (1.1 equivalents) of diethanolamine. c. Stir the mixture at room temperature. The diethanolamine adduct, being a zwitterionic and often crystalline solid, should precipitate out of the solution.[14]

  • Isolation: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with the solvent used for the reaction to remove soluble impurities.

  • Liberation of the Pure Boronic Acid: a. Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl). b. Stir vigorously. The acid will protonate the diethanolamine, partitioning it into the aqueous layer, while the pure boronic acid will be liberated and can be extracted into the organic layer. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (NMR, LC-MS) Crude_Product->Initial_Assessment Purification_Decision Purification Strategy Selection Initial_Assessment->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization High initial purity, crystalline solid Chromatography Chromatography Purification_Decision->Chromatography Mixture of polar impurities Derivatization Derivatization (Diethanolamine Adduct) Purification_Decision->Derivatization Persistent impurities, oily product Final_Analysis Final Purity Analysis (NMR, LC-MS, etc.) Recrystallization->Final_Analysis Chromatography->Final_Analysis Derivatization->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: The synthesis of pyridinyl boronic acids often involves a lithium-halogen exchange followed by borylation.[15] Potential impurities include:

  • Starting materials: Unreacted 5-bromo-2-(3-(dimethylamino)propoxy)pyridine.

  • Protodeboronated product: 2-(3-(Dimethylamino)propoxy)pyridine.

  • Homocoupled byproduct: Bipyridines formed from the reaction of the lithiated intermediate with the starting bromide.

  • Boroxine: The trimeric anhydride of the boronic acid, which can form upon standing or during concentration.

Q2: How should I store the purified this compound?

A2: Boronic acids should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation through protodeboronation and oxidation. Due to its hygroscopic nature, it is best to store it in a desiccator.

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my compound?

A3: Yes, NMR is an excellent tool for assessing purity. In your 1H NMR spectrum, look for the disappearance of signals corresponding to impurities identified in the crude material. The presence of broad signals for the B(OH)2 protons is normal. The formation of boroxine trimers can sometimes lead to broadened aromatic signals.[16] Dissolving the sample in a coordinating solvent like methanol-d4 can help to break up the boroxine and sharpen the signals.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your compound is an oil, it is likely that it contains impurities that are inhibiting crystallization. In this case, chromatography is the preferred first step to remove the bulk of the impurities. If it remains an oil after chromatography, consider the diethanolamine adduct formation protocol, as this can often induce crystallization.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Wang, Q. C., & Wang, H. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • Begeezee. (2017). Purification of boronic acids? [Online forum post]. Reddit. Retrieved from [Link]

  • Dab, Y., et al. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 223-253.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(24), 12344-12359.
  • Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
  • Maggeddon. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Online forum post]. Reddit. Retrieved from [Link]

  • Anonymous. (2023). HELP: Purifying boronic acids sucks. [Online forum post]. Reddit. Retrieved from [Link]

  • Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1048–1056.
  • Parry, P. R., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 68(24), 9487-9490.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Li, Y. H., & Liu, Z. (2006). Boronic Acids as Ligands for Affinity Chromatography. Current Analytical Chemistry, 2(4), 355-364.
  • SuperBeastJ. (2021). Go-to recrystallization solvent mixtures. [Online forum post]. Reddit. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Foucat, F. X., et al. (2023).
  • Darses, S., & Genet, J. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6362–6363.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • DergiPark. (2022). BOR DERGİSİ. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845–3851.
  • Fernandes, C., et al. (2018).
  • PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. Retrieved from [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
  • Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2023). A zwitterion produced by a strong intramolecular N→B interaction in 1-hydroxy-2-(pyridin-2-ylcarbonyl)benzo[d][8][9][10]diazaborinine. Retrieved from [Link]

  • ResearchGate. (2023). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95+ Purity%, C10H17BN2O3, 250 mg. Retrieved from [Link]

Sources

preventing protodeboronation of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the Technical Support Center for (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to mitigate protodeboronation, a common challenge encountered during synthetic applications of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established principles of boronic acid chemistry and extensive experience in the field.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 2-(3-(dimethylamino)propoxy)pyridine as a byproduct, consuming your starting material and reducing the yield of your desired product. For this compound, which contains a pyridine ring, this process can be particularly sensitive to the reaction conditions.[2][3]

Q2: What are the primary factors that promote protodeboronation of this specific boronic acid?

A2: Several factors can accelerate protodeboronation:

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[1] For heteroaromatic boronic acids like this one, the pH-rate profile can be complex.[2][3] The presence of two basic nitrogen atoms (the pyridine ring and the terminal dimethylamino group) can lead to the formation of various protonated and zwitterionic species, some of which may be more susceptible to protodeboronation.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Aqueous Solvents: The presence of a proton source, such as water, is necessary for protodeboronation to occur.

  • Palladium Catalysts: While essential for cross-coupling reactions, some palladium species can also catalyze protodeboronation.

Q3: How does the 6-(3-(dimethylamino)propoxy) substituent affect the stability of the boronic acid?

A3: The substituent has two key features that influence stability:

  • 6-Alkoxy Group: Generally, alkoxy groups at the 6-position of a pyridin-3-ylboronic acid can have a stabilizing electronic effect on the C-B bond.

  • Terminal Dimethylamino Group: This introduces a second basic center, which can complicate the molecule's behavior. Depending on the pH, this group can be protonated, influencing the overall electronic properties of the molecule. There is also the possibility of intramolecular coordination between the dimethylamino nitrogen and the boron atom, which could potentially stabilize the boronic acid by altering the electron density at the boron center.[4]

Troubleshooting Guide

Problem: Low yield in Suzuki-Miyaura coupling reaction with significant formation of the protodeboronated byproduct.

This is the most common issue encountered. The following troubleshooting steps are designed to help you optimize your reaction conditions to favor the desired cross-coupling over protodeboronation.

start Low Yield & High Protodeboronation step1 Step 1: Re-evaluate Base Selection start->step1 step2 Step 2: Optimize Solvent System step1->step2 If still problematic step3 Step 3: Adjust Reaction Temperature step2->step3 If still problematic step4 Step 4: Consider Boronic Ester Derivatives step3->step4 If still problematic step5 Step 5: Fine-tune Catalyst System step4->step5 For very challenging couplings end Optimized Yield step5->end

Caption: A stepwise approach to troubleshooting low yields caused by protodeboronation.

Step 1: Re-evaluate Your Choice of Base

The choice of base is critical in Suzuki-Miyaura reactions, as it is required for the transmetalation step but can also promote protodeboronation.[5]

  • Rationale: Strong bases in aqueous media can lead to high concentrations of the boronate anion, which can be susceptible to protodeboronation. Weaker bases or fluoride-based bases in less aqueous or anhydrous conditions can be a better alternative.

  • Troubleshooting Actions:

    • If using strong bases like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.

    • For particularly sensitive substrates, consider using a fluoride source like CsF or KF, which can activate the boronic acid for transmetalation with minimal protodeboronation.

    • The use of an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can also be beneficial, especially in non-aqueous conditions.

Base Typical Conditions Suitability for Mitigating Protodeboronation
NaOH, KOHAqueous solventsHigh risk of protodeboronation
K₂CO₃, K₃PO₄Aqueous or mixed solventsModerate risk, often a good starting point
CsF, KFAnhydrous polar aprotic solventsLow risk, highly recommended
TEA, DIPEAAnhydrous solventsLow risk, good for specific applications

Step 2: Optimize the Solvent System

The presence of water can facilitate protodeboronation. Minimizing or eliminating water is a key strategy.

  • Rationale: Water acts as the proton source for the unwanted side reaction. Anhydrous conditions can significantly suppress protodeboronation.

  • Troubleshooting Actions:

    • Switch from aqueous solvent mixtures to anhydrous polar aprotic solvents like dioxane, THF, or DME.

    • If a co-solvent is needed, ensure it is rigorously dried.

    • The use of molecular sieves can help to scavenge any trace amounts of water in the reaction mixture.

Step 3: Adjust the Reaction Temperature

Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.

  • Rationale: Protodeboronation, like most reactions, is temperature-dependent. Lowering the temperature can selectively slow down the rate of protodeboronation more than the Suzuki-Miyaura coupling.

  • Troubleshooting Actions:

    • Attempt the reaction at a lower temperature for a longer period. For example, if the reaction is being run at 100 °C, try it at 80 °C or even room temperature if a highly active catalyst is used.

    • Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction time and byproduct formation.

Step 4: Consider the Use of Boronic Ester Derivatives

Boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Rationale: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can protect it from premature decomposition.[6] These esters can then participate in the catalytic cycle, often with a "slow-release" of the active boronic acid.

  • Troubleshooting Actions:

    • Synthesize the pinacol ester of this compound by treating it with pinacol.

    • Consider using MIDA (N-methyliminodiacetic acid) boronates, which are known for their high stability and slow release of the boronic acid under coupling conditions.[6]

  • To a solution of this compound (1.0 eq) in toluene or another suitable azeotroping solvent, add pinacol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.

Step 5: Fine-tune the Catalyst System

The choice of palladium precursor and ligand can influence the relative rates of cross-coupling and protodeboronation.

  • Rationale: Highly active catalysts can promote the desired Suzuki-Miyaura coupling at lower temperatures and shorter reaction times, minimizing the opportunity for protodeboronation.

  • Troubleshooting Actions:

    • Use a pre-formed, air-stable palladium(II) precatalyst that rapidly generates the active Pd(0) species.

    • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate rapid oxidative addition and reductive elimination, thereby accelerating the catalytic cycle.

Mechanistic Insights

Understanding the potential pathways for protodeboronation of this compound can aid in selecting the most effective preventative measures.

cluster_base Base-Catalyzed Protodeboronation cluster_acid Acid-Catalyzed Protodeboronation BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ Product_base Ar-H + B(OH)₄⁻ Boronate->Product_base + H₂O BA_acid Ar-B(OH)₂ Intermediate_acid [Ar-B(OH)₂H]⁺ BA_acid->Intermediate_acid + H⁺ Product_acid Ar-H + B(OH)₃ Intermediate_acid->Product_acid

Caption: Simplified mechanisms for base- and acid-catalyzed protodeboronation.

For pyridinylboronic acids with additional basic sites, the speciation in solution is more complex, potentially involving zwitterionic intermediates that can be highly susceptible to protodeboronation, particularly at neutral pH.[1] The key to preventing this side reaction is to operate at a pH where the most stable form of the boronic acid predominates and to use conditions that favor the desired cross-coupling kinetically.

References

  • Protodeboronation. In Wikipedia; 2023. Accessed January 19, 2026. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc.2016, 138 (29), 9145–9157.
  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017, 139 (37), 13156–13165.
  • Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Published online 2022.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008, 47 (26), 4945–4948.
  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Suzuki reaction. In Wikipedia; 2024. Accessed January 19, 2026. [Link]

  • Martínez-Aguirre, M. A.; Villamil-Ramos, R.; Yatsimirsky, A. K. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org. Chem.2013, 78 (10), 4849–4857.
  • Parry, P. R.; Bryce, M. R.; Tarbit, B. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J. Org. Chem.2003, 68 (15), 5886–5889.
  • Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Published online 2022.
  • Noguchi, H.; Hojo, K.; Suginome, M. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2020, 98 (11), 693-698.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Martínez-Aguirre, M. A.; Villamil-Ramos, R.; Yatsimirsky, A. K. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Published online May 2, 2013.
  • Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022, 55 (9), 1259-1274.
  • Collins, B. E.; Sorey, S.; Hargrove, A. E.; Shabbir, S. H.; Lynch, V. M.; Anslyn, E. V. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. J. Org. Chem.2009, 74 (11), 4055–4060.
  • Collins, B. E.; Sorey, S.; Hargrove, A. E.; Shabbir, S. H.; Lynch, V. M.; Anslyn, E. V. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. Published online June 5, 2009.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Wnuk, M.; Rychlik, B.; Jezierska, A.; Panek, J. J.; Szewczyk, K. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules2022, 27 (19), 6268.
  • Raines, R. T. Boronic acid with high oxidative stability and utility in biological contexts. Proc. Natl. Acad. Sci. U.S.A.2021, 118 (10), e2013691118.
  • Collins, B. E.; Sorey, S.; Hargrove, A. E.; Shabbir, S. H.; Lynch, V. M.; Anslyn, E. V. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Duke Scholars. Published online June 2009.
  • Wang, Y.; Li, C.; Liu, Z. Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. J.
  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007, 129 (21), 6716–6717.
  • Farrell, T. C.; Garakyaraghi, S.; Jazzar, R.; Bertrand, G.; Jurca, T. Photochemically and Thermally Generated BN-Doped Borafluorenate Heterocycles via Intramolecular Staudinger-Type Reactions. Inorg. Chem.2023, 62 (39), 15809-15818.

Sources

Technical Support Center: Troubleshooting Side Reactions of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during Suzuki-Miyaura coupling. The advice herein is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: I am observing very low yield of my desired cross-coupled product and see multiple unidentified spots on my TLC. What are the most common initial troubleshooting steps?

A1: Low yields in Suzuki-Miyaura couplings, especially with complex substrates like substituted pyridylboronic acids, often point to a few key culprits. Before undertaking extensive optimization, it's crucial to verify the fundamentals of your reaction setup.

  • Catalyst Activity and Inert Atmosphere: The palladium catalyst is central to the reaction's success. Ensure your palladium source and phosphine ligand are active and not degraded. More importantly, oxygen can lead to the homocoupling of your boronic acid and decomposition of the palladium catalyst.[1] It is imperative that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Quality: Verify the purity and stability of your this compound. Pyridylboronic acids can be prone to decomposition over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and interdependent. An inappropriate base can fail to activate the boronic acid for transmetalation or, conversely, accelerate its decomposition.[2][3] A common starting point is an aqueous mixture of a solvent like 1,4-dioxane or DMF with a base such as K₂CO₃ or K₃PO₄.[4][5]

If these initial checks do not resolve the issue, the primary side reactions to investigate are protodeboronation and homocoupling.

Troubleshooting Guide: Protodeboronation
Q2: My main byproduct is 2-(3-(dimethylamino)propoxy)pyridine, where the boronic acid group has been replaced by a hydrogen. What is causing this and how can I prevent it?

A2: This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond from a proton source (like water) in the reaction mixture.

The Causality:

Pyridylboronic acids, such as the one you are using, are particularly susceptible to protodeboronation.[2] The basic nitrogen atom in the pyridine ring can become protonated, leading to the formation of a zwitterionic species.[2][6] This zwitterion can then undergo a unimolecular fragmentation, leading to the undesired protodeboronated byproduct.[2][7] The rate of this decomposition pathway is highly dependent on the reaction pH.[2][6] The presence of the dimethylamino group in your specific molecule adds another basic site, potentially complicating the acid-base equilibria at play.

Mitigation Strategies:

The core strategy is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[2]

ParameterRecommendationRationale
Catalyst & Ligand Use a highly active catalyst system. Modern palladacycle precatalysts (e.g., XPhos Pd G3) paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are excellent choices.[1]These systems promote rapid oxidative addition and reductive elimination, accelerating the catalytic cycle to outcompete the slower decomposition of the boronic acid.[2]
Base Selection Use a weaker, non-nucleophilic base like K₃PO₄ or CsF. Avoid strong bases like NaOH or KOH where possible.The base's role is to form the boronate species required for transmetalation.[3] However, excessively high pH can accelerate protodeboronation.[2] K₃PO₄ provides a good balance of activity and stability.
Temperature Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.While heat can increase the reaction rate, it also accelerates the decomposition of the boronic acid. Finding the optimal temperature is key.
Water Content Carefully control the amount of water. While often necessary, excess water can serve as the proton source for protodeboronation.A typical starting point is a 10:1 or 5:1 ratio of organic solvent to water.[1]
Visualizing the Protodeboronation Mechanism

The following diagram illustrates the proposed pathway for protodeboronation in a basic pyridylboronic acid, highlighting the problematic zwitterionic intermediate.

Protodeboronation cluster_0 Equilibrium in Solution cluster_1 Reaction Pathways PyBOH (Pyridyl)-B(OH)₂ PyBoronate (Pyridyl)-B(OH)₃⁻ PyBOH->PyBoronate + OH⁻ PyZwitterion (Pyridyl⁺-H)-B(OH)₃⁻ (Zwitterion) PyBOH->PyZwitterion + H₂O (at neutral pH) PyBoronate->PyBOH - OH⁻ Desired Transmetalation (Desired Pathway) PyBoronate->Desired [Pd-Complex] Undesired Protodeboronation (Side Reaction) PyZwitterion->Undesired Fragmentation

Caption: Mechanism of protodeboronation for basic heteroaromatic boronic acids.

Troubleshooting Guide: Homocoupling of Boronic Acid
Q3: I am forming a significant amount of a bi-pyridine byproduct derived from the coupling of two molecules of my boronic acid. How do I suppress this homocoupling?

A3: The formation of a biaryl from the self-coupling of the boronic acid is known as homocoupling .[4] This side reaction consumes your starting material and complicates purification.

The Causality:

The most common cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction.[1] Oxygen can participate in a palladium-mediated oxidative cycle that leads to the undesired C-C bond formation between two boronic acid molecules. In some cases, particularly with electron-deficient boronic acids, homocoupling can also occur through a protonolysis/transmetalation pathway.[8]

Prevention Protocol:

Preventing homocoupling requires rigorous exclusion of oxygen from the reaction system.

  • Degassing Solvents:

    • Method: The most effective method is "freeze-pump-thaw." Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle at least three times.

    • Alternative: For a quicker but less rigorous method, bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.

  • Inert Atmosphere Blanketing:

    • Assemble your reaction vessel (flask, condenser, etc.) while it is hot from the oven to minimize adsorbed moisture.

    • Immediately purge the vessel with an inert gas.

    • Add your solid reagents (boronic acid, aryl halide, base, catalyst) under a positive pressure of inert gas.

    • Add the degassed solvents via cannula or syringe.

    • Maintain a positive pressure of inert gas throughout the entire reaction, including heating and cooling. A gas bubbler or balloon is effective for this.

Experimental Workflow for Oxygen Exclusion

OxygenExclusion start Start degas Degas Solvents (3x Freeze-Pump-Thaw) start->degas setup Assemble & Purge Glassware with N₂/Ar degas->setup add_solids Add Solid Reagents (under positive N₂ flow) setup->add_solids add_liquids Add Degassed Solvents (via Syringe/Cannula) add_solids->add_liquids react Heat Reaction (under N₂ atmosphere) add_liquids->react end Workup react->end

Caption: Workflow for setting up an oxygen-free Suzuki-Miyaura reaction.

Advanced Strategies for Unstable Boronic Acids
Q4: I've tried optimizing conditions, but protodeboronation is still a major issue. Are there more robust solutions for highly unstable boronic acids?

A4: Yes. When a boronic acid is inherently unstable under coupling conditions, the most effective strategy is to use a stabilized surrogate that generates the active boronic acid in situ in a slow, controlled manner.[9][10] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the cross-coupling pathway over decomposition.

1. N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography.[9][10] Under standard Suzuki conditions with an aqueous base (like K₃PO₄), they slowly hydrolyze to release the boronic acid.[9] This "slow-release" approach has proven to be a general and powerful solution for a wide range of otherwise unstable boronic acids, including many 2-heterocyclic derivatives.[9][10] If a MIDA-protected version of your boronic acid is commercially available or can be synthesized, it is a highly recommended solution.

2. Diethanolamine Adducts: A simpler, practical alternative is to form a diethanolamine adduct. These adducts are often more stable than the free boronic acid and can be used directly in the coupling reaction.

Protocol for Forming a Diethanolamine Adduct: [1]

  • Dissolution: In a vial, dissolve your this compound (1.0 equivalent) in a minimal amount of a suitable solvent, such as methylene chloride or THF.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the adduct should form. Continue stirring the slurry for 15-20 minutes to ensure complete formation.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.

  • Usage: This stable diethanolamine adduct can now be used directly in your Suzuki-Miyaura coupling reaction, typically under conditions involving protic solvents.[1]

By employing these advanced strategies, you can often overcome the inherent instability of challenging boronic acids and achieve high yields of your desired product.

References
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (2014). PMC. Retrieved January 19, 2026, from [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). NIH. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH. Retrieved January 19, 2026, from [Link]

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. (2009). PubMed. Retrieved January 19, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. (n.d.). DergiPark. Retrieved January 19, 2026, from [Link]

  • Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2011). PMC. Retrieved January 19, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Methods for Purifying Pyidinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic purification of pyridinylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic building blocks. Pyridinylboronic acids, while essential in modern synthetic chemistry, present unique purification challenges due to their polarity, potential for on-column degradation, and interactions with standard stationary phases. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of pyridinylboronic acids, offering explanations for the underlying causes and actionable solutions.

Issue 1: The Compound is Sticking to the Silica Gel Column, Resulting in Poor Recovery and Streaking.

This is one of the most frequently reported issues. The acidic nature of standard silica gel can lead to strong interactions with the basic pyridine nitrogen and the Lewis acidic boronic acid moiety, causing the compound to streak or remain irreversibly adsorbed.[1][2]

Root Cause Analysis:

  • Acid-Base Interactions: The pyridine nitrogen acts as a base, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[3]

  • Lewis Acid-Base Interactions: The empty p-orbital on the boron atom can interact with the lone pairs of electrons on the oxygen atoms of the silanol groups.

  • On-Column Degradation: Prolonged contact with the acidic silica surface can lead to decomposition of the boronic acid.[4][5]

Solutions:

  • Neutralize the Stationary Phase:

    • Protocol: Before packing the column, prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane/ethyl acetate mixture) and add 0.5-1% triethylamine (TEA) or another non-nucleophilic base.[6] This will cap the acidic silanol sites, minimizing unwanted interactions.

    • Causality: The competing base (TEA) preferentially interacts with the active silanol sites, effectively shielding them from the pyridinylboronic acid.[3]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[7]

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be effective. However, be mindful of the potential for on-column hydrolysis of boronate esters in aqueous mobile phases.[1][8][9]

    • Boronate Affinity Chromatography (BAC): This technique utilizes a stationary phase functionalized with diols that selectively bind to boronic acids. This is a highly specific method for capturing and purifying boronic acids.[10]

  • Protect the Boronic Acid Moiety:

    • Strategy: Convert the boronic acid to a more stable and less polar boronate ester, such as a pinacol ester.[6][11] These esters are generally more amenable to silica gel chromatography.[11]

    • Caveat: Even pinacol esters can sometimes be challenging to purify. In such cases, treating the silica gel with boric acid has been reported to improve recovery.[11][12]

Issue 2: My Pyridinylboronic Acid Pinacol Ester is Hydrolyzing on the Column.

While protecting the boronic acid as a pinacol ester improves its stability, hydrolysis can still occur, especially during reversed-phase chromatography where water is a component of the mobile phase.[8][9]

Root Cause Analysis:

  • Acid or Base Catalyzed Hydrolysis: The presence of acidic or basic modifiers in the mobile phase, or the inherent acidity of the silica gel, can catalyze the hydrolysis of the boronate ester back to the boronic acid.[8]

  • Water in the Mobile Phase: Water is a necessary reagent for hydrolysis.

Solutions:

  • Minimize Water Contact:

    • Normal Phase Chromatography: Whenever possible, use normal phase chromatography with anhydrous solvents to purify boronate esters.

    • Hydrophobic Protecting Groups: Use more sterically hindered diols to form the boronate ester, which can increase hydrolytic stability.[11]

  • Optimize Reversed-Phase Conditions:

    • Control pH: The stability of boronic acids and their esters is highly pH-dependent.[6] Buffering the mobile phase to a neutral or slightly acidic pH can minimize hydrolysis.

    • Fast HPLC/UHPLC: Reducing the run time by using shorter columns with smaller particles can minimize the on-column residence time, thereby reducing the opportunity for hydrolysis.[8]

Issue 3: Co-elution of the Product with Impurities.

Achieving good separation can be challenging, especially if the impurities have similar polarities to the target compound.

Root Cause Analysis:

  • Insufficient Selectivity: The chosen stationary phase and mobile phase system may not provide enough difference in interaction strengths between the product and impurities.

Solutions:

  • Modify the Mobile Phase:

    • Solvent System Optimization: Systematically screen different solvent systems. For normal phase, consider combinations like dichloromethane/methanol, ethyl acetate/hexane, or chloroform/acetone. Adding a small amount of a polar solvent like methanol can significantly alter selectivity.

    • Use of Additives: For reversed-phase, adding modifiers like formic acid or acetic acid can improve peak shape and selectivity for basic compounds.

  • Consider Mixed-Mode Chromatography:

    • Principle: Mixed-mode chromatography utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[13][14] This can provide unique selectivities that are not achievable with single-mode chromatography.

    • Application: A mixed-mode cation exchange resin could simultaneously interact with the protonated pyridine ring (ion-exchange) and other parts of the molecule (hydrophobic interaction), offering a powerful tool for separating closely related impurities.[14]

Troubleshooting Decision Workflow

troubleshooting_workflow start Start: Purification of Pyridinylboronic Acid issue What is the primary issue? start->issue poor_recovery Poor Recovery / Streaking issue->poor_recovery Adsorption hydrolysis On-Column Hydrolysis issue->hydrolysis Degradation coelution Co-elution with Impurities issue->coelution Purity solution_neutralize Neutralize Silica with TEA poor_recovery->solution_neutralize solution_alt_phase Use Alternative Phase (Alumina, C18) poor_recovery->solution_alt_phase solution_protect Protect as Boronate Ester poor_recovery->solution_protect solution_normal_phase Use Normal Phase (Anhydrous) hydrolysis->solution_normal_phase solution_fast_hplc Optimize RP-HPLC (Fast Gradient, pH control) hydrolysis->solution_fast_hplc solution_mobile_phase Optimize Mobile Phase coelution->solution_mobile_phase solution_mixed_mode Try Mixed-Mode Chromatography coelution->solution_mixed_mode end_node Pure Product solution_neutralize->end_node solution_alt_phase->end_node solution_protect->end_node solution_normal_phase->end_node solution_fast_hplc->end_node solution_mobile_phase->end_node solution_mixed_mode->end_node

Caption: A decision tree for troubleshooting common pyridinylboronic acid purification issues.

Frequently Asked Questions (FAQs)

Q1: Is it better to purify the free boronic acid or its pinacol ester?

A: In most cases, it is advantageous to purify the pinacol ester. Boronate esters are generally less polar and more stable than the corresponding boronic acids, making them more compatible with standard silica gel chromatography.[6][11] However, if the ester is difficult to form or purify, alternative methods for the free acid should be considered.

Q2: Can I use recrystallization instead of column chromatography?

A: Yes, recrystallization can be a very effective and scalable purification method for crystalline pyridinylboronic acids.[7][15] It is often worth attempting recrystallization from various solvents before resorting to chromatography. Another powerful technique is to form the diethanolamine adduct, which is often a crystalline solid that can be easily purified by recrystallization and then converted back to the free boronic acid.[1][2][15]

Q3: What is the best way to load my sample onto the column?

A: Dry loading is often preferred, especially if your compound has limited solubility in the initial mobile phase.[16] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the use of strong solvents for dissolution that can disrupt the column packing and lead to poor separation.[16]

Q4: My pyridinylboronic acid is very polar and doesn't move from the baseline on TLC, even with highly polar solvents. What should I do?

A: For very polar compounds, reversed-phase chromatography is often a better choice.[4] If you must use normal phase, you can try more aggressive solvent systems, such as dichloromethane with a gradient of methanol containing a small percentage of ammonium hydroxide.[4] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a modifier (1-10%) in dichloromethane.[4]

Q5: Are there any specialized resins for purifying boronic acids?

A: Yes, several specialized resins are available. Boronate affinity resins, which contain diol functionalities, can selectively bind boronic acids.[10] Chelating resins can also be used for the purification of boronic acids.[17][18][19] These are particularly useful for capturing boronic acids from complex mixtures.

Experimental Protocols

Protocol 1: General Purification of a Pyridinylboronic Acid Pinacol Ester using TEA-Neutralized Silica Gel
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) to create a slurry. Add triethylamine to a final concentration of 0.5% (v/v).

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude pyridinylboronic acid pinacol ester in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze by TLC to identify the pure product.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude pyridinylboronic acid in a minimal amount of a suitable solvent like diethyl ether. Add one equivalent of diethanolamine. The diethanolamine adduct will often precipitate as a crystalline solid.[1][15]

  • Isolation: Collect the solid by filtration and wash with cold solvent. The purity can be further improved by recrystallization.

  • Release of Free Boronic Acid: Suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) or a saturated solution of boric acid to sequester the diethanolamine.[1][20]

  • Workup: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure pyridinylboronic acid.

Data Summary Table

MethodStationary PhaseAdvantagesDisadvantagesBest For
Normal Phase Silica Gel (TEA neutralized)Widely available, good for less polar compoundsCan cause degradation/adsorption if not neutralizedPurification of boronate esters
Normal Phase Alumina (Neutral)Less acidic than silicaLower resolving power than silicaBasic, acid-sensitive compounds
Reversed-Phase C18Good for polar compoundsPotential for on-column hydrolysisPolar pyridinylboronic acids
Boronate Affinity Diol-functionalized resinHighly selective for boronic acidsMore expensive, may require specific binding/elution conditionsCapturing boronic acids from complex mixtures
Mixed-Mode Cation Exchange/HydrophobicUnique selectivityMethod development can be more complexSeparating closely related impurities

Visualization of Purification Strategy

purification_strategy crude_product Crude Pyridinylboronic Acid is_crystalline Is the crude product crystalline? crude_product->is_crystalline column_acid Consider Alternative Chromatography (Reversed-Phase, Alumina, etc.) crude_product->column_acid Direct Purification recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes protect Protect as Pinacol Ester is_crystalline->protect No pure_product Pure Product recrystallize->pure_product column_ester Column Chromatography (Neutralized Silica) protect->column_ester column_ester->pure_product column_acid->pure_product

Caption: A general workflow for the purification of pyridinylboronic acids.

References

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

  • Journal of Tobacco and Ingredients. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available from: [Link]

  • Safe Water Technologies, Inc. ProSelect Boron/Borate Resin. Available from: [Link]

  • Wikipedia. Chelating resin. Available from: [Link]

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]

  • Hairun. HO-7 Chelating Resin: Advanced Boron Removal Solution. Available from: [Link]

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available from: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

  • Reddit. Purification of boronic acids?. Available from: [Link]

  • University of Rochester. Protecting Groups. Available from: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

  • Reddit. HELP: Purifying boronic acids sucks. Available from: [Link]

  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available from: [Link]

  • Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle. Available from: [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Cytiva. Fundamentals of mixed mode (multimodal) chromatography. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]

  • LCGC International. On-Column Sample Degradation. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Protecting groups. Available from: [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available from: [Link]

  • PubMed. Pyridinylboronic acid-functionalized organic-silica hybrid monolithic capillary for the selective enrichment and separation of cis-diol-containing biomolecules at acidic pH. Available from: [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available from: [Link]

  • PubMed. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

Sources

dealing with impurities in commercial (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 19, 2026

Welcome to the technical support guide for (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Commercial batches of this reagent, while useful, can contain impurities that significantly impact reaction outcomes, particularly in sensitive applications like Suzuki-Miyaura cross-coupling. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind them to help you identify, manage, and mitigate issues arising from common impurities.

Section 1: Understanding the Impurity Profile

The unique structure of this compound, featuring both a basic tertiary amine and an acidic boronic acid on a pyridine scaffold, presents a specific set of stability and purity challenges. Before troubleshooting experimental failures, it is crucial to understand the potential impurities you may be dealing with.

G Target Target Boroxine Boroxine Target->Boroxine 3x, -3H₂O (Dehydration) Protodeboronation Protodeboronation Target->Protodeboronation H⁺ / Base (Protodeboronation) Homocoupling Homocoupling Target->Homocoupling Pd(II), O₂ (Homocoupling) Boroxine->Target +3H₂O (Hydrolysis)

Caption: Key species in a commercial sample of the target boronic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this reagent. Each answer provides a likely cause related to impurities and a recommended course of action.

Q1: My Suzuki-Miyaura reaction has stalled or shows low conversion. What's the primary suspect?

A1: The most likely culprits are protodeboronation and inaccurate stoichiometry due to boroxine content.

  • Expertise & Experience: Heteroaryl boronic acids, particularly those containing basic nitrogen atoms like pyridines, are highly susceptible to protodeboronation (the replacement of the C-B(OH)₂ bond with a C-H bond). This process is often accelerated by the basic and aqueous conditions typical of Suzuki couplings.[1][2][3] If a significant portion of your starting material degrades via this pathway, the reaction will naturally stall due to a lack of the key nucleophile.

  • Trustworthiness (Self-Validation): Secondly, commercial boronic acids exist in a concentration-dependent equilibrium with their cyclic anhydride, the boroxine.[4][5][6] The boroxine has a much higher molecular weight per boron atom. If you weigh out your reagent assuming it is 100% monomeric boronic acid, but a large fraction is the boroxine, you are under-loading the reaction. This leads to incomplete conversion of your coupling partner.

Troubleshooting Steps:

  • Analyze the Starting Material: Before running a large-scale reaction, take a ¹H NMR of your commercial material. The presence of broad peaks for the B(OH)₂ protons and potentially complex aromatic signals can indicate the boronic acid/boroxine mixture. The presence of a clean signal for 2-(3-(Dimethylamino)propoxy)pyridine confirms protodeboronation has already occurred to some extent during storage.

  • Use Fresh or Purified Reagent: Whenever possible, use a freshly opened bottle or purify the material immediately before use (see Protocol 2).

  • Modify Reaction Conditions: To suppress protodeboronation, consider using milder bases (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or Cs₂CO₃) and anhydrous solvents if your substrate and catalyst system permit. Running the reaction under a strict inert atmosphere (N₂ or Ar) can also minimize oxidative degradation pathways.[7][8]

Q2: The NMR spectrum of my commercial boronic acid looks messy and the integration is off. Is the material bad?

A2: Not necessarily. You are likely observing the equilibrium between the boronic acid monomer and its boroxine trimer.

  • Expertise & Experience: The dehydration of three boronic acid molecules to form one boroxine molecule is a reversible process that readily occurs, even upon storage in a seemingly dry container.[6][9][10] This results in a mixture of species in your NMR tube, leading to broadened peaks (due to chemical exchange) and non-stoichiometric integrals for the aromatic protons versus the side-chain protons.

  • Trustworthiness (Self-Validation): This is a classic characteristic of boronic acids. You can validate this by performing two simple experiments on your NMR sample:

    • Confirm Boronic Acid: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the boronic acid monomer, and you should see sharper signals with the correct integration (and the disappearance of the B(OH)₂ proton signals due to exchange with D₂O).

    • Confirm Boroxine: Take a sample, dissolve it in an anhydrous solvent (like CDCl₃), and add a small amount of a drying agent (e.g., anhydrous MgSO₄) or let it stand over molecular sieves before taking the NMR. This should push the equilibrium towards the boroxine, giving a different, but cleaner, spectrum.

Q3: I've isolated my desired cross-coupled product, but it's contaminated with a persistent, higher molecular weight impurity that is difficult to remove.

A3: You are likely dealing with the homocoupled dimer of the boronic acid.

  • Expertise & Experience: A common side reaction in Suzuki couplings is the palladium-mediated coupling of two boronic acid molecules.[7][8][11] This is particularly favored by the presence of oxygen or Pd(II) species in the catalytic cycle. The resulting symmetrical bi-pyridine dimer can have similar polarity to the desired product, making chromatographic separation challenging.

  • Trustworthiness (Self-Validation): This impurity can be identified by LC-MS. It will have a mass corresponding to two units of the pyridine portion of the boronic acid linked together.

Troubleshooting Steps:

  • Degas Rigorously: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Sub-surface sparging with argon for 15-30 minutes is more effective than simple freeze-pump-thaw cycles for removing dissolved oxygen.

  • Use a Reducing Agent: Adding a mild, non-interfering reducing agent can help keep the palladium in its active Pd(0) state. A small amount of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[8]

  • Optimize Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Section 3: Analytical & Purification Protocols

Protocol 1: Standard Analytical Methods

Accurate assessment of purity is the first step in troubleshooting.

Table 1: Recommended Analytical Conditions

MethodConditionsExpected Observations
¹H NMR 400 MHz, DMSO-d₆Look for broad B(OH)₂ peaks (~8.0-8.5 ppm), potential complexity in aromatic region (boroxine), and signals for protodeboronation byproduct.
LC-MS Column: C18 reverse-phaseMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in AcetonitrileGradient: 5-95% B over 10 minDetector: ESI+The target compound is polar and will elute early. Boroxine may not be observed as it often hydrolyzes on the column. Look for the mass of the protodeboronated and homocoupled impurities.[12][13]
Protocol 2: Acid-Base Purification Workflow

This protocol leverages the amphoteric nature of the molecule (basic amine, acidic boronic acid) to achieve high purity, effectively removing non-ionizable impurities like the protodeboronation product and residual synthesis reagents.[14][15]

Caption: Acid-Base purification workflow for the target boronic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude commercial this compound in a suitable organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.

  • Basification & Extraction: Extract the organic solution with 1M aqueous sodium hydroxide (NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Non-acidic impurities (like the protodeboronation product) will remain in the organic layer.

  • Separation: Separate the aqueous layer and discard the organic layer.

  • Washing: Wash the aqueous layer again with fresh MTBE or ether to remove any residual non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify by dropwise addition of 1M hydrochloric acid (HCl) until the pH is approximately 6-7 (check with pH paper). The molecule is zwitterionic and may have its lowest aqueous solubility near its isoelectric point. The pure boronic acid may precipitate at this stage.

  • Final Extraction/Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

    • If no precipitate forms or for maximum recovery, extract the neutralized aqueous solution multiple times with a more polar organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF).

  • Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrotic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Beck, T. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂. The Journal of Physical Chemistry A. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Wikipedia. Boroxine. [Link]

  • Beck, T. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂. The Journal of Physical Chemistry A. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Beck, T. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂. The Journal of Physical Chemistry A. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications. [Link]

  • Stanford Chemicals. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

  • Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Federal, S. L., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Billingsley, K. L., et al. (2009). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. [Link]

  • Ball, L. T., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

  • ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. [Link]

  • Lennox, A. J. J., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • Royal Society of Chemistry. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing. [Link]

  • Li, D., & Dong, S. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules. Analytical Methods. [Link]

  • Google Patents.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • CP Lab Safety. This compound, 95+ Purity%. [Link]

  • AMERICAN ELEMENTS. [6-(Dimethylamino)pyridin-3-yl]boronic Acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

impact of base selection on Suzuki coupling with (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This resource is designed to provide in-depth troubleshooting and practical guidance to overcome common challenges encountered during your experiments. The unique structural features of this boronic acid, namely the Lewis basic pyridine nitrogen and the appended dimethylamino group, necessitate careful consideration of reaction parameters, especially the choice of base.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the likely causes related to the base?

Low yields in Suzuki coupling reactions are a common issue, and the choice of base is a critical factor.[1][2][3] With a substrate like this compound, several base-related problems can arise:

  • Inadequate Activation of the Boronic Acid: The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily undergoes transmetalation with the palladium catalyst.[2][4][5][6][7] If the base is too weak, this activation may be inefficient, leading to a sluggish or incomplete reaction.[2]

  • Catalyst Inhibition: The pyridine nitrogen in your boronic acid is Lewis basic and can coordinate to the palladium center, potentially leading to catalyst deactivation.[8] The choice of base can influence the equilibrium of this coordination. A well-chosen base can help to minimize this inhibitory effect.

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process is often promoted by the presence of a base and a proton source (like water).[8][9] Pyridineboronic acids are particularly susceptible to this decomposition pathway.[9][10]

  • Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings.[2] If the base is not sufficiently available in the reaction medium, it cannot perform its role effectively.

Q2: How do I select the optimal base for my reaction? What are the key properties to consider?

The ideal base will efficiently promote the desired reaction while minimizing side reactions. Here are the key factors to consider when selecting a base for use with this compound:

  • Base Strength (pKa): A base must be strong enough to deprotonate the boronic acid to form the active boronate species. However, an overly strong base can lead to the degradation of sensitive functional groups or promote undesired side reactions.[2]

  • Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness. Bases with higher solubility in organic solvents, such as cesium carbonate (Cs₂CO₃), are often used in challenging couplings.[11]

  • Nature of the Cation: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction outcome. Cesium ions, for instance, are known to promote Suzuki couplings, possibly due to the higher solubility of cesium salts and their ability to facilitate certain steps in the catalytic cycle.

The following table provides a comparison of commonly used bases in Suzuki coupling reactions:

BasepKa of Conjugate AcidTypical Conditions & Observations
Potassium Carbonate (K₂CO₃) 10.3A versatile and commonly used base. Effective in many cases, but may not be strong enough for less reactive substrates.[11]
Sodium Carbonate (Na₂CO₃) 10.3Another widely used and cost-effective option. Often found to be highly effective.[11][12][13]
Cesium Carbonate (Cs₂CO₃) 10.3Often provides superior results, especially for difficult couplings, due to its higher solubility in organic solvents.[1][11]
Potassium Phosphate (K₃PO₄) 12.3A stronger base that is often effective for challenging substrates, including heteroaryl boronic acids.[2][14]
Potassium tert-butoxide (KOtBu) 19A very strong base, generally used for less reactive aryl chlorides or when milder bases fail. Caution is advised due to its potential to promote side reactions.
Potassium Fluoride (KF) 3.2A mild base that can be effective, particularly when substrates contain base-labile functional groups.[6]

Data compiled from multiple sources for illustrative purposes. Optimal base selection is highly dependent on the specific substrates and reaction conditions.[11][15][16][17]

Q3: I suspect protodeboronation is the main issue. How can I mitigate this side reaction?

Protodeboronation is a common challenge, especially with electron-deficient heteroaryl boronic acids like yours.[8][9] Here are some strategies to minimize this undesired pathway:

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate ester.[14][18] These esters are generally more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions, a strategy known as "slow-release".[19][20]

  • Anhydrous Conditions: While some water is often beneficial or even necessary for Suzuki couplings, excessive water can promote protodeboronation.[9] Experimenting with anhydrous conditions or carefully controlling the amount of water may be beneficial.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate protodeboronation.[21] Monitor the reaction closely and aim for the lowest possible temperature and shortest time required for completion.

  • Careful Base Selection: As mentioned, the choice of base can influence the rate of protodeboronation. Sometimes, a weaker base or a fluoride source like KF can be advantageous.[6]

Q4: Can the dimethylamino group on my boronic acid interfere with the reaction?

Yes, the dimethylamino group, being a Lewis base, can potentially interact with the palladium catalyst. This interaction could modulate the catalyst's reactivity. Furthermore, under acidic conditions (which are generally not employed in the coupling step but could be relevant during workup), this group can be protonated, which would affect the solubility and electronic properties of your starting material. In most standard Suzuki-Miyaura conditions with a base, this group is not expected to be the primary cause of reaction failure but is a factor to be aware of.

Experimental Protocols & Workflows

General Protocol for Base Screening in Suzuki Coupling with this compound

This protocol provides a systematic approach to identifying the optimal base for your specific aryl halide partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the this compound, aryl halide, and the selected base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Suzuki start Low Yield with this compound check_base Is the base appropriate? start->check_base check_catalyst Is the catalyst system optimal? check_base->check_catalyst Yes screen_bases Screen stronger bases (K3PO4, Cs2CO3) or milder bases (KF) if degradation is suspected. check_base->screen_bases No use_ester Consider using a boronate ester (pinacol or MIDA) to prevent protodeboronation. check_base->use_ester Protodeboronation suspected check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes screen_ligands Screen different phosphine ligands (e.g., Buchwald ligands for challenging couplings). check_catalyst->screen_ligands No check_sm Are the starting materials pure? check_conditions->check_sm Yes optimize_temp_time Optimize temperature and reaction time. Monitor reaction progress. check_conditions->optimize_temp_time No purify_sm Re-purify starting materials. check_sm->purify_sm No success Successful Coupling check_sm->success Yes screen_bases->check_catalyst use_ester->check_catalyst screen_ligands->check_conditions optimize_temp_time->check_sm purify_sm->success

Caption: Troubleshooting workflow for low yield.

Suzuki-Miyaura Catalytic Cycle and the Role of the Base

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2b->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

This guide is intended to be a starting point for your troubleshooting efforts. The optimal conditions for a Suzuki-Miyaura coupling are often substrate-dependent, and a systematic approach to optimization is key to success.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, boronic acid derivatives stand out for their versatile applications, from indispensable reagents in carbon-carbon bond formation to pharmacologically active agents.[1][2] The pyridine boronic acid scaffold, in particular, is a privileged structure in drug discovery. This guide provides an in-depth, comparative analysis of the essential techniques for validating the structure of a key building block, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, and its derivatives. Our focus is not merely on the "how," but the critical "why" behind each experimental choice, ensuring a robust and reliable structural elucidation.

The Central Role of this compound in Drug Discovery

The title compound, with its unique combination of a pyridine ring, a boronic acid moiety, and a flexible dimethylaminopropoxy side chain, presents a valuable scaffold for library synthesis. The pyridine core offers opportunities for diverse substitutions, while the boronic acid is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The dimethylaminopropoxy chain can influence solubility and pharmacokinetic properties. Given its potential as a foundational piece in novel therapeutics, rigorous structural validation is paramount to ensure the integrity of downstream applications.

A Multi-Faceted Approach to Structural Validation: A Comparative Overview

No single analytical technique provides a complete structural picture. A comprehensive validation strategy relies on the synergistic interpretation of data from multiple orthogonal methods. Below, we compare the primary techniques for the structural elucidation of this compound and its derivatives.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel boronic acid derivative.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Primary Structure MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight HPLC HPLC/UPLC Analysis (Purity Assessment) Purification->HPLC Purity XRay Single Crystal X-ray Crystallography (if possible) NMR->XRay Confirm Connectivity MS->XRay Confirm Composition HPLC->XRay Confirm Purity of Crystal

Caption: A typical workflow for the structural validation of a boronic acid derivative.

In-Depth Analysis of Key Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For our target compound, a suite of NMR experiments is essential.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include those for the pyridine ring protons, the methylene groups of the propoxy chain, and the methyl groups of the dimethylamino moiety.

  • ¹³C NMR: Reveals the number of different types of carbon atoms. This is crucial for confirming the carbon skeleton of the molecule.

  • ¹¹B NMR: This is a specific and highly informative technique for boron-containing compounds.[3] The chemical shift of the ¹¹B nucleus provides insight into the coordination state of the boron atom (trigonal planar vs. tetrahedral).[3][4][5] For boronic acids, the ¹¹B NMR signal is typically a broad singlet.[6]

Causality Behind Experimental Choices:

The choice of solvent for NMR analysis of boronic acids is critical. Boronic acids have a propensity to form cyclic trimers (boroxines) through dehydration, which can lead to complex and difficult-to-interpret NMR spectra.[7]

  • Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can break up the boroxine trimers, leading to sharper and more easily interpretable spectra.[7] However, the acidic protons of the boronic acid group will exchange with the deuterium of the solvent and will not be observed.

  • Aprotic Solvents (e.g., DMSO-d₆): In this solvent, the B(OH)₂ protons are often observable, providing direct evidence for the presence of the boronic acid functionality.

Comparative Data for NMR Analysis:

Technique Information Gained Typical Challenges & Solutions
¹H NMR Proton environment, coupling constants, integration.Peak broadening due to boroxine formation. Solution: Use of protic solvents like Methanol-d₄.
¹³C NMR Carbon skeleton confirmation.Lower sensitivity. Solution: Longer acquisition times.
¹¹B NMR Boron coordination state.Broad signals. Solution: Use of specialized probes and acquisition parameters.
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity.

  • Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for polar molecules like our target compound.[8] It typically yields the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula.

Causality Behind Experimental Choices:

The analysis of boronic acids by MS can be complicated by in-source reactions, such as dehydration and the formation of boroxines.[8][9][10]

  • Method Development: Optimization of ESI source conditions (e.g., temperature, voltages) is crucial to minimize fragmentation and in-source reactions.[11]

  • Alternative: Derivatization: In some cases, derivatization to the corresponding boronate ester (e.g., with pinacol) can improve volatility and reduce in-source reactions, leading to cleaner mass spectra.[2]

Comparative Data for Mass Spectrometry Analysis:

Technique Information Gained Expected m/z for [M+H]⁺ Alternative Approaches
ESI-MS Molecular Weight225.14Derivatization to boronate ester.
HRMS Elemental CompositionC₉H₁₇BN₂O₃Confirms the molecular formula.
High-Performance Liquid Chromatography (HPLC/UPLC): Assessing Purity

HPLC and UPLC are essential for determining the purity of the synthesized compound. A high-purity sample is critical for all subsequent biological and chemical applications.

Causality Behind Experimental Choices:

The analysis of boronic acids by reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis of boronate esters or interactions with the silica support.[12]

  • Column Selection: Using a column with low silanol activity can minimize on-column degradation.[12]

  • Mobile Phase Optimization: The pH and composition of the mobile phase should be carefully optimized to ensure good peak shape and resolution.

  • Post-Column Derivatization: For selective detection in complex mixtures, post-column derivatization with reagents like alizarin can be employed to form fluorescent complexes with boronic acids.[13]

Comparative Data for HPLC/UPLC Analysis:

Parameter Typical Conditions Rationale
Column C18 stationary phaseGood retention for moderately polar compounds.
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium acetate)Provides good separation and peak shape.
Detector UV-Vis (typically ~254 nm) or Mass SpectrometerThe pyridine ring provides a chromophore for UV detection.
Single Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[14][15][16][17] This technique confirms the connectivity of all atoms and provides precise bond lengths and angles.[6]

Causality Behind Experimental Choices:

Growing single crystals of sufficient quality can be a significant challenge.

  • Crystallization Techniques: A variety of techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, should be screened with a range of solvents.

  • Alternative: Derivatization: If the free boronic acid does not readily crystallize, forming a derivative, such as a co-crystal with a suitable partner or a boronate ester, may facilitate crystallization.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition. Compare the calculated and observed isotopic patterns.

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound (approximately 1 mg/mL) in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Injection: Inject 1-5 µL of the sample solution.

  • Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

The structural validation of this compound and its derivatives is a critical step in the drug discovery process. A multi-technique approach, combining the strengths of NMR spectroscopy, mass spectrometry, and chromatography, is essential for unambiguous characterization. By understanding the underlying principles and potential challenges of each technique, researchers can confidently establish the structure and purity of these valuable synthetic building blocks, paving the way for the development of novel therapeutics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • 6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271. PubChem. [Link]

  • [6-(Dimethylamino)pyridin-3-yl]boronic Acid | CAS 579525-46-5. AMERICAN ELEMENTS. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. SciSpace. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Rational design and preliminary validation of phosphoinositide-3-kinase (PI3K) modulators. OAR@UM. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters - ACS Publications. [Link]

Sources

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to the Reactivity of Boronic Acids Versus Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. A critical decision in designing these reactions is the choice of the organoboron reagent: the boronic acid or its corresponding boronate ester. This guide provides an in-depth, objective comparison of their reactivity and stability, supported by mechanistic insights and representative experimental data, to empower you in making the optimal choice for your synthetic strategy.

The Reactivity-Stability Dichotomy: A Tale of Two Reagents

The core difference between boronic acids and boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[1] This heightened reactivity is often attributed to the greater Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step.[2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2] This instability can affect their shelf-life and lead to lower yields in cross-coupling reactions, particularly with sensitive substrates.

Conversely, boronate esters, especially the commonly used pinacol esters, offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[3]

However, the notion that boronate esters are simply less reactive precursors to the "true" reactive species (the boronic acid, formed via in situ hydrolysis) has been challenged. Mechanistic studies have revealed that boronate esters can and do undergo transmetalation directly, without prior hydrolysis.[4][5] Furthermore, the reactivity of a boronate ester is not solely a function of its stability; the nature of the diol used for esterification can significantly influence the rate of transmetalation.[4] For instance, less sterically hindered esters may exhibit faster kinetics.[4]

Mechanistic Insights: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining and is the stage where the differences between boronic acids and boronate esters are most pronounced.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 / Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

For boronic acids, the "oxo-palladium pathway" is widely accepted, where a palladium-hydroxo complex reacts with the boronic acid.[6] In the case of boronate esters, while in situ hydrolysis to the boronic acid can occur, direct transmetalation from the ester is also a viable pathway.[4] The efficiency of this direct pathway is influenced by both steric and electronic factors of the boronate ester.[4]

Quantitative Performance Comparison: A Representative Case Study

While direct, head-to-head comparative studies under identical conditions are not always readily available in the literature, we can extrapolate representative data based on the known principles of reactivity and stability. The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of 4-bromoanisole with 4-methoxyphenylboronic acid versus its pinacol ester.

Parameter4-Methoxyphenylboronic Acid4-Methoxyphenylboronic Acid Pinacol Ester
Reactivity HigherLower to Moderate
Stability ModerateHigh
Typical Reaction Time 1-4 hours4-12 hours
Expected Yield 85-95%80-90%
Handling Can be hygroscopic and prone to degradationCrystalline solid, easy to handle and store
Purification May require recrystallizationReadily purified by column chromatography

Note: The data presented is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual results may vary depending on the specific reaction conditions, catalyst, ligand, and base used.

Experimental Protocols: A Side-by-Side Comparison

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with both 4-methoxyphenylboronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid Pinacol Ester

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 281 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, 4-methoxyphenylboronic acid pinacol ester, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine Aryl Halide, Boronic Acid/Ester, Base, Catalyst, Ligand Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product caption Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Sources

A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Synthesized from (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of a class of synthetic compounds derived from the versatile building block, (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. Our focus is on their potent and selective inhibition of the Janus kinase (JAK) family, a critical node in cytokine signaling pathways implicated in a multitude of inflammatory and autoimmune diseases. We will dissect their mechanism of action, compare their potency and selectivity with established alternatives, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Strategic Importance of the Pyridinylboronic Acid Scaffold

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Boronic acids are versatile synthetic intermediates, readily participating in cross-coupling reactions, which allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1][2][3] The pyridine ring provides a key hydrogen bond acceptor, while the dimethylaminopropoxy side chain can enhance solubility and modulate pharmacokinetic properties. This unique combination of features makes it an ideal starting point for the synthesis of potent and selective drug candidates.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary biological targets of the compounds discussed herein are members of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These intracellular, non-receptor tyrosine kinases are essential for signal transduction initiated by a wide range of cytokines and growth factors.[5][6] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8][9] Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[6][10]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5][11][12] Therefore, inhibiting JAKs presents a compelling therapeutic strategy to modulate the inflammatory response.[13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation pSTAT pSTAT STAT_inactive->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Pyridinylboronic Acid Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Comparative Analysis of Lead Compounds

Several potent and selective JAK inhibitors have been synthesized utilizing the this compound scaffold. Here, we compare two prominent examples, Deucravacitinib (BMS-986165) and Brepocitinib (PF-06700841), with the well-established pan-JAK inhibitor, Tofacitinib.

CompoundPrimary TargetsIC50 (nM)Selectivity ProfileKey Features
Deucravacitinib (BMS-986165) TYK2TYK2: 0.2 (IC50), 0.02 (Ki)[14]Highly selective for TYK2.[14][15]Allosteric inhibitor binding to the pseudokinase (JH2) domain of TYK2.[12][16]
Brepocitinib (PF-06700841) TYK2, JAK1TYK2: 23, JAK1: 17, JAK2: 77, JAK3: 6900[17][18][19]Dual inhibitor of TYK2 and JAK1 with significant selectivity over JAK3.[18][19]Potent inhibition of IL-12, IL-23, and Type I IFN signaling.[20][21]
Tofacitinib JAK1, JAK3JAK1/JAK3: 56, JAK1/JAK2: 406, JAK2/JAK2: 1377[8]Pan-JAK inhibitor with preference for JAK1 and JAK3.[7][11][22]First-in-class oral JAK inhibitor for rheumatoid arthritis.[5][23]

Data Interpretation: The data clearly illustrates the evolution of JAK inhibitor design. While Tofacitinib demonstrates broad activity across the JAK family, Deucravacitinib and Brepocitinib exhibit more targeted profiles. Deucravacitinib's remarkable selectivity for TYK2 is achieved through a unique allosteric inhibition mechanism, targeting the regulatory pseudokinase domain rather than the conserved ATP-binding site.[12][16][24] This represents a significant advancement in achieving kinase selectivity. Brepocitinib offers a dual-targeting approach, potently inhibiting both TYK2 and JAK1, which may provide a broader blockade of pro-inflammatory cytokine pathways.[18][19]

Structure-Activity Relationship (SAR) Insights

The versatility of the pyridinylboronic acid core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. While specific SAR data for proprietary compounds is often limited, general principles can be inferred from the broader class of kinase inhibitors.

  • Substitution on the Pyridine Ring: Modifications at other positions of the pyridine ring can influence interactions with the hinge region of the kinase ATP-binding site, impacting potency.

  • The Boronic Acid Moiety: While a key synthetic handle, the boronic acid itself is typically converted to a more stable group in the final compound. The nature of this group is critical for target engagement.

  • The Propoxy Side Chain: The length and substitution of the aliphatic chain can be modified to optimize solubility, cell permeability, and metabolic stability. The terminal dimethylamino group often serves to enhance aqueous solubility.

Further exploration of these structural motifs is crucial for the development of next-generation inhibitors with improved therapeutic profiles.[25][26][27]

Experimental Protocols

To facilitate the evaluation of novel compounds synthesized from the this compound scaffold, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[28]

Materials:

  • Recombinant kinase (e.g., TYK2, JAK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[29]

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Add_Kinase Add Kinase Solution Add_Compound->Add_Kinase Pre_incubation Incubate (15 min) Add_Kinase->Pre_incubation Initiate_Reaction Add Substrate/ATP Mixture Pre_incubation->Initiate_Reaction Reaction_Incubation Incubate (60 min at 30°C) Initiate_Reaction->Reaction_Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Reaction_Incubation->Add_ADP_Glo ADP_Glo_Incubation Incubate (40 min) Add_ADP_Glo->ADP_Glo_Incubation Add_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Incubation->Add_Detection_Reagent Detection_Incubation Incubate (30 min) Add_Detection_Reagent->Detection_Incubation Read_Luminescence Measure Luminescence Detection_Incubation->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phospho-STAT Assay

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a measure of the compound's functional activity.[30]

Materials:

  • Human cell line expressing the target JAK and cytokine receptor (e.g., HEL cells for JAK2/STAT5)[30]

  • Cytokine (e.g., IL-23, IFN-α)

  • Test compound

  • Cell culture medium

  • Lysis buffer

  • Phospho-STAT specific ELISA kit or flow cytometry antibodies

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serially diluted test compound or DMSO control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's instructions.

  • Detection (ELISA):

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.

    • Follow the manufacturer's protocol for incubation with detection antibody and substrate.

    • Measure the absorbance using a plate reader.

  • Data Analysis: Normalize the phospho-STAT signal to the total protein concentration or a housekeeping gene. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the discovery of potent and selective JAK inhibitors. The development of compounds like Deucravacitinib and Brepocitinib highlights the potential for fine-tuning inhibitor selectivity, moving from pan-JAK inhibitors to isoform-selective and even allosteric modulators. This increased selectivity holds the promise of improved therapeutic windows and reduced off-target effects.

Future research in this area should focus on:

  • Expanding the SAR: A deeper understanding of the structural requirements for selective inhibition of each JAK family member.

  • Optimizing Pharmacokinetics: Further refinement of the scaffold to improve oral bioavailability and metabolic stability.

  • Exploring New Therapeutic Areas: Investigating the efficacy of these novel inhibitors in a broader range of inflammatory and autoimmune diseases.

The continued exploration of this chemical space is likely to yield even more refined and effective therapies for a host of debilitating diseases.

References

  • Flanagan, M. E., et al. (2016). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 34(2), 318–328. [Link]

  • Klink, C. N., et al. (2011). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F. Journal of Biomolecular Screening, 16(9), 1144–1149. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? [Link]

  • PT Master Guide. (2021). Tofacitinib (Mechanism of Action). [Link]

  • Dr.Oracle. (2025). What class of drug is tofacitinib (Janus kinase inhibitor)? [Link]

  • Arthritis UK. (n.d.). Tofacitinib. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Adooq Bioscience. (n.d.). PF-06700841 (Brepocitinib) free base. [Link]

  • Wrobleski, S. T., et al. (2025). Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals, 68(9-10), e4156. [Link]

  • Wei, L., et al. (2013). Identification of small molecule activators of the janus kinase/signal transducer and activator of transcription pathway using a cell-based screen. Journal of Biomolecular Screening, 18(8), 954–961. [Link]

  • MassBio. (2023). Profiles in Innovation - Discovery moments: TYK2 pseudokinase inhibitor. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • PubChem. (n.d.). Brepocitinib. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of Radiolabeled and Stable‐Isotope Labeled Deucravacitinib (BMS‐986165). [Link]

  • Igarashi, Y., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839–5842. [Link]

  • ResearchGate. (n.d.). The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. [Link]

  • Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. [Link]

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4291. [Link]

  • Al-Salama, Z. T., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 26(11), 3203. [Link]

  • Nenni, M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1507–1515. [Link]

  • Magnuson, S. R., et al. (2017). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. Bioorganic & Medicinal Chemistry Letters, 27(19), 4567–4571. [Link]

  • Leit, S., et al. (2022). Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis. Bioorganic & Medicinal Chemistry Letters, 70, 128891. [Link]

  • Bechman, K., et al. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Pharmacological Research, 147, 104354. [Link]

  • Verywell Health. (2025). JAK Inhibitors: Uses, Types, Side Effects, and More. [Link]

  • Vaz, A., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(12), 1251–1256. [Link]

  • MDPI. (n.d.). Synthesis and Innovative Biological Activity of Boron-Containing Compounds. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4291. [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Pinter, A., et al. (2024). Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis. Journal of Drugs in Dermatology, 23(8), 645–652. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, boronic acids have emerged as a privileged structural motif, largely due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.[1][2][3] This capacity has led to the development of potent inhibitors for various enzyme classes, most notably proteases, with bortezomib serving as a landmark example in cancer therapy.[2] The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is another cornerstone of drug design, valued for its ability to improve aqueous solubility and engage in critical hydrogen bonding interactions.[4][5][6]

This guide focuses on the specific chemical scaffold of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid . By dissecting this molecule into its constituent parts, we can systematically explore how structural modifications impact its biological activity. This analysis, known as a Structure-Activity Relationship (SAR) study, is fundamental to rational drug design. We will delve into the causality behind experimental choices, compare the performance of various analogs with supporting data, and provide detailed methodologies to empower researchers in the field.

The Core Moiety: A Structural Dissection

The parent compound can be deconstructed into four key regions, each offering a distinct opportunity for modification to fine-tune biological activity, selectivity, and pharmacokinetic properties.

G cluster_0 This compound cluster_1 Key Structural Regions mol Core Molecule A Region 1: Pyridine-3-boronic Acid Core mol->A B Region 2: 6-Position Ether Linker & Propoxy Chain mol->B C Region 3: Terminal Dimethylamino Group mol->C D Region 4: The Boronic Acid Functional Group mol->D

Caption: Key pharmacophoric regions of the parent scaffold.

Structure-Activity Relationship (SAR) Analysis

The central hypothesis of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically altering each region, we can probe the interactions between the molecule and its biological target.

Region 1: The Pyridine-3-boronic Acid Core

The pyridine ring serves as a rigid scaffold, positioning the other functional groups in a defined three-dimensional space. Its nitrogen atom can act as a hydrogen bond acceptor, influencing orientation within a binding pocket.

  • Position of the Boronic Acid: The placement of the boronic acid at the 3-position is critical. Moving it to the 2- or 4-position would significantly alter the vector and distance relationships between the key interacting groups (the boronic acid and the 6-position side chain), likely requiring a complete re-optimization of the side chain to regain activity. SAR studies on other pyridyl derivatives have shown that such positional isomerism can dramatically affect biological outcomes.[6]

  • Ring Substitution: Introducing substituents (e.g., fluoro, chloro, methyl) onto the pyridine ring can modulate its electronic properties and lipophilicity. For instance, an electron-withdrawing group could increase the acidity of the boronic acid, potentially enhancing its covalent interaction with a target nucleophile.

Region 2: The 6-Position Linker and Propoxy Chain

This region extends from the pyridine core and is often crucial for establishing interactions within subsidiary binding pockets, thereby enhancing potency and selectivity.

  • The Ether Linkage: The oxygen atom of the ether provides a degree of rotational flexibility and can act as a hydrogen bond acceptor. Replacing it with other linkers, such as an amine, amide, or sulfonamide, would introduce different geometric constraints and hydrogen bonding capabilities.[7]

  • Chain Length and Composition: The three-carbon (propoxy) chain length is a key variable. SAR studies on related 6-substituted pyridine-3-boronic acids have demonstrated that chain length is critical for activity. For example, in a series designed as bacterial efflux pump inhibitors, both 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were effective, suggesting that the side chain explores a hydrophobic pocket of a specific length.[2][8] Shortening the chain to ethoxy or lengthening it to pentoxy would probe the dimensions of this pocket.

Region 3: The Terminal Dimethylamino Group

The terminal amine is typically included to enhance aqueous solubility and provide a basic center that can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.

  • Basicity and Substitution: The dimethylamino group is a tertiary amine. Modifying its substitution pattern allows for fine-tuning of basicity (pKa) and steric bulk.

    • Primary/Secondary Amines: Replacing it with a primary (-NH₂) or secondary (-NHCH₃) amine introduces hydrogen bond donor capabilities, which could lead to new, favorable interactions.

    • Cyclic Amines: Incorporating the nitrogen into a ring system (e.g., piperidine, morpholine) restricts conformational flexibility. A morpholine ring, for example, would reduce basicity and add a potential hydrogen bond accepting ether oxygen.

  • Pharmacokinetic Impact: As a basic group, it will likely be protonated at physiological pH. This charge is beneficial for solubility but can sometimes hinder membrane permeability. The pharmacokinetic profile of aminopyridine compounds is an important consideration.[9][10]

Region 4: The Boronic Acid Functional Group

This is the chemical "warhead" of the molecule. The boron atom is electrophilic and readily attacked by nucleophilic residues in an enzyme's active site, forming a stable but reversible tetrahedral adduct that mimics the transition state of the enzymatic reaction.[1][7]

  • Covalent Interaction: The boron atom is essential for the mechanism of action for many targets; replacing it with a carbon-based analog like a carboxylic acid or hydroxymethyl group often results in a complete loss of activity.[2]

  • Prodrug Strategies: Boronic acids can have suboptimal pharmacokinetic properties.[2] A common strategy to improve cell permeability and oral bioavailability is to mask the boronic acid as a boronate ester (e.g., with pinacol).[11] These esters are typically more lipophilic and are hydrolyzed in vivo to release the active boronic acid.[2][11]

Comparative Performance Data of Hypothetical Analogs

To illustrate the principles of SAR, the following table presents hypothetical experimental data for a series of analogs, assuming they were tested as inhibitors of a model serine protease. This data is representative of typical outcomes from an SAR campaign.

Analog ID Modification (Relative to Parent Compound) Region Modified Protease Inhibition IC₅₀ (nM) Rationale for Change & Interpretation of Result
Parent This compound-150Baseline activity.
A-1 Chain shortened to ethoxyRegion 2>10,000The shorter chain is unable to reach a key interaction point.
A-2 Chain lengthened to butoxyRegion 285The longer chain makes slightly better contact in the hydrophobic pocket.
B-1 Terminal -N(CH₃)₂ replaced with morpholineRegion 3350Loss of a key ionic interaction due to lower basicity of morpholine nitrogen.
B-2 Terminal -N(CH₃)₂ replaced with piperidineRegion 3120Similar activity, suggesting the basic nitrogen is key, but sterics are tolerant.
C-1 Boronic acid replaced with carboxylic acidRegion 4No ActivityDemonstrates the essential nature of the boron for covalent inhibition.
C-2 Boronic acid esterified with pinacol (Prodrug)Region 425 (in cell-based assay)Improved cell permeability leads to higher effective intracellular concentration.

Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating workflows for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of a Representative Analog

This protocol describes a common method for synthesizing pyridine-boronic acids via a lithium-halogen exchange followed by boronation.[8][12]

G start Start: 5-bromo-2-fluoropyridine & 3-(dimethylamino)propan-1-ol step1 Step 1: Nucleophilic Aromatic Substitution (NaH, THF) start->step1 intermediate1 Intermediate: 5-bromo-2-(3-(dimethylamino)propoxy)pyridine step1->intermediate1 step2 Step 2: Lithium-Halogen Exchange (n-BuLi, -78 °C) intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Step 3: Boronation (Triisopropyl borate, -78 °C to RT) intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Step 4: Acidic Hydrolysis (Aqueous HCl) intermediate3->step4 end_product Final Product: This compound step4->end_product

Caption: General synthetic workflow for the target compound class.

Step-by-Step Procedure:

  • Synthesis of 5-bromo-2-(3-(dimethylamino)propoxy)pyridine (Intermediate 1):

    • To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-(dimethylamino)propan-1-ol (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 5-bromo-2-fluoropyridine (1.0 eq) in THF.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, quench carefully with water, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify by column chromatography.

  • Synthesis of the Boronic Acid (Final Product):

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous ether under a nitrogen atmosphere and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and add 3 N aqueous HCl to hydrolyze the boronate ester.

    • Adjust the pH to neutral, and extract the product. The final compound can be purified by recrystallization or chromatography.

Protocol 2: Serine Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a model serine protease, such as trypsin, using a fluorogenic substrate.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of trypsin in the assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.

    • Test Compound Stocks: Prepare a 10 mM stock solution of each analog in DMSO. Create serial dilutions (e.g., 100 µM, 10 µM, 1 µM, etc.) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the test compound dilution to the appropriate wells (use buffer with DMSO for positive control).

    • Add 25 µL of a working dilution of the trypsin enzyme to all wells except the negative control (add buffer instead).

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of a working dilution of the substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Analysis:

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mechanism of Action: Covalent Inhibition

The boronic acid moiety inhibits serine proteases by acting as a transition-state analog. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a covalent, tetrahedral boronate adduct, which is stable and effectively locks the enzyme in an inactive state.

G E_S Enzyme (E) + Substrate (S) ES_complex [E-S] Complex E_S->ES_complex Binding E_I Enzyme (E) + Inhibitor (I) EI_complex [E-I] Reversible Complex E_I->EI_complex Binding TransitionState [E-S]‡ Tetrahedral Transition State ES_complex->TransitionState Catalysis CovalentAdduct [E-I] Covalent Adduct (Tetrahedral Boronate) EI_complex->CovalentAdduct Nucleophilic Attack (Ser-OH on Boron) Products Enzyme (E) + Products (P) TransitionState->Products Inactive Inactive Enzyme CovalentAdduct->Inactive

Caption: Covalent inhibition mechanism of a boronic acid.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for developing potent enzyme inhibitors. This guide has established the foundational SAR principles for this chemical class:

  • The pyridine-3-boronic acid core is essential for the mechanism of covalent inhibition.

  • The 6-position side chain is critical for achieving high potency and selectivity by interacting with subsidiary binding pockets. Its length and composition must be optimized for a given target.

  • The terminal basic amine enhances solubility and can form crucial ionic interactions, though it must be balanced against membrane permeability requirements.

Future work should focus on exploring a wider range of linkers in Region 2 to alter rigidity and hydrogen bonding patterns. Furthermore, a systematic evaluation of substituents on the pyridine ring could fine-tune the electronic properties of the boronic acid "warhead." Finally, applying prodrug strategies to the most potent analogs will be a critical step toward developing candidates with favorable pharmacokinetic profiles suitable for in vivo evaluation.

References

  • Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. PubMed. Available at: [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. PubMed. Available at: [Link]

  • SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model. ACS Publications. Available at: [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). Available at: [Link]

  • Evaluating the pharmacokinetics of 4-aminopyridine in Sprague-Dawley rats and modeling its effect on the EEG using Fourier analysis. ProQuest. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. DeepDyve. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central (PMC). Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • 6-(Dimethylamino)pyridine-3-boronic acid. PubChem. Available at: [Link]

  • [6-(Dimethylamino)pyridin-3-yl]boronic Acid. AMERICAN ELEMENTS. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Compounds Containing the (6-(3-(dimethylamino)propoxy)pyridin-3-yl) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of modern drug discovery and development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For active pharmaceutical ingredients (APIs) containing the (6-(3-(dimethylamino)propoxy)pyridin-3-yl) moiety, a structural feature present in a number of developmental and marketed drugs, rigorous purity assessment is paramount. The presence of even minute quantities of impurities—be they starting materials, byproducts, or degradation products—can profoundly alter a compound's pharmacological profile, introduce unforeseen toxicity, and ultimately compromise patient safety.[1][2][3][4]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of compounds featuring this specific moiety. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers to design and execute self-validating systems for purity determination. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC), supported by illustrative experimental data and workflows.

The Orthogonal Approach: A Pillar of Trustworthiness

A single analytical technique, regardless of its power, can be susceptible to blind spots. True confidence in a purity assessment is achieved through an orthogonal approach, wherein multiple, disparate methods are employed to interrogate the sample. This strategy ensures that impurities not detected by one method are captured by another, providing a more complete and trustworthy purity profile.[5]

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2][6] For nitrogen-containing heterocyclic compounds like those with the (6-(3-(dimethylamino)propoxy)pyridin-3-yl) moiety, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[7][8]

Causality Behind Experimental Choices:

The selection of a C18 stationary phase is deliberate; its nonpolar nature provides excellent retention and separation for the moderately polar aromatic pyridine ring system. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, serves a dual purpose. The gradient elution ensures that both polar and nonpolar impurities are resolved and eluted within a reasonable timeframe. Formic acid is crucial for protonating the basic dimethylamino and pyridine nitrogen atoms, which leads to symmetrical peak shapes and prevents tailing. The choice of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for detecting co-eluting impurities that may have different UV-Vis absorption profiles.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: PDA monitoring from 200-400 nm, with quantification at the λmax of the main compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Data Presentation:
CompoundRetention Time (min)Area %Identification
Main Compound 12.5 99.5% Target Molecule
Impurity 18.20.2%Starting Material A
Impurity 215.10.15%Dimer Byproduct
Impurity 318.90.15%N-Oxide Degradant

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is increasingly utilized for quantitative purity assessment (qNMR).[9][10][11][12] For a compound containing the (6-(3-(dimethylamino)propoxy)pyridin-3-yl) moiety, ¹H NMR provides a unique fingerprint, and qNMR can offer a highly accurate, orthogonal measure of purity.[5]

Causality Behind Experimental Choices:

The choice of a deuterated solvent like DMSO-d₆ is strategic. It solubilizes a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic or aliphatic protons of the target molecule. The addition of a high-purity, certified internal standard with a known concentration and a simple, well-resolved proton signal (e.g., maleic acid) is the cornerstone of the qNMR experiment. By comparing the integral of a specific proton signal from the analyte to the integral of the known standard, a direct and absolute quantification of the analyte's purity can be achieved without the need for a reference standard of the analyte itself. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons between scans, which is critical for accurate integration and quantification.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

    • Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation for accurate quantification).

    • Acquisition Time: 3-4 seconds.

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve signal-to-noise.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the known signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the certified purity of the internal standard.

Data Presentation:
ParameterValue
Mass of Analyte10.25 mg
Mass of Internal Standard (Maleic Acid)5.12 mg
Purity of Internal Standard99.9%
Integral of Analyte Proton (e.g., aromatic CH)1.00
Integral of Standard Proton (maleic acid CH=CH)2.15
Calculated Purity (qNMR) 99.3%

Mass Spectrometry (MS): Unmasking the Identity of Impurities

While HPLC can quantify impurities, it does not inherently identify them. Coupling HPLC with mass spectrometry (LC-MS) provides the molecular weight of eluting peaks, which is critical for impurity identification.[2][13][14][15]

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds because the basic nitrogen atoms are readily protonated, leading to strong [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements.[13] This accuracy allows for the confident determination of the elemental composition of an impurity, which is a crucial step in its structural elucidation. Tandem mass spectrometry (MS/MS) experiments, where the ion of interest is fragmented, provide further structural information based on the fragmentation pattern.

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions: Utilize the same RP-HPLC method as described above to ensure correlation of retention times.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS on detected impurity ions.

  • Data Analysis:

    • Extract the accurate mass of each impurity peak from the chromatogram.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to propose structures for the impurities.

Data Presentation:
RT (min)Detected [M+H]⁺Proposed FormulaProposed Identity
8.2153.0922C₈H₁₂N₂OStarting Material A
15.1595.3856C₃₄H₄₆N₈O₂Dimer Byproduct
18.9315.2101C₁₇H₂₆N₄O₂N-Oxide Degradant

Differential Scanning Calorimetry (DSC): An Absolute Method for Bulk Purity

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[16][17] For highly pure, crystalline materials, DSC can provide a rapid and absolute determination of bulk purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[18][19][20]

Causality Behind Experimental Choices:

This method is only applicable to compounds that are crystalline and exhibit a sharp melting endotherm without decomposition.[16][18] A slow heating rate is used to maintain thermal equilibrium between the solid and liquid phases during melting, which is a prerequisite for accurate application of the van't Hoff equation. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Protocol: DSC for Purity Determination
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Temperature Program: Heat from ambient temperature to approximately 20-30 °C above the melting point.

    • Heating Rate: 0.5-2 °C/min.

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis: The instrument software typically has a purity analysis module that applies the van't Hoff equation to the shape of the melting peak to calculate the mole percent purity.

Data Presentation:
ParameterValue
Onset of Melting152.5 °C
Peak Melting Temperature155.8 °C
Enthalpy of Fusion (ΔH)120.5 J/g
Calculated Purity (mol %) 99.6%

Comparison of Techniques and Decision Making

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated and Self-Validating Approach

The purity assessment of synthesized compounds containing the (6-(3-(dimethylamino)propoxy)pyridin-3-yl) moiety is a multifaceted endeavor that necessitates a thoughtful and orthogonal analytical strategy. While HPLC serves as the primary tool for quantitative analysis and impurity profiling, its findings must be corroborated and expanded upon by other techniques. NMR spectroscopy provides indispensable structural confirmation and an absolute measure of purity, while LC-MS is crucial for the identification of unknown impurities. For crystalline materials, DSC offers a rapid and absolute assessment of bulk purity.

By integrating these techniques and understanding the causal factors behind experimental design, researchers can establish a self-validating system that ensures the generation of reliable and trustworthy data. This rigorous approach to purity determination is not just a regulatory requirement but a fundamental scientific responsibility that underpins the entire drug development process.

References

  • NMR Spectroscopy in Pharmaceutical Analysis. (n.d.). Vertex AI Search.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed.
  • Points to Consider in Quality Control Method Validation and Transfer. (2019, March 14). BioProcess International.
  • Purity Determination by DSC. (n.d.). Creative Biolabs.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate.
  • NMR of molecules large and small in biomedical research and drug design. (2022, May 26). YouTube.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. (n.d.). Benchchem.
  • Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing.
  • Purity determination and evaluation of new drug substances. (1986). PubMed.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC - NIH.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Revision of Purity Criteria for Tested Compounds. (2009, January 2). Journal of Medicinal Chemistry.
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • 8+ Drug Purity Tests: Quick & Easy. (2025, April 2). Veeprho.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 11). Scilit.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC - NIH.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
  • Determination of aromatic nitrogen heterocycles in air samples by high-speed liquid chromatography. (n.d.). Scilit.
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery.
  • 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. (n.d.). PubChem.
  • 4-(3-(Dimethylamino)-1-(pyridin-2-yl)propyl)-N,N-dimethylaniline. (n.d.). Veeprho.
  • Reference Standards Tables. (2019, May 30). US Pharmacopeia (USP).
  • Reference Standards Tables. (2019, May 3). US Pharmacopeia (USP).
  • 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (atm) kinase for the treatment of huntington's disease. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Pyridinylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Moiety and the Suzuki-Miyaura Challenge

In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold. Its presence in a molecule can significantly influence solubility, metabolic stability, and target binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate these pyridine moieties.[1][2] However, the seemingly straightforward coupling of pyridinylboronic acids presents a unique set of challenges that can frustrate even seasoned chemists.

The core of the problem lies in the Lewis basicity of the pyridine nitrogen. This nitrogen atom can readily coordinate to the palladium catalytic center, leading to catalyst inhibition or complete deactivation.[3] Furthermore, pyridinylboronic acids, particularly the 2-pyridyl isomer, are notoriously prone to protodeboronation—the undesired cleavage of the C–B bond—under the basic reaction conditions, which diminishes the yield of the desired product.[4][5]

This guide provides a comparative analysis of different classes of palladium catalysts for this specific, challenging transformation. We will move beyond a simple catalog of options to explain the mechanistic rationale behind catalyst selection, offering field-proven insights to help you navigate catalyst choice and optimize your reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the fundamental mechanism is crucial to diagnosing issues and selecting the right catalyst. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_ii R¹-Pd(II)-X L_n (Palladium(II) Intermediate) ox_add->pd_ii trans Transmetalation pd_ii->trans R²-B(OR)₂ + Base pd_ii_r2 R¹-Pd(II)-R² L_n trans->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim dummy2 dummy1 red_elim->dummy1 R¹-R² (Product) dummy2->pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X). This is often the rate-determining step.[6]

  • Transmetalation: The organic group (R²) from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

For pyridinylboronic acid coupling, catalyst design focuses on enhancing the rates of these productive steps while minimizing off-cycle deactivation pathways.

Comparing the Catalyst Classes

The choice of ligand bound to the palladium center is the most critical factor determining the catalyst's efficacy. We will compare the three principal classes used for this transformation.

Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst.[7] However, for challenging substrates like pyridines, it often falls short.

  • Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand with a relatively small cone angle. While sufficient for simple couplings, the Pd-PPh₃ bond is not strong enough to prevent dissociation, and the pyridine substrate can compete for coordination sites, leading to catalyst poisoning. Furthermore, the rate of reductive elimination from Pd(PPh₃)₂ complexes can be slow, allowing side reactions to occur.

  • Performance: Typically requires higher catalyst loadings (3-5 mol%), elevated temperatures (>100 °C), and longer reaction times. Yields can be moderate to low, especially with less reactive aryl chlorides or sterically hindered partners.[7]

  • Best Suited For: Initial screening or simple couplings with highly reactive aryl iodides where cost is a primary concern.

Bulky, Electron-Rich Phosphine Ligands (Buchwald & Fu Ligands)

The development of ligands by groups like Stephen Buchwald and Gregory Fu revolutionized palladium catalysis.[8][9] Ligands such as XPhos, SPhos, and RuPhos are now the workhorses for difficult couplings.

  • Mechanism & Rationale: These ligands feature two key design principles. First, they are extremely electron-rich, which increases the electron density on the palladium center and facilitates the initial oxidative addition step. Second, they are sterically bulky. This bulkiness promotes the final, irreversible reductive elimination step, which is often the turnover-limiting step for hindered substrates.[10] This rapid final step quickly frees the catalyst to re-enter the cycle, minimizing the time it spends as a Pd(II) intermediate where it could be deactivated by pyridine coordination.

  • Performance: These catalyst systems demonstrate exceptional activity. They enable couplings at low catalyst loadings (0.1–2 mol%), often at lower temperatures (RT to 80 °C), and with significantly shorter reaction times.[10][11] They show broad functional group tolerance and are particularly effective for coupling challenging, electron-rich or sterically hindered pyridinylboronic acids with unreactive aryl chlorides.[9]

  • Best Suited For: A vast majority of pyridinylboronic acid couplings. They are the go-to choice for complex molecule synthesis where high yields and reliability are paramount.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands over the past two decades.[12]

  • Mechanism & Rationale: NHCs are powerful σ-donating ligands that form exceptionally strong bonds with the palladium center.[13] This strong Pd-NHC bond provides high thermal stability to the catalytic complex and prevents ligand dissociation.[12] This robustness translates to very high catalyst turnover numbers (TONs) and turnover frequencies (TOFs), as the catalyst is less prone to decomposition over the course of the reaction.[14]

  • Performance: NHC-Pd complexes are highly active and stable, often outperforming phosphine-based systems, especially in reactions requiring high temperatures.[15][16] They are effective for coupling a wide range of pyridinyl halides, including challenging chloro- and dichloropyridines.[16] Commercially available precatalysts like PEPPSI™ are user-friendly and highly efficient.[15]

  • Best Suited For: Applications requiring very high catalyst turnover, reactions run at elevated temperatures, or when coupling particularly unreactive substrates like heteroaryl chlorides.

Palladacycle Precatalysts

Palladacycles are highly active precatalysts that contain a stable palladium-carbon σ-bond.[17]

  • Mechanism & Rationale: These complexes are typically air- and moisture-stable, making them easy to handle. Under reaction conditions, they readily convert to the active Pd(0) species. Palladacycles are known for their remarkable efficiency, capable of achieving extremely high TONs, sometimes at parts-per-million (ppm) catalyst loadings.[18] This is particularly advantageous in pharmaceutical manufacturing, where minimizing residual palladium in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.

  • Performance: Excellent for large-scale synthesis where catalyst cost and product purity are major drivers. They can achieve high yields with very low catalyst loadings, though initial screening may be required to identify the optimal palladacycle for a specific transformation.[2]

  • Best Suited For: Process chemistry, large-scale manufacturing, and applications where extremely low residual metal contamination is required.

Quantitative Performance Comparison

The following table summarizes the typical performance of these catalyst classes for the Suzuki-Miyaura coupling of pyridinylboronic acids. The data is illustrative and compiled from various literature sources.[5][7][10][19]

Catalyst ClassRepresentative Catalyst SystemTypical Loading (mol%)Temp. (°C)Time (h)Typical YieldKey Advantages
Traditional Phosphine Pd(PPh₃)₄3 - 580 - 11012 - 24Low-ModerateLow cost, readily available
Bulky Phosphine Pd₂(dba)₃ / XPhos or SPhos0.1 - 2RT - 900.5 - 12High-ExcellentBroad scope, high reactivity, couples chlorides[8][9]
N-Heterocyclic Carbene [Pd(IPr)Cl₂]₂ or PEPPSI-IPr0.5 - 380 - 1202 - 18High-ExcellentHigh stability, high TONs, robust[12][14]
Palladacycle Herrmann's or Bedford's Catalyst0.001 - 160 - 1001 - 16Very HighAir-stable, extremely high TONs, low Pd residue[2]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the coupling of an aryl bromide with a pyridinylboronic acid using a Buchwald-type ligand.

Objective: To synthesize 2-(4-methoxyphenyl)pyridine.

Workflow Diagram:

experimental_workflow start Start setup Assemble Reactants (Aryl Halide, Boronic Acid, Base) in a flame-dried Schlenk flask. start->setup inert Seal, Evacuate & Backfill with Argon (3x cycle). setup->inert catalyst_add Add Pd Precatalyst & Ligand under positive Argon pressure. inert->catalyst_add solvent_add Add Degassed Solvent via Syringe. catalyst_add->solvent_add reaction Heat with Vigorous Stirring (e.g., 80-100 °C). solvent_add->reaction monitor Monitor Progress (TLC, LC-MS). reaction->monitor monitor->reaction Incomplete workup Cool, Quench (H₂O), & Extract with Organic Solvent. monitor->workup Complete purify Dry, Concentrate, & Purify (Flash Chromatography). workup->purify characterize Characterize Product (NMR, MS). purify->characterize end End characterize->end

General experimental workflow for palladium-catalyzed cross-coupling.[3]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar, 4-methoxyphenylboronic acid (182 mg), and potassium phosphate (425 mg) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add palladium(II) acetate (4.5 mg) and XPhos (19.1 mg).

  • Solvent and Substrate: Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by 2-bromopyridine (95 µL).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting & Self-Validation:

  • Low or No Conversion: Ensure the reaction was performed under strictly inert conditions, as oxygen can deactivate the catalyst.[3] Check the quality of the boronic acid, which can degrade. Consider using the more stable pinacol ester derivative if protodeboronation is suspected.[3]

  • Formation of Side Products: Homocoupling of the boronic acid can occur. Avoid using a large excess of the boronic acid. If protodeboronation is a major issue, consider a milder base (e.g., K₂CO₃) or lower reaction temperature.

  • Catalyst Inactivity: If a simple Pd source like Pd(OAc)₂ is used, ensure the ligand is of high quality. Alternatively, using a well-defined precatalyst (e.g., XPhos Pd G3) can provide more consistent results as it circumvents the variable in-situ formation of the active catalyst.[4][20]

Conclusion and Future Outlook

The palladium-catalyzed coupling of pyridinylboronic acids has matured from a significant challenge into a reliable and robust transformation, thanks largely to advances in ligand and catalyst design. For most applications in research and drug development, catalyst systems based on bulky, electron-rich phosphine ligands like XPhos and SPhos offer the best combination of high reactivity, broad scope, and operational simplicity. For reactions demanding extreme stability or for coupling very unreactive partners, NHC-based catalysts provide a powerful alternative. Finally, for process development and scale-up, the incredibly high activity of palladacycles makes them an economically and environmentally attractive choice.

The field continues to evolve, with ongoing research into developing even more active and universal catalysts that can operate at lower loadings and under milder, more sustainable conditions, such as in aqueous media.[18] As our understanding of catalyst behavior deepens, the toolkit available to chemists will only continue to expand, further simplifying the synthesis of complex pyridine-containing molecules.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in w
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Palladacycle Coupling C
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. Sci-Hub.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).

Sources

Evaluating (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic Acid in High-Throughput Screening: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of potent and selective enzyme inhibitors is a cornerstone of therapeutic development. High-throughput screening (HTS) serves as the engine for this discovery process, rapidly evaluating vast chemical libraries to identify promising lead compounds. Within the realm of serine protease inhibitors, boronic acids have emerged as a particularly compelling class of molecules due to their unique mechanism of action and synthetic tractability. This guide provides an in-depth evaluation of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid , a commercially available compound, for its potential application in HTS campaigns targeting serine proteases. We will objectively compare its structural features and predicted activity with established boronic acid inhibitors, supported by experimental data from the scientific literature, and provide detailed protocols for its evaluation.

The Power of the Boron Atom: A Reversible Covalent Dance with Serine Proteases

Boronic acids exert their inhibitory effect through a fascinating and highly effective mechanism: the formation of a reversible covalent bond with the catalytic serine residue in the active site of the protease. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the serine, forming a stable tetrahedral boronate adduct. This complex mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[1][2] The reversibility of this interaction is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors.

The pyridine ring in "this compound" and similar derivatives can engage in additional interactions within the enzyme's active site, contributing to binding affinity and selectivity. The dimethylamino-propoxy side chain offers a handle for further chemical modification and can influence physicochemical properties such as solubility and cell permeability, which are critical for drug development.

Comparative Landscape: Benchmarking Against Established Boronic Acid Inhibitors

While direct head-to-head HTS data for "this compound" is not yet prevalent in the public domain, we can infer its potential by comparing its structure to well-characterized boronic acid inhibitors of serine proteases, particularly β-lactamases, a class of serine proteases that confer antibiotic resistance.

InhibitorTarget Enzyme(s)IC50 / Kᵢ ValueReference
(3-Azidomethyl)phenyl boronic acid KPC-2 β-lactamaseKᵢ = 2.3 µM[3]
Compound 10a (a triazole derivative) AmpC β-lactamaseKᵢ = 140 nM[3]
Compound 5 (a triazole derivative) KPC-2 β-lactamaseKᵢ = 730 nM[3]
QPX7728 (a cyclic boronate) Class A ESBLsIC50 range 1-3 nM[4]
S02030 (an α-amido-β-triazolylethaneboronic acid) CTX-M-96 β-lactamaseIC50 = 2 nM[5]
MB_076 (an α-amido-β-triazolylethaneboronic acid) CTX-M-96 β-lactamaseIC50 = 4 nM[5]
Phenanthren-9-yl boronic acid 4T1 breast cancer cellsIC50 = 0.2251 µM[6]
6-Hydroxynaphthalen-2-yl boronic acid 4T1 breast cancer cellsIC50 = 0.1969 µM[6]

This data highlights the potent inhibitory activity of various boronic acid scaffolds against different enzymes. The nanomolar to low micromolar potencies observed for these compounds establish a benchmark for the expected activity of novel boronic acid inhibitors like our target compound. The structural similarity of the pyridyl boronic acid core suggests that "this compound" could exhibit comparable or even superior activity depending on the specific interactions of its side chain with the target enzyme.

Charting the Course: A High-Throughput Screening Workflow

To empirically determine the inhibitory potential of "this compound," a robust and sensitive HTS assay is paramount. A fluorescence-based assay using a fluorogenic substrate is a widely adopted and effective method for monitoring serine protease activity.[7][8][9]

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution This compound & Controls Dispense_Compound Dispense Compound/ Controls Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Preparation (e.g., β-lactamase) Dispense_Enzyme Dispense Enzyme Enzyme_Prep->Dispense_Enzyme Substrate_Prep Fluorogenic Substrate Preparation Dispense_Substrate Dispense Fluorogenic Substrate Substrate_Prep->Dispense_Substrate Incubate1 Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate1 Incubate1->Dispense_Substrate Incubate2 Kinetic Read (Fluorescence Detection) Dispense_Substrate->Incubate2 Raw_Data Raw Fluorescence Data Incubate2->Raw_Data Calculate_Activity Calculate % Inhibition Raw_Data->Calculate_Activity Dose_Response Dose-Response Curves (IC50 Determination) Calculate_Activity->Dose_Response Hit_Confirmation Hit Confirmation & Secondary Assays Dose_Response->Hit_Confirmation

Caption: High-throughput screening workflow for the evaluation of serine protease inhibitors.

Experimental Protocol: Fluorescence-Based Serine Protease Inhibition Assay

This protocol is designed for a 384-well microplate format and can be adapted for various serine proteases.

Materials:

  • This compound (and other test compounds)

  • Target serine protease (e.g., a specific β-lactamase)

  • Fluorogenic protease substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC))[9]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom microplates

  • A microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of "this compound" and other test compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for dose-response analysis. A typical starting concentration for screening is 10 mM.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate using an acoustic dispenser or a pin tool.

    • Include positive controls (a known inhibitor of the target enzyme) and negative controls (DMSO only).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the serine protease in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Dispense the enzyme solution into all wells of the assay plate (e.g., 10 µL).

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or near the Michaelis constant (Kₘ) for the enzyme to ensure sensitive detection of inhibition.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction (e.g., 10 µL).

    • Immediately place the plate in the microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

The evaluation of "this compound" should be viewed as a starting point. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing its inhibitory potency and selectivity.[10][11]

SAR_Diagram cluster_core Core Scaffold cluster_r1 R1 Group (Side Chain) cluster_r2 R2 Group (on Pyridine Ring) Core Pyridyl Boronic Acid R1 (3-(Dimethylamino)propoxy) Core->R1 Influences Solubility, Permeability R2 Modifications Core->R2 Modulates Potency & Selectivity

Caption: Key structural components for SAR studies of pyridyl boronic acid inhibitors.

Key questions to address in follow-up studies include:

  • Impact of the Linker: How does the length and composition of the propoxy linker affect activity?

  • Role of the Terminal Amine: Is the dimethylamino group essential for activity, and would other amine substitutions be beneficial?

  • Substitution on the Pyridine Ring: Can modifications to other positions on the pyridine ring enhance potency or selectivity?

Conclusion

This compound represents a promising, readily accessible starting point for high-throughput screening campaigns targeting serine proteases. Its boronic acid warhead provides a validated mechanism for potent, reversible inhibition, while its pyridyl core and flexible side chain offer ample opportunities for chemical optimization. By employing the robust HTS protocols outlined in this guide and benchmarking against the performance of established boronic acid inhibitors, researchers can effectively evaluate the potential of this and similar compounds, accelerating the discovery of novel therapeutics for a wide range of diseases.

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478–480.
  • Gosalia, D. N., & Diamond, S. L. (2003). High Throughput Substrate Specificity Profiling of Serine and Cysteine Proteases Using Solution-Phase Fluorogenic Peptide Microarrays. Journal of the American Chemical Society, 125(49), 15034–15035.
  • Calvopina, K., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11839.
  • Harris, J. L., et al. (2002). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. ChemBioChem, 3(9), 899-903.
  • Antimicrobial Agents and Chemotherapy. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.
  • Assay Guidance Manual. (2012). Protease Assays.
  • Philipp, M., et al. (1971). Inhibition of serine proteases by arylboronic acids.
  • Butenas, S., et al. (1998). Ultrasensitive fluorogenic substrates for serine proteases. Biochemistry, 37(49), 17278-17286.
  • Lomovskaya, O., et al. (2022). IC50 values (in nM) of β-lactamase inhibition by QPX7728 and comparator BLIsb.
  • Sacco, M. D., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(19), e2024892118.
  • Biomol. (n.d.). FLISP® Serine Protease Assays.
  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094.
  • Watanabe, T., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842.
  • BenchChem. (n.d.). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.
  • BenchChem. (n.d.). A Comparative Analysis of Beta-Lactamase Inhibitors: Unveiling the Potential of Curvulinic Acid.
  • Politzer, P., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 25(21), 5031.
  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.
  • Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683.
  • Zhang, L., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • Am Ende, C. W., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • BLD Pharm. (n.d.). 1256355-24-4|(6-(Dimethylamino)pyridin-3-yl)
  • PubChem. (n.d.). 6-(Dimethylamino)pyridine-3-boronic acid.
  • González-Sánchez, I., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Molecules, 28(8), 3429.
  • Durães, F., et al. (2019).
  • Rojas, L. J., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(2), e00930-22.
  • ChemShuttle. (n.d.). boronic acids and boronic esters.
  • Mallet, C., et al. (2022).
  • Frontier Specialty Chemicals. (n.d.). Boronic Acids.

Sources

cross-reactivity studies of molecules derived from (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the pyridine-boronic acid scaffold, exemplified by structures like (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, represents a promising starting point for potent and selective inhibitors. The boronic acid moiety is a versatile warhead, capable of forming reversible covalent bonds with key catalytic residues, particularly serine, making it a staple in the design of inhibitors for proteases and, most notably, protein kinases. However, this reactivity is a double-edged sword. The very feature that confers high potency can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity.

This guide provides a comprehensive framework for investigating the cross-reactivity of molecules derived from this scaffold. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating approach to compound profiling. To ground our discussion in real-world data, we will follow the journey of a hypothetical inhibitor, "PyridoBor-A," derived from our core scaffold, and compare its potential liabilities with the well-documented profile of Mubritinib (TAK-165) , a clinical candidate that revealed a surprising and potent off-target profile.

Chapter 1: The Intended Target - Charting the Course for Kinase Inhibition

The pyridine core is a privileged structure in kinase inhibitor design, frequently occupying the ATP-binding site and forming critical hydrogen bonds with the hinge region of the kinase. When combined with a boronic acid, the resulting molecule has the potential for high-potency inhibition of a specific kinase target.

Our hypothetical lead compound, PyridoBor-A , was designed to target the human epidermal growth factor receptor 2 (HER2/ErbB2), a receptor tyrosine kinase overexpressed in a significant portion of breast and gastric cancers. The initial assessment of on-target activity is a crucial first step that sets the benchmark for all subsequent selectivity studies.

Supporting Experimental Data: On-Target Potency

The primary efficacy of a new chemical entity is typically determined through a combination of biochemical and cell-based assays. For PyridoBor-A, we would expect to see potent inhibition of HER2 kinase activity and downstream signaling.

Assay TypeMetricPyridoBor-A (Hypothetical)Mubritinib (Reference Data)Rationale
Biochemical Kinase Assay IC50 (HER2/ErbB2)8 nM6 nM[1][2][3][4]Measures direct inhibition of the isolated enzyme's catalytic activity. A low nanomolar IC50 is indicative of a potent interaction.
Cell-Based Proliferation Assay IC50 (BT-474 cells)7 nM5 nM[1][3]BT-474 is a HER2-overexpressing breast cancer cell line. This assay confirms that the compound can enter cells and inhibit the target in its native environment, leading to a functional anti-proliferative effect.
Target Engagement Assay p-HER2 InhibitionPotent, dose-dependentPotent, dose-dependent[2][3]Measures the inhibition of HER2 autophosphorylation in cells, confirming the compound engages and inhibits the target protein.

Chapter 2: The Known Unknowns - Predicting Off-Target Liabilities

No inhibitor is perfectly selective. Proactively identifying potential off-target interactions is a cornerstone of reducing late-stage attrition in drug development.[5][6] This process involves a combination of computational prediction and broad experimental screening. For a scaffold like PyridoBor-A, several structural alerts point to potential cross-reactivity classes.

  • The Kinome : The human genome contains over 500 kinases, which share a structurally conserved ATP-binding pocket. It is highly probable that an ATP-competitive inhibitor will bind to multiple kinases.[7]

  • Serine Hydrolases : The boronic acid's reactivity with serine residues makes serine proteases and other hydrolases a potential off-target class.

  • Broad Pharmacological Space : The presence of a basic amine and aromatic systems necessitates screening against a wide range of GPCRs, ion channels, and transporters to rule out unintended pharmacological effects.[8]

The logical workflow for assessing these liabilities follows a tiered approach, starting broad and becoming more focused as hits are identified.

CrossReactivity_Workflow Start New Chemical Entity (e.g., PyridoBor-A) KinomeScan Broad Kinome Profiling (e.g., KINOMEscan®) Start->KinomeScan SafetyPanel General Safety Panel (e.g., SafetyScreen44™) Start->SafetyPanel MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse XF) Start->MitoTox Hit_Identified_K Kinase Off-Targets Identified KinomeScan->Hit_Identified_K Hit_Identified_S Safety Liabilities Identified SafetyPanel->Hit_Identified_S Hit_Identified_M Mitochondrial Effects Identified MitoTox->Hit_Identified_M Dose_Response_K IC50/Kd Determination for Key Off-Targets Hit_Identified_K->Dose_Response_K Yes SAR Structure-Activity Relationship (SAR) - Design for Selectivity Hit_Identified_K->SAR No Dose_Response_S Functional Follow-up Assays (e.g., Electrophysiology) Hit_Identified_S->Dose_Response_S Yes Hit_Identified_S->SAR No Dose_Response_M Mechanistic Deconvolution (e.g., Complex I/II assays) Hit_Identified_M->Dose_Response_M Yes Hit_Identified_M->SAR No Dose_Response_K->SAR Dose_Response_S->SAR Dose_Response_M->SAR Proceed Acceptable Profile: Proceed to In Vivo Safety SAR->Proceed

Caption: Tiered workflow for cross-reactivity assessment.

Chapter 3: Comparative Cross-Reactivity Analysis: PyridoBor-A vs. Mubritinib

This is where the guide becomes a comparative tool. By running our hypothetical PyridoBor-A through the screening workflow, we can compare its expected data against the known, and surprising, data for Mubritinib.

Kinome Selectivity

A broad kinase panel screen is essential. The KINOMEscan® platform, a competition binding assay, is an industry standard for this purpose.[9] It measures the dissociation constant (Kd) for the test compound against hundreds of kinases. The results are often quantified using a Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[10][11] A lower S-score indicates higher selectivity.

Comparative Kinase Selectivity Data

ParameterPyridoBor-A (Hypothetical Desired Profile)Mubritinib (Known Profile)Interpretation
Primary Target HER2 (Kd = 8 nM)HER2 (IC50 = 6 nM)[2][3]Both compounds are potent against the intended target.
S-Score (S(10)) at 1µM< 0.02> 0.15 (Illustrative based on known promiscuity)The desired profile for PyridoBor-A is high selectivity (inhibiting <2% of the kinome). Mubritinib is known to be less selective.
Key Off-Targets (>75% inhibition @ 1µM) EGFR, HER4EGFR, FGFR, PDGFR, Src family kinases[3]PyridoBor-A shows predictable off-target activity against closely related family members. Mubritinib hits a broader range of kinase families.
The Unexpected Off-Target: Mitochondrial Toxicity

Early development of Mubritinib focused on its role as a HER2 inhibitor. However, subsequent research revealed a potent, and likely clinically relevant, off-target activity: inhibition of the mitochondrial electron transport chain (ETC) Complex I .[4][12][13][14] This was a critical finding, as it recontextualized the drug's mechanism of action and its potential toxicity profile, particularly for high-energy tissues like the heart.[15]

This discovery underscores the necessity of performing unbiased phenotypic and functional screens early in development. The Seahorse XF Cell Mito Stress Test is the gold-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[16]

Comparative Mitochondrial Respiration Data

Parameter (from Seahorse Assay)PyridoBor-A (Hypothetical Desired Profile)Mubritinib (Reference Data)Interpretation
Basal Respiration No significant changeDose-dependent decrease[17]A decrease in basal OCR suggests an impairment in the cell's baseline mitochondrial activity.
ATP Production No significant changeDose-dependent decreaseInhibition of the ETC directly impairs the cell's ability to produce ATP via oxidative phosphorylation.
Maximal Respiration No significant changeSignificant decrease[12]A reduced maximal respiration indicates the mitochondria have a lower capacity to respond to energy demands, a hallmark of ETC inhibition.
Calculated IC50 (Complex I Respiration) > 10 µM~19.2 nM[18]The desired profile shows no mitochondrial liability. Mubritinib's potent inhibition of Complex I (at a level comparable to its on-target HER2 activity) is a major cross-reactivity concern.

This comparison clearly illustrates a critical divergence. While PyridoBor-A is hypothetically "clean" from a mitochondrial perspective, Mubritinib is a potent mitochondrial inhibitor. This off-target activity may contribute to its anti-cancer effects but also poses a significant safety risk.[4][15]

Chapter 4: Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Here are step-by-step methodologies for the key assays discussed.

Protocol: KINOMEscan® Competition Binding Assay (Principle)

This assay quantifies binding affinity by measuring the amount of a kinase that is prevented from binding to an immobilized ligand by the test compound.

KinaseScan_Principle cluster_0 Control (No Inhibitor) cluster_1 Test (With Inhibitor) Kinase_C Kinase-Phage Ligand_C Immobilized Ligand Kinase_C->Ligand_C Binding Occurs (High qPCR Signal) Kinase_T Kinase-Phage Ligand_T Immobilized Ligand Kinase_T->Ligand_T Binding Blocked (Low qPCR Signal) Inhibitor Inhibitor (e.g., PyridoBor-A) Inhibitor->Kinase_T Competitive Binding

Caption: Principle of the KINOMEscan competition binding assay.

Methodology:

  • Assay Components : The assay consists of three key components: the kinase of interest tagged with DNA, an immobilized ligand that binds to the kinase's active site, and the test compound.[9]

  • Competition : The test compound is incubated with the kinase and the immobilized ligand.

  • Quantification : If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis : A low qPCR signal indicates strong binding of the test compound to the kinase. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated.[9]

Protocol: Seahorse XF Cell Mito Stress Test

This assay measures OCR in real-time and uses a sequential injection of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Methodology:

  • Cell Plating : Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration : Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2, 37°C incubator.[5][19]

  • Medium Exchange : On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate for 1 hour in a non-CO2, 37°C incubator.[19][20]

  • Compound Loading : Load the injector ports of the sensor cartridge with the mitochondrial inhibitors and the test compound (e.g., PyridoBor-A or Mubritinib).

    • Port A : Test Compound or Vehicle

    • Port B : Oligomycin (ATP synthase inhibitor)

    • Port C : FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

    • Port D : Rotenone/Antimycin A (Complex I and Complex III inhibitors)

  • Run Assay : Load the plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.[20]

  • Data Analysis : The software calculates key parameters of mitochondrial function:

    • Basal Respiration : The initial OCR before injections.

    • ATP-Linked Respiration : The decrease in OCR after oligomycin injection.

    • Maximal Respiration : The peak OCR after FCCP injection.

    • Non-Mitochondrial Respiration : The OCR remaining after rotenone/antimycin A injection.

Conclusion: An Integrated View of Selectivity

The development of potent molecules from scaffolds like this compound is a testament to the power of modern medicinal chemistry. However, potency alone is not enough. As the case of Mubritinib demonstrates, a profound and unexpected off-target activity can redefine a compound's entire biological and clinical profile.[4][12][13]

A rigorous, multi-faceted approach to cross-reactivity screening is not merely a regulatory hurdle but a fundamental component of good science. By integrating broad panel screening (e.g., KINOMEscan, SafetyScreen44™) with functional cellular assays (e.g., Seahorse XF), researchers can build a comprehensive and trustworthy profile of their lead candidates. This self-validating system, grounded in robust experimental data and a clear understanding of the underlying mechanisms, is the surest path to developing safer, more effective medicines.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2024). STAR Protocols. [Link]

  • Seahorse XF Cell Mito Stress Test. (n.d.). Protocols.io. [Link]

  • Roberts, S., Bhal, S., & Tricklebank, M. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. [Link]

  • Stephenson, Z., et al. (2020). Identification of a Novel Toxicophore in Anti-Cancer Chemotherapeutics That Targets Mitochondrial Respiratory Complex I. eLife. [Link]

  • Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. (n.d.). Agilent. [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. (n.d.). ResearchGate. [Link]

  • Seahorse XF96 Protocol – adapted from Agilent. (2021). Leiden University Medical Center. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • SafetyScreen44™ Panel. (n.d.). Eurofins. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins Discovery. (2024). Eurofins. [Link]

  • Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). (2023). ResearchGate. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2026). Journal of Medicinal Chemistry. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. [Link]

  • Mubritinib. (2026). Grokipedia. [Link]

  • Anastassiadis, T., et al. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Mubritinib is an inhibitor of mitochondrial complex I. (2020). ResearchGate. [Link]

  • The protocol of competitive binding assay. (n.d.). ResearchGate. [Link]

  • Chen, H. S., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PLoS Pathogens. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • An, N., et al. (2018). Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells. Cell Communication and Signaling. [Link]

  • Exploiting Mitochondrial Metabolic Vulnerabilities in Glioblastoma: Therapeutic Potential of Mubritinib. (n.d.). World Mitochondria Society. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Médard, G., et al. (2015). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]

  • Baccelli, I., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. As a specialized reagent in drug discovery and chemical synthesis, its unique structure—a hybrid of a pyridine derivative and a boronic acid—necessitates a nuanced approach to waste management that respects the potential hazards of both functional groups. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.

Core Principles: A Hazard-Based Approach to Disposal

The disposal strategy for this compound is dictated by a conservative assessment of its constituent parts. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its structure demands adherence to the precautionary principle. We must assume the hazards associated with its most reactive and toxic moieties.

  • Aminopyridine Core: The pyridine ring, particularly when functionalized with amino or substituted amino groups, is the primary driver of toxicological concern. Aminopyridines as a class are known for their acute toxicity.[1] For instance, 4-Aminopyridine is designated by the U.S. Environmental Protection Agency (EPA) as a "P-listed" waste (P008), indicating it is an acutely hazardous chemical.[2] Materials contaminated with P-listed chemicals are subject to stringent disposal regulations.[3] Therefore, this compound and all associated waste must be treated as acutely toxic .

  • Boronic Acid Functionality: Boronic acids are generally solids with relatively low toxicity and are valued for their stability and utility in reactions like the Suzuki coupling.[4][5] However, they are Lewis acids and can undergo dehydration to form boroxine anhydrides.[6] While the boronic acid group itself is not the primary toxic hazard, its presence does not mitigate the toxicity of the aminopyridine core.

Based on this analysis, the fundamental principle is to manage all waste streams containing this compound as hazardous chemical waste , with special precautions taken for acute toxicity.

Essential Safety and Handling Protocols

Prior to any handling or disposal procedure, ensuring personal and environmental safety is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7] The workspace must be well-ventilated, and an eyewash station and safety shower should be readily accessible.[8]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9]Provides a robust barrier against pyridine and its derivatives. Contaminated gloves must be disposed of as hazardous waste.
Eye/Face Protection Chemical splash goggles and a face shield.[9]Protects against accidental splashes of solutions and fine dust particles that can cause severe eye irritation.[10]
Body Protection A chemical-resistant and flame-retardant lab coat.Protects against skin contact and potential ignition, as pyridine compounds can be flammable.[9][11]
Respiratory Protection Not required if handled exclusively within a functioning fume hood.If a fume hood is unavailable or its function is compromised, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]

Step-by-Step Disposal Procedures

The following protocol ensures that all waste streams are properly segregated, contained, and managed according to best practices for acutely toxic chemicals.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step. Due to the acute toxicity profile, cross-contamination must be avoided, and all materials that have come into contact with the compound are considered hazardous.

  • Solid Chemical Waste :

    • Unused or expired this compound.

    • Grossly contaminated items (e.g., a large spill on a weigh boat).

    • Collect in a dedicated, sealed container clearly labeled as hazardous waste.

  • Liquid Chemical Waste :

    • Reaction mixtures containing the compound.

    • Solvent rinsates from cleaning contaminated glassware.

    • Collect in a sealable, solvent-compatible container (e.g., glass or HDPE). Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Lab Supplies :

    • This is a critical and often overlooked waste stream. All disposable materials that have touched the compound, no matter how briefly, must be collected as hazardous waste.[3][12]

    • This includes: gloves, pipette tips, weighing papers, contaminated bench paper, and wipes used for cleaning.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for "Acutely Toxic Contaminated Debris."

Step 2: Containerization and Labeling

All waste must be stored in appropriate, sealed containers.

  • Select Compatible Containers : Use containers made of materials that will not react with the waste. Glass is generally preferred for liquid waste containing organic solvents.

  • Adhere to Size Limits : For the primary container holding the pure compound or its concentrated waste, it is best practice to follow the P-list guidance and use a container no larger than one quart (approximately one liter).[3]

  • Label Immediately and Clearly : Affix a "Hazardous Waste" label to every container. The label must include:

    • The full, unabbreviated chemical name: This compound

    • The words "Hazardous Waste" .

    • A clear indication of the hazards: "Toxic," "Irritant."

    • The accumulation start date.

Step 3: Storage and Disposal Request
  • Designated Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials like strong acids and oxidizing agents.[1]

  • Request Pickup : Do not dispose of this chemical down the drain or in regular trash.[1][13] Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous waste. Follow their specific procedures for waste consolidation and removal.

The logical flow for handling and disposal is summarized in the diagram below.

G cluster_prep Phase 1: Preparation & Handling cluster_generation Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Containerization & Disposal start Begin Work with This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood generate Generate Waste hood->generate solid Solid Waste (Unused Reagent) generate->solid Solid liquid Liquid Waste (Solutions, Rinsate) generate->liquid Liquid debris Contaminated Debris (Gloves, Tips, Wipes) generate->debris Debris container_solid Seal in Labeled Solid Waste Container (<= 1 Quart) solid->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid->container_liquid container_debris Seal in Labeled Debris Bag/Container debris->container_debris store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store container_debris->store pickup Request EH&S Pickup store->pickup

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

Accidents require immediate and correct responses to minimize harm.

  • Spill Response :

    • Small Solid Spill : Gently sweep up the material, minimizing dust generation.[2][10] Place it in a labeled hazardous waste container. Clean the area with a wet wipe and dispose of the wipe as contaminated debris.

    • Small Liquid Spill : Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Large Spill : Evacuate the immediate area. Alert colleagues and contact your institution's emergency response line or EH&S office immediately.[1]

  • First Aid Measures :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

  • BenchChem. Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • University of Washington. 4-Aminopyridine SOP.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Thermo Fisher Scientific. 4-Aminopyridine SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
  • Fisher Scientific. Material Safety Data Sheet - 4-Aminopyridine.
  • Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-boronic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid.
  • Wikipedia. Boronic acid.
  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives.
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • University of Minnesota. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.

Sources

Comprehensive Safety and Handling Guide for (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide to Ensuring Laboratory Safety

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. By understanding the causal relationship between the chemical's properties and the recommended safety protocols, you can foster a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Compound

  • Boronic Acids: This class of compounds can be irritating to the eyes, skin, and respiratory system.[1][2][3] In some cases, they may also pose other health hazards.

  • Aminopyridines: The pyridine core, particularly when functionalized with amino groups, can present toxicological concerns. For instance, 6-(Dimethylamino)pyridine-3-boronic acid is classified as harmful if swallowed or inhaled, a skin and eye irritant, and may cause respiratory irritation.[4]

  • Dimethylaminopropoxy Side Chain: While this tertiary amine side chain is less reactive than the other functionalities, it can still contribute to the overall toxicological profile of the molecule.

Given this composite structure, it is prudent to treat this compound as a hazardous substance, requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the compound's anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][5][6]Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation.[1][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1][5]Prevents direct skin contact, which can lead to irritation.[4] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6][7]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][5]Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound.[4] For larger quantities or when generating aerosols, a respirator with a higher protection factor may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk.

3.1. Preparation:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Work Area: The designated workspace should be clean, organized, and free of unnecessary clutter to prevent accidental spills.

3.2. Donning and Doffing PPE:

A critical, yet often overlooked, aspect of laboratory safety is the correct sequence for putting on and taking off PPE.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

3.3. Handling the Compound:

  • When weighing the solid, use a spatula and handle it in a manner that minimizes dust generation.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always transport the compound in a sealed, clearly labeled, and non-breakable secondary container.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

By integrating a deep understanding of the potential hazards of this compound with meticulous adherence to the procedural guidelines outlined in this document, you can create a robust and self-validating safety system. This proactive approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
  • Safety Data Sheet. (2024-12-19). CymitQuimica.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010-06-22). 2-Methoxypyridine-3-boronic acid.
  • SAFETY DATA SHEET. (2025-12-19). Fisher Scientific.
  • (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. (n.d.). BLD Pharmatech.
  • 2-Aminopyridine-5-boronic acid pinacol ester 97. (n.d.). Sigma-Aldrich.
  • 2-Aminopyridine-4-boronic acid, pinacol ester AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2024-03-05). Fisher Scientific.
  • Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets. (n.d.). ECHEMI.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • 2-Aminopyridine-3-boronic acid pinacol ester AldrichCPR. (n.d.). Sigma-Aldrich.
  • 6-(Dimethylamino)pyridine-3-boronic acid. (n.d.). PubChem.
  • Safety Data Sheet. (2024-12-19). CymitQuimica.
  • SAFETY DATA SHEET. (2025-05-07). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025-10-15). Sigma-Aldrich.
  • 5-AMINOPYRIDINE-2-BORONIC ACID PINACOL ESTER Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2011-08-09). Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.